molecular formula C12H6Cl2N2 B1596759 2-Chloro-6-(4-chlorophenyl)nicotinonitrile CAS No. 84596-41-8

2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Cat. No.: B1596759
CAS No.: 84596-41-8
M. Wt: 249.09 g/mol
InChI Key: XFWLUBBMHXSZTG-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-chlorophenyl)nicotinonitrile is a useful research compound. Its molecular formula is C12H6Cl2N2 and its molecular weight is 249.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWLUBBMHXSZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377547
Record name 2-Chloro-6-(4-chlorophenyl)nicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84596-41-8
Record name 2-Chloro-6-(4-chlorophenyl)nicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84596-41-8
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(4-chlorophenyl)nicotinonitrile (CAS 84596-41-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing from established synthetic methodologies and the known bioactivities of related nicotinonitrile derivatives, this document aims to equip researchers with the foundational knowledge required for its effective investigation and application.

Core Molecular Attributes

This compound is a substituted pyridine derivative characterized by a nitrile group and two chlorine-substituted phenyl rings. Its chemical structure forms a rigid scaffold, a desirable feature in the rational design of targeted therapeutic agents.

PropertyValueSource
CAS Number 84596-41-8[1]
Molecular Formula C₁₂H₆Cl₂N₂[2]
Molecular Weight 249.10 g/mol [2]
IUPAC Name 2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile[2]
SMILES C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)Cl[2]
InChI InChI=1S/C12H6Cl2N2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H[2]
Predicted XlogP 3.8[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through established methods for the construction of substituted nicotinonitriles. A plausible and efficient synthetic route involves a multi-component reaction, a cornerstone of modern organic synthesis for generating molecular diversity.

Proposed Synthetic Workflow

A logical synthetic pathway commences with the condensation of a chalcone intermediate with malononitrile in the presence of a base. The resulting pyridinone is then chlorinated to yield the target compound.

Synthesis_Workflow Chalcone 1-(4-chlorophenyl)ethan-1-one + 4-chlorobenzaldehyde Pyridinone 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Chalcone->Pyridinone Malononitrile, Ammonium Acetate Target This compound Pyridinone->Target POCl3 or SOCl2

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • To a solution of 1-(4-chlorophenyl)ethan-1-one (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in ethanol, add malononitrile (1 equivalent) and a catalytic amount of ammonium acetate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pyridinone intermediate.

Step 2: Chlorination to this compound

  • Suspend the dried pyridinone intermediate in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]

  • Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of acidic gases.

  • After the reaction is complete (monitored by TLC), carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.

  • The crude product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water to remove any residual acid, and then with a saturated sodium bicarbonate solution.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Physicochemical Properties and Spectral Characterization

PropertyPredicted/Analog ValueComments
Melting Point 173-176 °CBased on the fluoro-analog (CAS 31776-83-7).[4][5]
Boiling Point 373.3 °C at 760 mmHgPredicted for the fluoro-analog.[4]
Density 1.37 g/cm³Predicted for the fluoro-analog.[4]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.General characteristic of similar aromatic compounds.
Expected Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the two phenyl rings and the pyridine core.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nitrile carbon (around 115-120 ppm), the carbons of the aromatic rings, and the pyridine core.[6][7]

  • IR Spectroscopy: Key vibrational bands are expected for the C≡N stretch (around 2220-2230 cm⁻¹), C-Cl bonds (around 700-800 cm⁻¹), and aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹).[8][9][10]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[2]

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the nicotinonitrile scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted nicotinonitriles.[11][12][13][14] The mechanism of action for many nitrile-containing drugs involves their ability to act as hydrogen bond acceptors or to participate in other non-covalent interactions with biological targets.[15]

Anticancer_MoA Compound This compound Target Kinase Active Site / Other Protein Target Compound->Target Binding (H-bonding, π-π stacking) Pathway Signaling Pathway Disruption Target->Pathway Effect Apoptosis / Cell Cycle Arrest Pathway->Effect

Caption: Postulated mechanism of anticancer activity.

The planar aromatic structure of this compound makes it a candidate for intercalation with DNA or for binding to the active sites of enzymes, such as kinases, which are often implicated in cancer progression. The nitrile group can form crucial hydrogen bonds with amino acid residues in the target protein, contributing to the binding affinity.[15]

Antimicrobial Activity

The nicotinonitrile core is also present in various compounds with demonstrated antimicrobial and antifungal activities.[10][16][17][18] The mode of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell walls.

Considerations for Drug Development

For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of a compound is paramount.[19][20]

Predicted ADME Profile
  • Absorption: With a predicted XlogP of 3.8, the compound is likely to have good oral bioavailability.[2]

  • Distribution: Its lipophilic nature suggests it may distribute into tissues.

  • Metabolism: The phenyl rings and the pyridine core are potential sites for oxidative metabolism by cytochrome P450 enzymes.

  • Excretion: Metabolites are likely to be excreted renally after conjugation to increase their water solubility.

Toxicity and Safety

The safety profile of this compound has not been extensively studied. However, based on data for a similar compound, 2-Chloro-6-(4-fluorophenyl)nicotinonitrile, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[21] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated laboratory fume hood.

Future Research Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: Optimization of the synthetic route and full spectral characterization of the compound.

  • In Vitro and In Vivo Biological Evaluation: Screening against a panel of cancer cell lines and microbial strains to determine its potency and selectivity.[22][23]

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) responsible for its biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features for optimal activity and to mitigate potential toxicity.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME-Tox studies to assess its drug-like properties.

References

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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, a substituted nicotinonitrile derivative of interest in medicinal chemistry and materials science. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, including its fundamental chemical identity, predicted properties, and relevant data from structurally analogous compounds. The document is intended to serve as a valuable resource for researchers, offering insights into its molecular characteristics, potential synthetic routes, and analytical methodologies for its characterization. By presenting a well-rounded profile based on both direct information and reasoned scientific extrapolation, this guide aims to facilitate further research and application development involving this compound.

Introduction

Substituted nicotinonitriles are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. Their diverse biological activities often stem from their ability to act as scaffolds for the synthesis of various pharmacologically active molecules. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile that makes it a compelling candidate for further investigation. The presence of a chloro substituent on the pyridine ring and a chlorophenyl group imparts specific lipophilic and electronic characteristics that can influence its biological interactions and material properties.

This guide provides an in-depth analysis of the known and predicted physicochemical properties of this compound. Recognizing the current limitations in available experimental data, we will draw upon the properties of closely related analogs to provide a robust and scientifically grounded estimation of its characteristics. This approach allows for a comprehensive understanding of the compound's likely behavior, guiding experimental design and application exploration.

Chemical Identity and Molecular Structure

A foundational aspect of understanding any chemical entity is to establish its unambiguous identity through standardized nomenclature and structural representation.

Nomenclature and Identifiers
  • Systematic Name: 2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile

  • Common Name: this compound

  • CAS Number: 84596-41-8[1]

  • Molecular Formula: C₁₂H₆Cl₂N₂[1]

  • Molecular Weight: 249.10 g/mol [1]

Structural Representation

The molecular structure of this compound is characterized by a central pyridine ring substituted with a chlorine atom at the 2-position, a cyano group at the 3-position, and a 4-chlorophenyl group at the 6-position.

  • SMILES: Clc1ccc(cc1)-c2ccc(C#N)c(Cl)n2

  • InChI: InChI=1S/C12H6Cl2N2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H

  • InChIKey: XFWLUBBMHXSZTG-UHFFFAOYSA-N

The planarity of the pyridine and phenyl rings, along with the rotational freedom around the C-C bond connecting them, will dictate the compound's conformational landscape and its ability to interact with biological targets.

Physicochemical Properties: A Blend of Predicted and Analog-Derived Data

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in various systems, from biological assays to formulation development. Due to the scarcity of direct experimental data for this compound, this section presents a combination of predicted values and experimental data from closely related analogs.

Physical State and Appearance

Based on the properties of similar aromatic, chlorinated heterocyclic compounds, this compound is expected to be a solid at room temperature. The color can range from white to off-white or pale yellow, depending on the purity.

Melting and Boiling Points
Solubility

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities.

  • Water Solubility: The presence of two chlorine atoms and a large aromatic system suggests that this compound will have very low aqueous solubility. The predicted XlogP value of 3.8 further supports its lipophilic character.

  • Organic Solvent Solubility: It is anticipated to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in alcohols like methanol and ethanol is likely to be moderate.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted XlogP of 3.8 indicates a high degree of lipophilicity. This property is crucial for its ability to cross cell membranes and interact with hydrophobic pockets of proteins.

Acidity/Basicity (pKa)

The pyridine nitrogen in this compound is expected to be weakly basic. However, the presence of the electron-withdrawing chloro and cyano groups on the pyridine ring will significantly reduce its basicity compared to unsubstituted pyridine. A predicted pKa value for the protonated form is likely to be in the range of 1-2. The compound does not possess any acidic protons.

Table 1: Summary of Physicochemical Properties

PropertyValue (this compound)Rationale/SourceAnalog CompoundAnalog Value
Molecular Weight 249.10 g/mol Calculated--
Melting Point Estimated: 150-180 °CBased on analogs2,6-Dichloro-4-methylnicotinonitrile108-112 °C[2]
2-CHLORO-6-(3,4-DICHLOROPHENYL)NICOTINONITRILE163-166 °C[3]
Boiling Point Predicted: > 400 °CBased on structure--
Water Solubility Predicted: Very LowHigh XlogP--
XlogP 3.8Predicted--
pKa (of conjugate acid) Estimated: 1-2Electron-withdrawing groups--

Synthesis and Purification Strategies

A potential synthetic pathway could involve the reaction of a chalcone intermediate with malononitrile in the presence of a base, followed by chlorination.

Proposed Synthetic Workflow

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyridine Ring Formation and Aromatization cluster_2 Step 3: Chlorination 4-chlorobenzaldehyde 4-chlorobenzaldehyde Chalcone_intermediate 1,3-bis(4-chlorophenyl)prop-2-en-1-one 4-chlorobenzaldehyde->Chalcone_intermediate 4-chloroacetophenone 4-chloroacetophenone 4-chloroacetophenone->Chalcone_intermediate Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Chalcone_intermediate Dihydropyridine_intermediate Intermediate Dihydropyridine Chalcone_intermediate->Dihydropyridine_intermediate Malononitrile Malononitrile Malononitrile->Dihydropyridine_intermediate Ammonium acetate Ammonium acetate Ammonium acetate->Dihydropyridine_intermediate Oxidizing_agent Oxidizing Agent (e.g., air, DDQ) Dihydropyridine_intermediate->Oxidizing_agent Substituted_nicotinonitrile 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Oxidizing_agent->Substituted_nicotinonitrile Chlorinating_agent Chlorinating Agent (e.g., POCl₃) Substituted_nicotinonitrile->Chlorinating_agent Final_Product This compound Chlorinating_agent->Final_Product G cluster_0 Purity Assessment cluster_1 Structural Elucidation Synthesized_Compound Synthesized this compound HPLC HPLC (UV detection) Synthesized_Compound->HPLC GC_MS GC-MS Synthesized_Compound->GC_MS NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS

Sources

2-Chloro-6-(4-chlorophenyl)nicotinonitrile structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a key heterocyclic building block in modern medicinal and materials chemistry.[1][2] Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind each analytical choice, ensuring a self-validating and robust characterization workflow.

Foundational Analysis: Confirming the Molecular Identity

Before delving into complex structural mapping, the foundational identity of the compound must be established. This involves confirming its molecular formula and mass, which serves as the cornerstone for all subsequent spectroscopic interpretation.

Key Molecular Identifiers

IdentifierValueSource
CAS Number 84596-41-8[3]
Molecular Formula C₁₂H₆Cl₂N₂[3][4]
Molecular Weight 249.10 g/mol [3]
Monoisotopic Mass 247.9908 Da[4]

Mass Spectrometry: The First Structural Pillar

Mass spectrometry (MS) is indispensable for confirming the molecular weight and providing crucial information about the elemental composition through isotopic patterns. For halogenated compounds like this compound, MS is particularly powerful.

Causality of Method Selection

Electron Ionization (EI) is chosen as the initial MS technique due to its ability to generate a distinct molecular ion (M⁺) peak and produce reproducible fragmentation patterns that can offer clues to the molecule's assembly. The presence of two chlorine atoms is expected to produce a characteristic isotopic signature.

Expected Mass Spectrum Data

The mass spectrum will be defined by the molecular ion cluster. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, the relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks are expected in a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Ion AdductPredicted m/zRationale
[M]⁺ 247.99025Molecular ion containing two ³⁵Cl isotopes.[4]
[M+2]⁺ 249.98730Molecular ion containing one ³⁵Cl and one ³⁷Cl isotope.
[M+4]⁺ 251.98435Molecular ion containing two ³⁷Cl isotopes.
[M+H]⁺ 248.99808Protonated molecule, often observed in soft ionization techniques.[4]
[M-Cl]⁺ 213.0115Fragment corresponding to the loss of a chlorine radical.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Calibration: The mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet. For direct probe analysis, the sample is heated to ensure volatilization.[5]

  • Ionization: The volatile molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting spectrum is analyzed for the molecular ion cluster and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. A combination of ¹H and ¹³C NMR provides a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

The structure contains six aromatic protons distributed across two different ring systems. The electron-withdrawing nature of the nitrile and chloro-substituents on the pyridine ring, along with the chloro-substituent on the phenyl ring, will cause the protons to resonate in the downfield region (typically 7.0-9.0 ppm).

  • Pyridine Ring Protons (2H): These protons (H-4 and H-5) will appear as two distinct doublets due to coupling with each other. The proton at the H-4 position, being adjacent to the electron-withdrawing nitrile group, is expected to be further downfield.

  • Phenyl Ring Protons (4H): The 4-chlorophenyl group will exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the chlorine atom will have a different chemical shift from the protons meta to it.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.5Doublet (d)1HPyridine H-4
~ 7.8 - 8.1Doublet (d)1HPyridine H-5
~ 7.6 - 7.9Doublet (d)2HPhenyl H-2', H-6' (ortho to pyridine)
~ 7.4 - 7.6Doublet (d)2HPhenyl H-3', H-5' (meta to pyridine)
¹³C NMR Spectroscopy: Identifying Unique Carbons

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing critical information about the carbon skeleton and the presence of functional groups.

Due to molecular symmetry (the 4-chlorophenyl group has a plane of symmetry), we expect to see 10 distinct carbon signals, not 12.

  • Aromatic Carbons (9 signals): Six signals will arise from the pyridine ring and four from the phenyl ring. However, due to symmetry in the 4-chlorophenyl group, only four phenyl carbon signals are expected (C1', C2'/C6', C3'/C5', C4'). The carbons directly attached to electronegative atoms (Cl, N) or groups (CN) will be shifted downfield.

  • Nitrile Carbon (1 signal): The carbon of the nitrile group (C≡N) typically appears in a distinct region around 115-120 ppm.

Predicted Chemical Shift (δ, ppm)Assignment
~ 160Pyridine C-6 (attached to phenyl)
~ 152Pyridine C-2 (attached to Cl)
~ 140Pyridine C-4
~ 138Phenyl C-4' (attached to Cl)
~ 135Phenyl C-1' (attached to pyridine)
~ 129Phenyl C-3'/C-5'
~ 128Phenyl C-2'/C-6'
~ 122Pyridine C-5
~ 117Nitrile (C≡N)
~ 110Pyridine C-3 (attached to CN)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Standard Addition: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal set to 0.00 ppm.[6]

  • Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to ensure that each unique carbon appears as a single sharp peak.

  • Data Processing: The FID is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Integrals are calculated for the ¹H NMR spectrum.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7]

The key functional groups in this compound will produce characteristic absorption bands.

  • Nitrile Stretch (C≡N): This is a very sharp and diagnostically significant peak.

  • Aromatic C=C and C=N Stretches: These appear as a series of bands in the fingerprint region.

  • C-Cl Stretch: The carbon-chlorine bond stretches will appear in the lower frequency region of the spectrum.

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
2220 - 2240C≡N (Nitrile) stretchSharp, Medium
1550 - 1610Aromatic C=C and C=N ring stretchesMedium to Strong
1400 - 1500Aromatic C=C and C=N ring stretchesMedium to Strong
1080 - 1100C-Cl (Aryl) stretch (Phenyl)Strong
750 - 850C-Cl (Aryl) stretch (Pyridine)Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Background: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Data Acquisition: The sample is scanned with the IR beam, and the resulting spectrum is recorded and automatically ratioed against the background.

UV-Visible Spectroscopy: Probing Electronic Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly for conjugated systems.[8]

The molecule consists of two conjugated aromatic rings linked together, creating an extended π-system. This will result in strong absorption in the UV region due to π → π* transitions. The exact position of the maximum absorbance (λ_max) is sensitive to the solvent.

  • Expected Absorption: A strong absorption band is expected between 250-350 nm, characteristic of extended aromatic systems.[9][10][11]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Blank Measurement: The cuvette is filled with the pure solvent, and a blank spectrum is recorded to zero the instrument.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12][13] It provides a precise 3D model of the molecule as it exists in the solid state, detailing exact bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[13]

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding an electron density map. Atomic positions are fitted to this map and refined to generate the final, precise molecular structure.

Integrated Structure Elucidation Workflow

G cluster_start Initial Analysis cluster_spectro Spectroscopic Mapping cluster_confirm Definitive Confirmation MS Mass Spectrometry IR IR Spectroscopy MS->IR Confirms Functional Groups NMR 1H & 13C NMR MS->NMR Confirms Formula for C-H Map XRAY X-ray Crystallography MS->XRAY Provides Structure for Confirmation IR->NMR Validates Functional Groups IR->XRAY Provides Structure for Confirmation UV UV-Vis Spectroscopy NMR->UV Provides Skeleton for Conjugation Study NMR->XRAY Provides Structure for Confirmation UV->XRAY Provides Structure for Confirmation Final Final Elucidated Structure XRAY->Final

Caption: Integrated workflow for structure elucidation.

Conclusion

The rigorous structure elucidation of this compound is not achieved through a single technique but by the synergistic integration of multiple analytical methods. Mass spectrometry confirms the elemental formula, IR spectroscopy identifies key functional groups, and NMR spectroscopy provides the detailed map of the carbon-hydrogen framework. Finally, single-crystal X-ray crystallography offers unequivocal confirmation of the three-dimensional structure. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and is essential for advancing research and development in fields that rely on this important chemical intermediate.

References

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The Expanding Therapeutic Potential of Substituted Nicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs and a multitude of clinical candidates.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for developing novel therapeutic agents across a wide range of diseases. This guide provides an in-depth analysis of the diverse biological activities of substituted nicotinonitrile derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will explore the mechanisms of action, delve into structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating the efficacy of these compounds, offering a practical resource for researchers and drug development professionals.

The Nicotinonitrile Scaffold: A Versatile Core in Medicinal Chemistry

The pyridine ring is a fundamental N-heteroaromatic system found in numerous natural products, including nicotinamide (Vitamin B3), and is integral to many physiologically active compounds. The nicotinonitrile variant, characterized by a cyano group at the 3-position, possesses a unique combination of features that make it highly valuable for drug design. The nitrile group can act as a hydrogen bond acceptor and is a bioisosteric equivalent for other functional groups, while the pyridine ring itself offers multiple points for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] This chemical versatility has led to the development of nicotinonitrile-based drugs such as the kinase inhibitors Bosutinib and Neratinib, underscoring the scaffold's clinical significance.[2]

Anticancer Activity: Targeting Aberrant Cell Signaling

A substantial body of research has demonstrated the potent anticancer properties of nicotinonitrile derivatives, which often function by inhibiting key enzymes in cell signaling pathways crucial for tumor growth and survival.[1][3]

Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are a major class of enzymes targeted in cancer therapy, and nicotinonitrile derivatives have proven to be particularly effective inhibitors.[4] Their mechanism often involves competing with ATP for the binding site in the kinase's catalytic domain.

PIM Kinases: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are overexpressed in many human cancers, promoting cell survival and proliferation.[][6] Nicotinonitrile-based compounds have been designed to specifically target these kinases. For instance, compound 7b showed potent PIM-1 kinase inhibition with an IC₅₀ value of 18.9 nM and induced apoptosis in PC-3 prostate cancer cells.[7] Similarly, derivative 8e was identified as a potent pan-Pim kinase inhibitor (IC₅₀ ≤ 0.28 μM against all three isoforms) and induced cell cycle arrest and apoptosis in HepG2 liver cancer cells.[8]

The PIM-1 signaling pathway, a key regulator of cell survival, is a prime target for these inhibitors.

PIM1_Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase (Proto-Oncogene) JAK_STAT->PIM1 Upregulates Transcription BAD Phosphorylates BAD (Inactivates) PIM1->BAD CDC25A Phosphorylates CDC25A (Activates) PIM1->CDC25A MYC Stabilizes MYC PIM1->MYC Nicotinonitrile Nicotinonitrile Inhibitor Nicotinonitrile->PIM1 Inhibition Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression (G1/S, G2/M) CDC25A->CellCycle Proliferation Cell Proliferation MYC->Proliferation

Caption: PIM-1 Kinase Signaling Pathway Inhibition.

Tyrosine Kinases (TKs): TKs are another critical family of oncoproteins. Nicotinonitrile derivatives have been developed as potent TK inhibitors.[9][10] For example, compounds 5g and 8 were found to be highly effective anticancer agents, inhibiting tyrosine kinase activity by 89% and 86% respectively, with IC₅₀ values of 352 nM and 311 nM.[9] This inhibition leads to the induction of apoptosis and cell cycle arrest.[9]

RTK_Pathway cluster_downstream Downstream Signaling Cascade Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment Nicotinonitrile Nicotinonitrile Inhibitor Nicotinonitrile->Dimerization Inhibition of ATP Binding Site Ras Ras/MAPK Pathway Adaptor->Ras Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation

Caption: General Receptor Tyrosine Kinase (RTK) Inhibition.
Structure-Activity Relationship (SAR) and Quantitative Data

The substitutions on the nicotinonitrile ring are critical for determining potency and selectivity. Studies have shown that different aryl groups and functional moieties significantly impact the anticancer activity.

Compound IDTargetCell LineIC₅₀ (µM)Reference
7b PIM-1 KinaseMCF-7 (Breast)3.58[7]
7b PIM-1 KinasePC-3 (Prostate)3.60[7]
5g Tyrosine KinaseMCF-7 (Breast)~1-3[9]
8 Tyrosine KinaseHCT-116 (Colon)~1-3[9]
11 uPAMCF-7 (Breast)Promising[11]
12 uPAHepG2 (Liver)Promising[11]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[3][7] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3]

Causality Behind Choices:

  • Phenol Red-Free Medium: Used during the MTT incubation step because the pH indicator phenol red can interfere with absorbance readings.

  • Serum-Free Medium: Serum contains dehydrogenases that can reduce MTT, leading to false-positive results.

  • DMSO as a Solubilizer: The formazan crystals are insoluble in aqueous solution. DMSO is an effective organic solvent to fully dissolve them before measuring absorbance.[7]

  • Controls: A positive control (vehicle-treated cells) establishes baseline viability (100%), while a negative control (media only) accounts for background absorbance.

MTT_Workflow start Start seed 1. Seed Cells (e.g., 10,000 cells/well in 96-well plate) start->seed incubate1 2. Incubate (24h, 37°C, 5% CO₂) Allow cells to adhere seed->incubate1 treat 3. Add Nicotinonitrile Derivatives (serial dilutions) & Controls incubate1->treat incubate2 4. Incubate (e.g., 48-72h) treat->incubate2 add_mtt 5. Add MTT Solution (e.g., 0.5 mg/mL in serum-free media) incubate2->add_mtt incubate3 6. Incubate (2-4h) Purple formazan crystals form add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO and shake) incubate3->solubilize read 8. Measure Absorbance (e.g., 570 nm with plate reader) solubilize->read end End: Calculate % Viability & IC₅₀ read->end

Caption: Standard MTT Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the substituted nicotinonitrile derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and media-only blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple precipitate in viable cells.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activities

The nicotinonitrile scaffold is also a promising framework for the development of novel antimicrobial agents.[12][13] Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[14][15]

Mechanism and Spectrum of Activity

Substituted nicotinonitriles can interfere with essential microbial processes. For example, newly synthesized coumarin-nicotinonitrile hybrids showed good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella sp.) bacteria, as well as moderate antifungal activity against Candida albicans.[14][15] The exact mechanisms can vary but often involve the inhibition of key microbial enzymes or disruption of cell wall integrity.

Compound ClassOrganismActivityReference
Coumarin HybridsS. aureus, E. coliGood Antibacterial[14][15]
Coumarin HybridsC. albicansModerate Antifungal[14][15]
Pyridinone DerivativesC. albicans, A. nigerAntifungal[12]
Nicotinamide DerivativesP. aeruginosaSignificant Inhibition[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8][11] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[1]

Causality Behind Choices:

  • Mueller-Hinton Broth (MHB): This is a standardized medium for susceptibility testing of non-fastidious bacteria, as its composition has minimal interference with antimicrobial activity.

  • 0.5 McFarland Standard: This turbidity standard ensures that the initial bacterial inoculum is consistent (approx. 1.5 x 10⁸ CFU/mL), which is critical for reproducible MIC results.[8]

  • Serial Two-Fold Dilutions: This method allows for the precise determination of the MIC across a clinically relevant concentration range.[1]

  • Controls: A growth control (no drug) ensures the bacteria are viable, while a sterility control (no bacteria) confirms the medium is not contaminated.[1]

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. Suspend them in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[8]

  • Inoculum Dilution: Dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the nicotinonitrile compounds in broth. The final volume in each well should be 50 or 100 µL.

  • Inoculation: Inoculate each well (except the sterility control) with an equal volume of the diluted bacterial suspension, bringing the final volume to 100 or 200 µL.[1]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[1][17]

Anti-inflammatory Activity

Nicotinonitrile derivatives have also shown significant potential as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[18] COX-2 is a key enzyme in the inflammatory cascade responsible for producing prostaglandins that mediate pain and inflammation.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds.[15][19][20] The injection of carrageenan into a rodent's paw induces a reproducible inflammatory response characterized by edema (swelling).[16][19]

Causality Behind Choices:

  • Carrageenan: This sulfated polysaccharide is a potent phlogistic agent that reliably induces an acute, non-immune inflammatory response.[19][20] The resulting inflammation is biphasic, involving early mediators like histamine and serotonin, followed by a later phase dominated by prostaglandins, making it suitable for evaluating COX inhibitors.[19]

  • Plethysmometer: This instrument provides a precise and quantitative measurement of paw volume, allowing for an objective assessment of edema and the efficacy of the anti-inflammatory agent.[16]

  • Positive Control: A standard NSAID like Indomethacin or Ibuprofen is used to validate the assay, confirming that the model responds to known anti-inflammatory drugs.[10][16]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize animals (e.g., Wistar rats) to laboratory conditions for at least one week before the experiment.[19]

  • Grouping and Dosing: Divide animals into groups: a negative control (vehicle), a positive control (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the nicotinonitrile derivative. Administer the compounds, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation.[16][19]

  • Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the "0 hour" reading.[19]

  • Induction of Edema: Inject 100 µL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[16][19]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[16][19]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The substituted nicotinonitrile scaffold is a remarkably versatile and clinically validated core for the development of novel therapeutics. Its derivatives have demonstrated a broad spectrum of potent biological activities, most notably as inhibitors of protein kinases in oncology. The ease of synthetic modification allows for extensive exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing next-generation kinase inhibitors with improved resistance profiles, exploring novel biological targets for this scaffold, and creating hybrid molecules that combine the nicotinonitrile core with other pharmacophores to achieve multi-target activity. The detailed protocols provided herein serve as a foundational resource for researchers aiming to screen and validate new nicotinonitrile derivatives, accelerating their journey from the laboratory to the clinic.

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Unlocking the Therapeutic Potential of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile: A Technical Guide to Putative Targets and Research Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nicotinonitrile Scaffold as a Privileged Structure in Drug Discovery

The nicotinonitrile moiety, a pyridine ring bearing a cyano group, represents a versatile and highly sought-after scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in a wide range of chemical transformations have led to the development of numerous derivatives with significant biological activities. This guide focuses on a specific, yet under-explored, member of this family: 2-Chloro-6-(4-chlorophenyl)nicotinonitrile . While direct biological data for this compound is sparse, a comprehensive analysis of structurally related molecules reveals a compelling landscape of potential therapeutic applications, primarily in oncology. This document will serve as an in-depth technical guide, extrapolating from the established activities of analogous compounds to propose putative therapeutic targets and outline robust experimental workflows for their validation.

I. The Primary Therapeutic Hypothesis: A Putative Anticancer Agent

The most prominent and well-supported therapeutic potential for this compound lies in the realm of oncology. Numerous studies on substituted nicotinonitriles and related fused-ring systems have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

A. Proposed Mechanism of Action: Kinase Inhibition

A key mechanism through which many small molecule anticancer agents exert their effect is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

  • PIM-1 Kinase as a High-Priority Target: Recent research has identified pyrido[2,3-d]pyrimidine derivatives, structurally similar to nicotinonitriles, as potent inhibitors of PIM-1 kinase.[1] PIM-1 is a serine/threonine kinase that is overexpressed in several human cancers, including prostate, breast, and hepatocellular carcinomas. It plays a critical role in cell survival, proliferation, and apoptosis. The structural features of this compound, particularly the substituted pyridine core, suggest it may fit within the ATP-binding pocket of PIM-1, disrupting its function and leading to cancer cell death.

Diagram: Proposed PIM-1 Kinase Inhibition Pathway

PIM1_Pathway cluster_inhibition Inhibition cluster_signaling Pro-Survival Signaling Compound This compound PIM1 PIM-1 Kinase Compound->PIM1 Bad Bad PIM1->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Proposed mechanism of PIM-1 kinase inhibition.

B. General Cytotoxicity against Cancer Cell Lines

Beyond specific kinase targets, the nicotinonitrile scaffold has been associated with broad-spectrum cytotoxic activity.

  • Breast Cancer (MCF-7) and Liver Cancer (HepG2): Studies on various 2-amino-4,6-diphenylnicotinonitriles and other cyanopyridine derivatives have shown significant growth inhibition of MCF-7 and HepG2 cell lines.[1][2][3] This suggests that this compound could be a promising candidate for development against these malignancies.

  • Other Cancer Cell Lines: The antiproliferative activity of related nicotinamides has also been observed against colon cancer (HCT-116) cells.[4]

II. Secondary Therapeutic Hypotheses: Exploring Broader Bioactivity

While the primary focus remains on oncology, the chemical architecture of this compound suggests other potential therapeutic avenues worth exploring.

A. Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The pyridine core is a well-known pharmacophore for interacting with nAChRs. Deschloroepibatidine analogues, which share a substituted pyridine ring, have been shown to act as potent nAChR antagonists.[5][6] This opens the possibility of developing this compound for neurological disorders where nAChR modulation is beneficial.

B. Antimicrobial Activity

Certain nicotinonitrile derivatives have demonstrated antimicrobial properties.[7][8] While likely not the primary therapeutic application, this bioactivity could be a valuable secondary characteristic, particularly in the context of treating infections in immunocompromised cancer patients.

C. Cannabinoid Receptor (CB1R) Inverse Agonism

A structurally related pyrano[2,3-b]pyridine derivative has been identified as a selective cannabinoid-1 receptor (CB1R) inverse agonist.[9] This suggests a potential, albeit more distant, application in metabolic disorders or other conditions where CB1R modulation is a therapeutic strategy.

III. Experimental Workflows for Target Validation

To systematically investigate the therapeutic potential of this compound, a tiered experimental approach is recommended.

A. Initial In Vitro Profiling
  • Cytotoxicity Screening:

    • Protocol: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay should be performed on a panel of human cancer cell lines, including but not limited to:

      • MCF-7 (breast adenocarcinoma)

      • HepG2 (hepatocellular carcinoma)

      • HCT-116 (colorectal carcinoma)

      • PC3 (prostate cancer)

    • Objective: To determine the half-maximal inhibitory concentration (IC50) and establish a preliminary spectrum of anticancer activity.

  • Kinase Inhibition Assays:

    • Protocol: An in vitro kinase assay for PIM-1 should be conducted. This can be a radiometric assay using a peptide substrate or a non-radioactive method like ADP-Glo™.

    • Objective: To directly measure the inhibitory activity of the compound against the putative PIM-1 kinase target.

Diagram: In Vitro Target Validation Workflow

in_vitro_workflow Start This compound MTT MTT Cytotoxicity Assay (MCF-7, HepG2, HCT-116) Start->MTT KinaseAssay PIM-1 Kinase Inhibition Assay Start->KinaseAssay ReceptorBinding nAChR & CB1R Binding Assays Start->ReceptorBinding Antimicrobial Antimicrobial Susceptibility Testing Start->Antimicrobial DataAnalysis Data Analysis & Prioritization MTT->DataAnalysis KinaseAssay->DataAnalysis ReceptorBinding->DataAnalysis Antimicrobial->DataAnalysis

Caption: Tiered in vitro screening cascade.

B. Mechanistic In-Cell Assays

Should the initial screening yield promising results, particularly in cytotoxicity and kinase inhibition, further mechanistic studies are warranted.

  • Apoptosis Assays:

    • Protocol: Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations after treatment.

    • Objective: To confirm that the observed cytotoxicity is mediated by the induction of apoptosis.

  • Western Blot Analysis:

    • Protocol: Probing for the phosphorylation status of PIM-1 substrates (e.g., Bad) and downstream markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

    • Objective: To provide evidence of target engagement within a cellular context.

IV. Synthesis and Chemical Properties

The synthesis of the 2-chloronicotinonitrile core is well-established, typically involving the chlorination of a nicotinamide-1-oxide precursor using reagents like phosphorus oxychloride.[10][11] The subsequent Suzuki or Stille coupling of a 4-chlorophenyl group at the 6-position would be a standard synthetic route to obtain the target compound. The chemical properties of this compound are predicted to be stable under standard laboratory conditions, making it amenable to a wide range of biological assays.

V. Conclusion and Future Directions

While this compound is a relatively uncharacterized molecule, the wealth of data on structurally related nicotinonitriles provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. The proposed primary target, PIM-1 kinase, and the suggested experimental workflows offer a clear path for elucidating its mechanism of action and validating its therapeutic potential. Further exploration into its effects on other targets such as nAChRs and its potential antimicrobial activity could unveil additional therapeutic applications. This guide serves as a foundational document to inspire and direct future research into this promising chemical entity.

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Introduction: The Strategic Importance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloronicotinonitrile: Synthesis, Reactivity, and Application in Modern Drug Discovery

2-Chloronicotinonitrile, a halogenated pyridine derivative, stands as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its strategic value is derived from a unique confluence of structural features: an electron-deficient pyridine ring, a cyano group, and a reactive chlorine atom at the 2-position. This arrangement renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for constructing intricate molecular architectures.[3]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of 2-chloronicotinonitrile. We will delve into its synthesis, explore the mechanistic underpinnings of its reactivity, and detail its pivotal role in the synthesis of high-value compounds, including blockbuster kinase inhibitors. The protocols and insights presented herein are grounded in established literature, aiming to equip scientists with the practical and theoretical knowledge required to effectively leverage this powerful building block.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in a laboratory setting. The key physicochemical and hazard data for 2-chloronicotinonitrile are summarized below.

PropertyValueSource
IUPAC Name 2-chloropyridine-3-carbonitrile[4]
CAS Number 6602-54-6[4]
Molecular Formula C₆H₃ClN₂[4][5]
Molecular Weight 138.55 g/mol [4][5]
Appearance White to light-brown solid[6]
Melting Point 105-106 °C[6]
GHS Hazard Warning: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][7]

Note: Always consult the latest Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment. Handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7]

Synthesis of 2-Chloronicotinonitrile

The preparation of 2-chloronicotinonitrile can be achieved through several routes, with the most established and reliable method involving the treatment of nicotinamide-1-oxide with a mixture of phosphorus pentachloride and phosphorus oxychloride.[6] This procedure, detailed in Organic Syntheses, serves as a benchmark for producing the compound with good yield and purity.

Diagram: Synthesis of 2-Chloronicotinonitrile

G cluster_reactants Reactants cluster_products Product Nicotinamide1Oxide Nicotinamide-1-Oxide Product 2-Chloronicotinonitrile Nicotinamide1Oxide->Product Reflux, 115-120°C PCl5_POCl3 PCl₅ / POCl₃

Caption: Reaction scheme for the synthesis of 2-chloronicotinonitrile.

Experimental Protocol: Synthesis from Nicotinamide-1-Oxide[6]

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and reproducibility.

Causality: The N-oxide functional group in the starting material facilitates the chlorination at the 2-position of the pyridine ring. Phosphorus pentachloride acts as the primary chlorinating agent, while phosphorus oxychloride serves as both a reagent and a solvent, enabling the reaction to proceed at an appropriate temperature. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser and a drying tube, thoroughly mix nicotinamide-1-oxide (85.0 g, 0.62 mol) and phosphorus pentachloride (180.0 g, 0.86 mol). This step must be performed in a well-ventilated fume hood.

  • Reagent Addition: Slowly add phosphorus oxychloride (243 mL) to the solid mixture with shaking.

  • Heating: Place the flask in an oil bath preheated to 60-70°C. Gradually raise the temperature to 100°C over 20-25 minutes.

  • Exotherm Control: Between 100-105°C, a vigorous, spontaneous reflux will begin, accompanied by the evolution of hydrogen chloride gas. Immediately remove the flask from the oil bath and control the reflux rate by applying an ice-water bath as needed.

  • Reflux: Once the vigorous reaction subsides (approx. 5 minutes), return the flask to the oil bath and continue heating under reflux at 115-120°C for 1.5 hours.

  • Workup - Distillation: After cooling the reaction mixture, remove the excess phosphorus oxychloride by distillation under reduced pressure (80-100 mm).

  • Workup - Quenching: Cautiously pour the residual dark-brown oil into a beaker containing 280-300 g of crushed ice with stirring. Adjust the total volume to 600 mL with water and let it stand at 5°C overnight to precipitate the crude product.

  • Purification - Base Wash: Filter the crude light-brown solid and wash it with water. Suspend the solid in 300 mL of 5% sodium hydroxide solution at 15°C and stir for 30 minutes. Filter, wash with water until the filtrate is neutral, and repeat the base wash, stirring for 0.75-1.0 hour. This step removes acidic impurities.

  • Drying and Extraction: Press the solid as dry as possible and dry it under reduced pressure over phosphorus pentoxide for 12-16 hours. Transfer the dried solid to a Soxhlet thimble and extract with anhydrous ether (700-800 mL) for 2-3 hours.

  • Final Isolation: Treat the ethereal solution with charcoal, boil for 10-15 minutes under reflux, and filter. Evaporate the solvent to obtain 30-33 g (35-39% yield) of white 2-chloronicotinonitrile, m.p. 105-106°C.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The utility of 2-chloronicotinonitrile as a synthetic intermediate is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the chloride ion on the aromatic ring.[8] The reaction is facilitated by the electron-withdrawing nature of both the ring nitrogen and the nitrile group at the 3-position, which stabilize the negatively charged intermediate.[8][9][10]

Causality: The SNAr mechanism is distinct from SN1 and SN2 reactions.[8][11] It proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon bearing the leaving group (the ipso-carbon), temporarily disrupting the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[8][11] In the second step, the leaving group (chloride) is expelled, and aromaticity is restored. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the Meisenheimer intermediate, thereby lowering the activation energy for the reaction.[10] In 2-chloronicotinonitrile, the ring nitrogen acts as a powerful ortho activator.

Diagram: General SNAr Mechanism

G Start 2-Chloronicotinonitrile + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-Determining Step) Product Substituted Product + Cl⁻ Intermediate->Product Elimination (Restores Aromaticity)

Caption: The addition-elimination mechanism of SNAr.

This predictable reactivity allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, making 2-chloronicotinonitrile a versatile scaffold for building molecular diversity.[3]

Application in Drug Development: A Gateway to Kinase Inhibitors

The 2-chloropyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] 2-Chloronicotinonitrile and its derivatives, like 2-chloronicotinic acid, are critical starting materials for synthesizing complex pharmaceutical agents, most notably multi-kinase inhibitors used in oncology.[1][13][14]

A prime example is the synthesis of Regorafenib , an oral multi-kinase inhibitor used to treat various cancers.[15] A key fragment of Regorafenib is the 4-phenoxy-N-methylpicolinamide core. The synthesis of this core often relies on a 2-chloropyridine derivative that undergoes an SNAr reaction with a substituted phenol.

Diagram: Synthetic Workflow to a Key Pharmaceutical Intermediate

G A 2-Chloronicotinonitrile B 2-Chloronicotinamide A->B H₂SO₄, 90°C (Nitrile Hydrolysis) C 4-Chloro-N-methyl- picolinamide (Key Precursor) B->C Further Modifications E Regorafenib Intermediate C->E SɴAr Coupling D 4-Amino-3-fluorophenol (Nucleophile) D->E

Caption: Use of 2-chloronicotinonitrile derivatives in drug synthesis.

Protocol: Hydrolysis to 2-Chloronicotinamide[16]

The nitrile group can be readily converted to a primary amide, which is a versatile functional group for further derivatization in a synthetic sequence.

Causality: Concentrated sulfuric acid acts as both a reagent and a solvent to facilitate the controlled hydrolysis of the nitrile to the corresponding amide. The reaction is heated to provide the necessary activation energy. The workup involves quenching the strong acid in a basic solution (ammonia) to neutralize the acid and precipitate the amide product.

  • Reaction Setup: In a 1-liter three-necked flask, add 400 mL of concentrated sulfuric acid.

  • Reagent Addition: Carefully add 2-chloronicotinonitrile (138 g, 1 mol) to the sulfuric acid and stir until completely dissolved.

  • Heating: Warm the reaction system to 90°C and maintain this temperature with stirring for 2 hours.

  • Workup - Quenching: After cooling, slowly and cautiously pour the reaction mixture into a separate vessel containing a mixture of 1000 mL of ammonia water and 1 kg of ice. Stir the resulting slurry for 1 hour.

  • Isolation: Collect the precipitated crude product by filtration.

  • Purification: Transfer the crude solid to a beaker with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid. Filter to separate the product.

  • Drying: Dry the resulting white solid at 50°C to yield 2-chloronicotinamide (153 g, 98% yield).

This amide can then be further transformed into key intermediates, such as the 4-chloro-N-methylpicolinamide used in the synthesis of Regorafenib and the analogous intermediate for Sorafenib.[15][16][17] The SNAr coupling of this picolinamide intermediate with a substituted phenol is a critical step in the total synthesis of these life-saving drugs.[18]

Conclusion

2-Chloronicotinonitrile is more than a simple chemical intermediate; it is a powerful enabler of chemical innovation, particularly in the realm of drug discovery. Its straightforward synthesis and, more importantly, its predictable and efficient reactivity in nucleophilic aromatic substitution reactions provide chemists with a reliable tool for constructing complex molecular frameworks. The successful application of this building block in the synthesis of major oncology drugs like Regorafenib and Sorafenib underscores its profound impact. For researchers and drug development professionals, a deep understanding of the principles governing the synthesis and reactivity of 2-chloronicotinonitrile is essential for designing next-generation therapeutics.

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The Architecture of Discovery: A Technical Guide to the Synthesis and Application of Novel Nicotinonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a variety of approved therapeutic agents.[1][2] Its inherent electronic properties and versatile reactivity make it an invaluable building block for the discovery and development of novel drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel nicotinonitrile scaffolds. We will explore the strategic rationale behind various synthetic methodologies, from classical approaches to contemporary green chemistry techniques. Furthermore, this guide will delve into the significant role of nicotinonitrile derivatives as potent anticancer agents, with a particular focus on their mechanism of action as kinase inhibitors. Detailed experimental protocols, comparative data analysis, and visual representations of synthetic and biological pathways are provided to empower researchers in their quest for the next generation of therapeutics.

The Enduring Significance of the Nicotinonitrile Core

The pyridine ring is a recurring motif in a multitude of pharmaceuticals, and the strategic incorporation of a nitrile group at the 3-position imbues the scaffold with unique chemical and biological properties.[3] The electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring, providing a handle for a diverse array of chemical transformations. This versatility has been exploited in the synthesis of numerous clinically successful drugs, including the kinase inhibitors Bosutinib, Milrinone, and Neratinib.[1][2] The continued exploration of novel nicotinonitrile derivatives is driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles.

Navigating the Synthetic Landscape: From Classical to Contemporary Methodologies

The construction of the nicotinonitrile core can be achieved through a variety of synthetic routes, each with its own set of advantages and considerations. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and environmental impact.

Foundational Synthetic Strategies

Classical methods for nicotinonitrile synthesis often involve the dehydration of nicotinamide or the reaction of nicotinic acid derivatives.[4] A well-established laboratory-scale synthesis involves the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide.[4] While effective, these methods can require harsh reaction conditions.

Another foundational approach is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile that can be adapted for the synthesis of pyridine rings.[5][6] This method is particularly useful for constructing fused ring systems.

The Rise of Efficiency: One-Pot and Multi-Component Reactions

Modern synthetic chemistry places a premium on efficiency and atom economy. One-pot and multi-component reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules from simple starting materials.[7][8] The synthesis of highly substituted nicotinonitriles is particularly amenable to these strategies.

A prevalent MCR for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles involves the condensation of an aromatic aldehyde, an acetophenone, malononitrile, and ammonium acetate.[9][10] This approach allows for the generation of a diverse library of compounds in a single synthetic operation.

  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or a green solvent like Cyrene, and a catalyst if required (e.g., boric acid under microwave irradiation).[10][11]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours or subjected to microwave irradiation for a shorter duration.

  • Workup and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The Green Imperative: Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry.[12][13] For nicotinonitrile synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources.[11][14]

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of nicotinonitrile derivatives.[7] The use of water as a reaction medium and recyclable catalysts, such as nanomagnetic metal-organic frameworks, further enhances the green credentials of these syntheses.[14]

G Start Starting Materials (Aldehyde, Ketone, Malononitrile, NH4OAc) Reaction One-Pot Reaction Start->Reaction Solvent Green Solvent (e.g., Water, Cyrene) Solvent->Reaction Catalyst Recyclable Catalyst (e.g., Nanomagnetic MOF) Catalyst->Reaction Energy Energy Source (Microwave Irradiation) Energy->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Product Purified Nicotinonitrile Derivative Workup->Product CatalystRecovery Catalyst Recovery & Reuse Workup->CatalystRecovery

Caption: A generalized workflow for the green synthesis of nicotinonitrile derivatives.

Nicotinonitrile Scaffolds as Kinase Inhibitors in Oncology

A significant body of research has focused on the development of nicotinonitrile derivatives as potent anticancer agents.[15][16][17][18] Many of these compounds exert their therapeutic effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways that are often dysregulated in cancer.[19][20]

Targeting Key Signaling Pathways: EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two well-validated targets in cancer therapy.[16][21][22][23] Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell proliferation, angiogenesis, and metastasis. Several nicotinonitrile-based compounds have been identified as potent inhibitors of EGFR and VEGFR-2.[16][21]

The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade.

G cluster_receptor Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS RAS EGFR->RAS VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Nicotinonitrile Nicotinonitrile Derivative Nicotinonitrile->EGFR Inhibits Nicotinonitrile->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis AKT->Angiogenesis Survival Cell Survival mTOR->Survival mTOR->Survival

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by nicotinonitrile derivatives.

Structure-Activity Relationship (SAR) and Data Presentation

The potency of nicotinonitrile-based kinase inhibitors is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. The following table summarizes the in vitro anticancer activity of a selection of nicotinonitrile derivatives against various cancer cell lines, highlighting the impact of different structural modifications.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
2 HBenzofuranHHePG216.08[16]
3 HBenzofuranEnaminonitrileHCT-11610.84[16]
8 HBenzofuranMorpholineMCF-78.36[16]
10 HBenzofuranPiperazineHePG223.67[16]
11 HBenzofuran4-MethylpiperazineMCF-717.28[16]
14a Quinazoline-1,2,3-triazoleHHHeLaLow µM range[1]
14d Quinazoline-1,2,3-triazoleHHHeLaLow µM range[1]
14k Quinazoline-1,2,3-triazoleHHHeLaLow µM range[1]
7b (PIM-1 Inhibitor) VariedVariedVariedMCF-73.58[19]
7b (PIM-1 Inhibitor) VariedVariedVariedPC-33.60[19]
Compound 3 (vs Doxorubicin) 2-Amino-4,6-diphenylHHMDA-MB-231More potent than Doxorubicin[24]

Future Perspectives and Conclusion

The nicotinonitrile scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, particularly in the realm of green and sustainable chemistry, will undoubtedly facilitate the creation of increasingly complex and diverse libraries of nicotinonitrile derivatives. As our understanding of the molecular drivers of diseases such as cancer deepens, the rational design of targeted nicotinonitrile-based inhibitors will play an increasingly important role in the development of personalized medicines. This guide has provided a comprehensive overview of the synthesis and application of these remarkable scaffolds, with the aim of inspiring and equipping researchers to push the boundaries of drug discovery.

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The Emergence of Substituted Nicotinonitriles in Oncology: A Technical Guide to the Preliminary In-Vitro Screening of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nicotinonitrile scaffold has garnered significant attention within the medicinal chemistry landscape, serving as a versatile template for the development of novel therapeutic agents. Derivatives of this heterocyclic motif have demonstrated a broad spectrum of biological activities, most notably as potent anti-cancer agents. This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary in-vitro screening of a novel compound, 2-Chloro-6-(4-chlorophenyl)nicotinonitrile. Drawing upon established methodologies for analogous structures, this document provides researchers, scientists, and drug development professionals with a robust framework for evaluating its cytotoxic potential, identifying its molecular targets, and elucidating its preliminary mechanism of action. The protocols detailed herein are designed to ensure scientific rigor and data integrity, forming a critical foundation for further preclinical development.

Introduction: The Rationale for Screening this compound

The pyridine ring is a privileged scaffold in drug discovery, and its cyano-substituted derivatives, nicotinonitriles, are no exception. A growing body of evidence highlights the anti-proliferative and cytotoxic effects of various substituted nicotinonitriles against a range of cancer cell lines.[1][2][3] Specifically, compounds bearing aryl substitutions at positions 4 and 6 of the pyridine ring have shown promise.[4] Furthermore, the presence of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Given this context, this compound represents a logical candidate for in-vitro anti-cancer screening. Its structural similarity to known bioactive molecules, such as those with demonstrated Pim-1 kinase inhibitory activity, provides a strong rationale for investigating its potential as a novel therapeutic agent.[5][6][7] This guide will delineate a systematic approach to this preliminary investigation, commencing with broad cytotoxicity screening and progressing to more defined mechanistic studies.

Tier 1: General Cytotoxicity Screening

The initial phase of in-vitro evaluation aims to determine the general cytotoxic profile of this compound across a panel of clinically relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[8][9]

Selection of Cell Lines

A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. The choice of cell lines should ideally represent different cancer types. Based on the literature for related compounds, a suggested starting panel includes:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[1][6]

  • HepG2: Human hepatocellular carcinoma.[5][6]

  • PC3: Human prostate cancer (androgen-insensitive).[6]

  • HCT-116: Human colorectal carcinoma.[6]

Inclusion of a non-cancerous cell line, such as human embryonic kidney cells (HEK293), is crucial for assessing preliminary selectivity and potential off-target toxicity.[8][9]

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer and non-cancerous cell lines.

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC50 (µM) ± SD
MCF-75.2 ± 0.4
HepG28.9 ± 0.7
PC33.8 ± 0.3
HCT-1166.1 ± 0.5
HEK293> 100

This is example data and does not reflect actual experimental results.

Tier 2: Target-Based Screening - Enzyme Inhibition Assays

Should the Tier 1 screening reveal potent and selective cytotoxicity, the next logical step is to investigate the compound's effect on specific molecular targets known to be modulated by structurally similar nicotinonitriles. Pim-1 kinase, a serine/threonine kinase often overexpressed in various cancers, is a prominent target for this class of compounds.[5][6][7]

Rationale for Pim-1 Kinase Inhibition Assay

Pim-1 kinase plays a crucial role in cell survival, proliferation, and apoptosis. Its inhibition is a validated therapeutic strategy in oncology. Given that numerous nicotinonitrile derivatives have demonstrated potent Pim-1 inhibitory activity, it is a high-priority target for this compound.[5][6][7]

Experimental Protocol: In-Vitro Pim-1 Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against Pim-1 kinase.

Methodology: Commercially available luminescent kinase assay kits (e.g., Pim-1 Kinase Assay Kit, Promega) provide a standardized and high-throughput method for this purpose. These assays typically measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Procedure (General Outline):

  • Reaction Setup: In a 96-well plate, combine the Pim-1 enzyme, the specific substrate peptide, and ATP in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a known Pim-1 inhibitor (e.g., Staurosporine) as a positive control and a vehicle control (DMSO).[5]

  • Kinase Reaction: Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent, which contains luciferase. The luminescent signal is then measured using a luminometer.

Data Analysis and Visualization

The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 2: Hypothetical Pim-1 Kinase Inhibition Data

CompoundIC50 (nM) ± SD
This compound25.4 ± 2.1
Staurosporine (Control)16.7 ± 1.5

This is example data and does not reflect actual experimental results.

G cluster_workflow In-Vitro Screening Workflow start This compound tier1 Tier 1: Cytotoxicity Screening (MTT Assay) start->tier1 Broad Spectrum Evaluation tier2 Tier 2: Target-Based Screening (Pim-1 Kinase Assay) tier1->tier2 If Potent & Selective tier3 Tier 3: Mechanistic Assays (Apoptosis, Cell Cycle) tier2->tier3 If Target Engagement Confirmed end Candidate for Further Development tier3->end Favorable Profile

Caption: A streamlined workflow for the in-vitro screening of novel compounds.

Tier 3: Preliminary Mechanistic Elucidation

Confirmation of on-target activity warrants further investigation into the cellular consequences of target engagement. Assays for apoptosis induction and cell cycle arrest are fundamental for understanding the mechanism of action of a potential anti-cancer agent.

Apoptosis Induction Analysis

Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Procedure (General Outline):

  • Cell Treatment: Treat the most sensitive cancer cell line (e.g., PC3 from the hypothetical data) with this compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis

Objective: To determine if this compound causes cell cycle arrest at a specific phase.

Methodology: Propidium Iodide staining of DNA followed by flow cytometry allows for the analysis of cell cycle distribution. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Procedure (General Outline):

  • Cell Treatment: Treat the selected cancer cell line with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in cold ethanol, and then stain them with a solution containing PI and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

G cluster_pathway Pim-1 Kinase Signaling and Apoptosis compound 2-Chloro-6-(4-chlorophenyl) nicotinonitrile pim1 Pim-1 Kinase compound->pim1 Inhibition bad Bad pim1->bad Phosphorylation (Inactivation) bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

Caption: A simplified diagram of a potential mechanism of action.

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded approach for the preliminary in-vitro screening of this compound. The proposed tiered workflow, from broad cytotoxicity assessment to specific target engagement and mechanistic studies, allows for a comprehensive initial evaluation of its anti-cancer potential. Positive outcomes from this screening cascade would provide a strong rationale for more advanced preclinical studies, including lead optimization, in-vivo efficacy studies, and detailed ADME/Tox profiling. The insights gained from these foundational in-vitro assays are indispensable for guiding the future development of this and other novel nicotinonitrile derivatives as potential cancer therapeutics.

References

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A Technical Guide to the Speculative Mechanisms of Action of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the speculative mechanisms of action for the novel compound, 2-Chloro-6-(4-chlorophenyl)nicotinonitrile. In the absence of direct empirical data for this specific molecule, we leverage a robust, evidence-based approach grounded in the known biological activities of structurally analogous compounds. By examining the key pharmacophoric features of the 2-chloro-6-aryl-nicotinonitrile scaffold, we postulate and explore two primary, plausible mechanisms of action: inhibition of key oncogenic kinases and modulation of amyloid-beta peptide aggregation. This whitepaper is intended to serve as a foundational resource for researchers, offering reasoned hypotheses to guide future experimental investigations into the therapeutic potential of this compound. We will dissect the structural components of the molecule, present detailed speculative pathways, and propose a comprehensive suite of experiments for the validation of these hypotheses.

Introduction and Structural Analysis of the Core Moiety

The compound this compound belongs to the class of 2,6-disubstituted pyridine derivatives, a scaffold of significant interest in medicinal chemistry. Nicotinonitrile, or 3-cyanopyridine, and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. The unique electronic properties of the nitrile group, acting as a hydrogen bond acceptor and a bioisostere for other functional groups, contribute to the diverse biological interactions of these compounds.

The subject of this guide, this compound, possesses distinct structural features that inform our speculative analysis:

  • The Nicotinonitrile Core: This forms the central heterocyclic ring, with the nitrogen atom and the cyano group being key sites for potential hydrogen bonding and polar interactions with biological targets.

  • The 2-Chloro Substituent: The chlorine atom at the 2-position is an electron-withdrawing group that can influence the electronic distribution of the pyridine ring and participate in halogen bonding, a recognized interaction in drug-receptor binding.

  • The 6-(4-chlorophenyl) Substituent: The presence of a substituted aryl group at the 6-position provides a significant hydrophobic region. The para-chloro substitution on the phenyl ring further enhances its lipophilicity and can also engage in halogen bonding.

These structural components create a unique combination of electronic and steric properties that suggest the potential for specific interactions with protein targets, leading us to our primary speculative mechanisms of action.

Speculative Mechanism of Action I: Inhibition of Oncogenic Kinases

A substantial body of evidence points towards nicotinonitrile derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Postulate: Inhibition of Pim-1 Kinase

The Pim-1 kinase, a serine/threonine kinase, is a well-established proto-oncogene implicated in cell cycle progression, survival, and apoptosis. Overexpression of Pim-1 is observed in numerous cancers, making it an attractive therapeutic target. Several studies have identified compounds with a 4,6-diaryl-3-cyanopyridine scaffold as potent Pim-1 inhibitors[2].

Structural Rationale:

Pharmacophore models for Pim-1 inhibitors typically highlight the importance of a hinge-binding motif (often a hydrogen bond acceptor), a hydrophobic region, and sometimes additional hydrogen bond donors or acceptors[3][4][5].

  • Hinge-Binding: The nitrogen atom of the pyridine ring in this compound can act as a hydrogen bond acceptor, potentially interacting with the hinge region of the Pim-1 kinase active site.

  • Hydrophobic Interactions: The 6-(4-chlorophenyl) group provides a substantial hydrophobic moiety that can occupy a hydrophobic pocket within the ATP-binding site of Pim-1.

  • Additional Interactions: The cyano group and the 2-chloro substituent can form further polar or halogen bonding interactions, contributing to binding affinity and selectivity.

Proposed Signaling Pathway:

pim1_pathway PIM1 Pim-1 Kinase BAD BAD PIM1->BAD Phosphorylates (inactivates) p21 p21 PIM1->p21 Inhibits p27 p27 PIM1->p27 Inhibits Compound This compound Compound->PIM1 Inhibition Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Progression p21->CellCycle Inhibits p27->CellCycle Inhibits

Caption: Proposed inhibition of the Pim-1 signaling pathway.

Postulate: Dual Inhibition of Src/Abl Kinases

The Src and Abl tyrosine kinases are involved in cell proliferation, differentiation, and survival. The fusion protein BCR-ABL is the causative agent of chronic myeloid leukemia (CML), and dual Src/Abl inhibitors have shown significant therapeutic promise[6][7][8].

Structural Rationale:

Pharmacophore models for dual Src/Abl inhibitors often feature a heterocyclic core capable of forming hydrogen bonds with the kinase hinge region, along with hydrophobic groups that occupy specific pockets in the ATP-binding site[9][10][11][12]. The inactive "DFG-out" conformation is a key target for some inhibitors like imatinib[13][14].

  • Hinge Interaction: Similar to the Pim-1 hypothesis, the pyridine nitrogen of this compound could interact with the hinge region of Src and Abl.

  • Hydrophobic Pockets: The 4-chlorophenyl group is well-suited to fit into the hydrophobic pocket adjacent to the gatekeeper residue in these kinases.

  • Conformational Selectivity: The rigidity of the 2,6-disubstituted pyridine scaffold might favor binding to a specific conformational state of the kinases.

Postulate: Inhibition of EGFR/HER2 Kinases

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases, and their overexpression or mutation is a hallmark of many cancers[15][16][17][18].

Structural Rationale:

Pharmacophore models for EGFR/HER2 inhibitors typically include a heterocyclic core for hinge binding and an anilino-like substituent that extends into a hydrophobic pocket[19][20][21][22][23][24]. While our compound lacks the classic anilino group, the 6-(4-chlorophenyl)nicotinonitrile moiety could potentially mimic this interaction.

  • Hinge Binding: The pyridine nitrogen remains a key hydrogen bond acceptor.

  • Hydrophobic Interaction: The 4-chlorophenyl group can occupy the hydrophobic pocket.

  • Shape Complementarity: The overall shape and electronic distribution of this compound may allow it to fit within the ATP-binding cleft of EGFR and HER2.

Speculative Mechanism of Action II: Inhibition of Amyloid-Beta Aggregation

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Compounds that can inhibit this aggregation process are of great interest as potential therapeutics. Studies have shown that 2,6-disubstituted pyridine derivatives can act as inhibitors of Aβ aggregation[25].

Structural Rationale:

Inhibitors of Aβ aggregation often function by intercalating between β-sheets or by interacting with specific regions of the Aβ peptide, thereby disrupting the aggregation process. Pyridine derivatives have been designed to interact with the β-sheet conformation of Aβ through hydrogen bonding and hydrophobic interactions[25][26][27][28][29].

  • Hydrogen Bonding: The pyridine nitrogen and the nitrile group of this compound can form hydrogen bonds with the peptide backbone of Aβ monomers or oligomers.

  • Hydrophobic and Aromatic Interactions: The 4-chlorophenyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues of the Aβ peptide, such as phenylalanine and tyrosine.

  • Disruption of β-Sheet Formation: By binding to Aβ, the compound could sterically hinder the self-assembly of peptides into the characteristic β-sheet structure of amyloid fibrils.

Proposed Mechanism of Aβ Aggregation Inhibition:

abeta_inhibition Abeta_Monomer Aβ Monomers Oligomers Toxic Oligomers Abeta_Monomer->Oligomers Aggregation Compound This compound Compound->Abeta_Monomer Binds to Compound->Oligomers Disrupts Fibrils Amyloid Fibrils Oligomers->Fibrils Aggregation Neuronal_Toxicity Neuronal Toxicity Oligomers->Neuronal_Toxicity Fibrils->Neuronal_Toxicity

Caption: Proposed inhibition of amyloid-beta aggregation.

Proposed Experimental Validation

To empirically test these speculative mechanisms, a structured, multi-tiered experimental approach is recommended.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of this compound against the postulated kinase targets.

Experimental Protocol:

  • Primary Kinase Panel Screening:

    • Utilize a commercial kinase profiling service to screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases, including Pim-1, Src, Abl, EGFR, and HER2.

  • IC50 Determination:

    • For any kinases showing significant inhibition in the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies:

    • Conduct kinetic assays (e.g., Michaelis-Menten kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Data Presentation:

Kinase Target% Inhibition at 10 µMIC50 (nM)Mechanism of Inhibition
Pim-1
Src
Abl
EGFR
HER2
Cellular Assays for Kinase Inhibition

Objective: To assess the ability of the compound to inhibit the activity of the target kinases in a cellular context.

Experimental Workflow:

cellular_assay_workflow Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, K562, A431) Compound_Treatment Treat with this compound (Dose-response) Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis and Protein Extraction Compound_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Phospho_Protein Probe for Phosphorylated Downstream Substrates Western_Blot->Phospho_Protein Total_Protein Probe for Total Protein (Loading Control) Western_Blot->Total_Protein

Caption: Workflow for cellular kinase inhibition assays.

In Vitro Amyloid-Beta Aggregation Assays

Objective: To evaluate the effect of the compound on the aggregation of Aβ peptides.

Experimental Protocol:

  • Thioflavin T (ThT) Fluorescence Assay:

    • Incubate synthetic Aβ42 peptides with varying concentrations of the compound.

    • Monitor the fluorescence of ThT, which increases upon binding to amyloid fibrils, over time to assess the kinetics of aggregation.

  • Transmission Electron Microscopy (TEM):

    • Visualize the morphology of Aβ aggregates formed in the presence and absence of the compound to confirm the inhibition of fibril formation.

Conclusion

The structural features of this compound provide a compelling basis for speculating its mechanism of action. Drawing upon the established pharmacology of analogous nicotinonitrile and 2,6-disubstituted pyridine derivatives, we have proposed two primary, plausible mechanistic pathways: the inhibition of key oncogenic kinases (Pim-1, Src/Abl, EGFR/HER2) and the modulation of amyloid-beta peptide aggregation. These hypotheses are grounded in the principles of medicinal chemistry and supported by a growing body of literature. The experimental workflows detailed in this guide offer a clear and logical path for the empirical validation of these speculative mechanisms. Further investigation into these pathways holds the potential to uncover novel therapeutic applications for this and related compounds in the fields of oncology and neurodegenerative disease.

References

  • Identification of Pim-1 Kinase Inhibitors by Pharmacophore Model, Molecular Docking-based Virtual Screening, and Biological Evaluation. PubMed. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. [Link]

  • Synthesis and screening of 2-amino-6-aryl nicotinonitriles. N/A.

  • Identification of Novel Inhibitors for Pim-1 Kinase using Pharmacophore Modeling Based on a Novel Method for Selecting Pharmacophore Generation Subsets. ResearchGate. [Link]

  • Discovery of novel EGFR inhibitors: In silico study and 3D-pharmacophore model generation. Scholars Research Library. [Link]

  • Discovery of New HER2 Inhibitors via Computational Docking, Pharmacophore Modeling, and Machine Learning. PubMed. [Link]

  • Discovery of Novel Pim-1 Kinase Inhibitors by a Hierarchical Multistage Virtual Screening Approach Based on SVM Model, Pharmacophore, and Molecular Docking. PubMed. [Link]

  • Identification of novel Src, Bcl-2 dual inhibitors by the pharmacophore model, molecular docking, and molecular dynamics simulations. New Journal of Chemistry (RSC Publishing). [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. MDPI. [Link]

  • Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth. PubMed Central. [Link]

  • Pharmacophore models of 10 EGFR-inhibitor complexes with their... ResearchGate. [Link]

  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. ResearchGate. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. [Link]

  • Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations. MDPI. [Link]

  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. National Institutes of Health. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]

  • BCR-ABL Tyrosine Kinase Inhibitor Pharmacophore Model Derived From a Series of Phenylaminopyrimidine-Based (PAP) Derivatives. PubMed. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. PubMed. [Link]

  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed. [Link]

  • Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. PubMed. [Link]

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PubMed Central. [Link]

  • Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. PubMed Central. [Link]

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed. [Link]

  • HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors. PubMed Central. [Link]

  • A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non-Small Cell Lung Cancer. PubMed. [Link]

  • New Pim-1 Kinase Inhibitor From the Co-culture of Two Sponge-Associated Actinomycetes. N/A.

  • High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. N/A.

  • Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. PubMed. [Link]

  • The discovery of highly selective erbB2 (Her2) inhibitors for the treatment of cancer. N/A.

  • Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. PubMed. [Link]

  • SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. PubMed. [Link]

  • Epidermal growth factor receptor inhibitors in oncology. PubMed, National Institutes of Health. [Link]

  • Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PubMed Central. [Link]

  • A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer. National Institutes of Health. [Link]

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  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health. [Link]

  • Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer. MDPI. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]

  • Rational bases for the development of EGFR inhibitors for cancer treatment. PubMed. [Link]

  • In silico screening of LRRK2 WDR domain inhibitors using deep docking and free energy simulations. N/A.

  • Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. MDPI. [Link]

  • In silico screening of LRRK2 WDR domain inhibitors using deep docking and free energy simulations. Chemical Science (RSC Publishing). [Link]

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Methodological & Application

Application Note: A High-Yield, Two-Step Synthesis Protocol for 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is presented as a robust two-step process, commencing with the construction of the core pyridone ring system via a multicomponent reaction, followed by a highly efficient deoxychlorination. This guide is designed for researchers, chemists, and process development scientists, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights to ensure reproducibility and high yields.

Introduction

Substituted nicotinonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—a nitrile, a chloro substituent, and an aryl moiety—on the pyridine scaffold provides a versatile platform for further chemical modifications. Specifically, the 2-chloro-6-aryl-nicotinonitrile framework is a crucial building block for compounds with a range of biological activities. The protocol detailed herein outlines a reliable and scalable synthesis of this compound.

The synthetic strategy is logically divided into two primary stages:

  • Step 1: Synthesis of the Pyridone Intermediate. Formation of 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile through a one-pot multicomponent reaction. This approach is advantageous due to its atom economy and operational simplicity.

  • Step 2: Chlorination of the Pyridone. Conversion of the 2-pyridone to the target 2-chloronicotinonitrile using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for such transformations.

This document provides detailed experimental procedures, reagent specifications, safety precautions, and characterization data to guide the user through a successful synthesis.

Overall Synthesis Workflow

The synthesis proceeds through the formation of a stable pyridone intermediate, which is then chlorinated to yield the final product.

Synthesis_Workflow Reactants1 4-Chloroacetophenone + Malononitrile + Ammonium Acetate Intermediate 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Reactants1->Intermediate Reagent2 Phosphorus Oxychloride (POCl₃) FinalProduct This compound Reagent2->FinalProduct Deoxychlorination (e.g., 140°C, Sealed Reactor)

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Intermediate 1)

This step involves a multicomponent reaction to assemble the core pyridone structure. The reaction of a ketone, an active methylene compound, and an ammonia source is a well-established method for the synthesis of substituted pyridines.[1][2]

Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (10.0 g, 64.7 mmol), malononitrile (4.27 g, 64.7 mmol), and ammonium acetate (15.0 g, 194 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After completion, allow the reaction mixture to cool to room temperature.

    • A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol (2 x 20 mL) and then with deionized water (2 x 30 mL) to remove any remaining ammonium acetate.

  • Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight. The expected product is a pale yellow to off-white solid. A typical yield for this reaction is in the range of 85-90%.[1]

Causality and Insights
  • Ammonium Acetate: Serves as both the ammonia source for the pyridine ring nitrogen and as a mild acidic catalyst.

  • Ethanol: A good solvent for the reactants and facilitates the reaction at a moderate reflux temperature.

  • Washing: Thorough washing is crucial to remove unreacted starting materials and by-products, ensuring the purity of the intermediate for the subsequent chlorination step.

Part 2: Synthesis of this compound (Final Product)

This step employs phosphorus oxychloride to convert the 2-hydroxy group of the pyridone intermediate into a chloro group. This is a classic and highly efficient deoxychlorination reaction. A solvent-free, equimolar approach is presented here for improved safety and environmental considerations.[3]

Experimental Protocol
  • Reactor Setup: In a 150 mL Teflon-lined stainless steel reactor, place the dried 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Intermediate 1, 10.0 g, 43.3 mmol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 6.65 g, 4.04 mL, 43.3 mmol).

  • Reaction: Seal the reactor securely. Place the reactor in a heating mantle or an appropriate oven and heat to 140°C for 2 hours.

  • Work-up and Isolation:

    • CAUTION: This step should be performed with extreme care in a fume hood. After cooling the reactor to room temperature, open it carefully.

    • Slowly and cautiously quench the reaction mixture by pouring it onto 200 g of crushed ice with stirring. This is a highly exothermic reaction.

    • Neutralize the acidic solution to a pH of 8-9 using a saturated sodium carbonate (Na₂CO₃) solution.

    • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water (3 x 50 mL) until the filtrate is neutral.

  • Drying and Purification:

    • Dry the crude product in a vacuum oven at 50°C.

    • For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. The expected product is a white to off-white crystalline solid.

Causality and Insights
  • Phosphorus Oxychloride (POCl₃): Acts as both the chlorinating agent and, in excess, can serve as a solvent. The equimolar approach presented here is more environmentally friendly.[3] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Sealed Reactor: The use of a sealed reactor at elevated temperatures ensures the reaction goes to completion efficiently, especially with an equimolar amount of the reagent.[3]

  • Quenching and Neutralization: The careful quenching on ice and subsequent neutralization are critical for safety and for precipitating the final product in a solid, easily isolable form.

Summary of Quantitative Data

ParameterStep 1: Pyridone SynthesisStep 2: Chlorination
Starting Material 4-Chloroacetophenone6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Key Reagents Malononitrile, Ammonium AcetatePhosphorus Oxychloride (POCl₃)
Solvent Absolute EthanolNone
Reaction Temperature Reflux (~78°C)140°C
Reaction Time 4-6 hours2 hours
Typical Yield 85-90%>90%
Product Form Pale yellow solidWhite crystalline solid

References

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives via a four-component reaction. Semantic Scholar. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. Available at: [Link]

Sources

2-Chloro-6-(4-chlorophenyl)nicotinonitrile as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, reactivity, and application of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile as a pivotal intermediate in modern organic synthesis. We delve into the underlying principles governing its reactivity, offering detailed, field-proven protocols for its synthesis and subsequent transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the construction of complex heterocyclic scaffolds. Key applications, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, are discussed with mechanistic clarity and practical insights.

Introduction: Strategic Importance of a Polysubstituted Nicotinonitrile

This compound is a highly functionalized pyridine derivative. Its strategic value in organic synthesis stems from the orthogonal reactivity of its three key functional groups: the cyano group, the chloro substituent at the 2-position, and the chlorophenyl moiety. The pyridine ring, an essential scaffold in numerous pharmaceuticals and agrochemicals, is rendered electron-deficient by the ring nitrogen and the strongly electron-withdrawing nitrile group. This electronic feature is paramount as it activates the C2-chloro substituent towards nucleophilic attack, making it an excellent electrophilic partner in a variety of transformations.

While not a direct precursor, the chemistry of 2-chloronicotinonitriles is analogous to that used in the synthesis of key intermediates for blockbuster drugs like the anti-HIV agent Nevirapine.[1][2][3] Understanding the reactivity of the title compound provides a direct gateway to methodologies used in the large-scale production of complex active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₆Cl₂N₂[4]
Molecular Weight 249.10 g/mol Calculated
Monoisotopic Mass 247.9908 Da[4]
Appearance Off-white to pale yellow solid (predicted)General observation
CAS Number 84596-41-8[5]
XlogP (predicted) 3.8[4]

Synthesis of the Intermediate: A Stepwise Approach

The synthesis of this compound is typically achieved via a multi-step sequence, culminating in the chlorination of a pyridone precursor. This approach ensures high regioselectivity and yield. The causality behind this strategy is the robust and well-established nature of pyridone synthesis, followed by a standard conversion of the lactam to the chloro-derivative.

Synthesis_Workflow cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Chlorination A 4-Chlorobenzaldehyde E 6-(4-chlorophenyl)-2-oxo-1,2- dihydropyridine-3-carbonitrile A->E One-Pot Multicomponent Reaction B Malononitrile B->E One-Pot Multicomponent Reaction C Acetone C->E One-Pot Multicomponent Reaction D Ammonium Acetate D->E One-Pot Multicomponent Reaction F POCl₃ / PCl₅ E->F G 2-Chloro-6-(4-chlorophenyl) nicotinonitrile F->G Dehydrative Chlorination

Caption: General workflow for the synthesis of the title compound.

Protocol 2.1: Synthesis of 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on a modified Gewald or similar multicomponent reaction, a robust method for constructing highly substituted pyridones from simple acyclic precursors.[6][7]

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Acetone

  • Ammonium Acetate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a 250 mL round-bottom flask, add 4-chlorobenzaldehyde (14.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), acetone (5.8 g, 0.1 mol), and ammonium acetate (15.4 g, 0.2 mol).

  • Add 100 mL of absolute ethanol to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid cake with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove residual impurities.

  • Dry the resulting solid under vacuum to yield the pyridone intermediate as a white or off-white powder.

Protocol 2.2: Synthesis of this compound

The conversion of the 2-pyridone to the 2-chloropyridine is a standard transformation. Phosphorus oxychloride (POCl₃) is the chlorinating agent, and phosphorus pentachloride (PCl₅) is often added to facilitate the reaction, which can be highly exothermic.[8]

Materials:

  • 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (from Protocol 2.1)

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) - Optional but recommended

  • Round-bottom flask with reflux condenser and gas trap (for HCl fumes)

  • Ice, water, Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas and involves corrosive reagents.

  • In a 250 mL round-bottom flask, carefully add the pyridone intermediate (23.0 g, 0.1 mol) to phosphorus oxychloride (90 mL).

  • Slowly add phosphorus pentachloride (22.9 g, 0.11 mol) portion-wise to the stirred suspension. The addition is exothermic and should be controlled with an ice bath.

  • Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The mixture should become a clear, dark solution.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic quenching process.

  • Stir the resulting slurry for 30-60 minutes until all the ice has melted. A solid precipitate of the product will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Suspend the crude solid in water and carefully neutralize the slurry by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Filter the solid again, wash with copious amounts of water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Applications in Organic Synthesis

The synthetic utility of this compound is primarily defined by the reactivity of the C2-chloro substituent. This position is amenable to two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Applications_Flowchart cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling A 2-Chloro-6-(4-chlorophenyl) nicotinonitrile B Amines (R₂NH) → 2-Amino Derivatives A->B SₙAr C Alkoxides (RO⁻) → 2-Alkoxy Derivatives A->C SₙAr D Hydrazine (N₂H₄) → 2-Hydrazino Derivatives A->D SₙAr E Arylboronic Acids (ArB(OH)₂) → 2,6-Diaryl Nicotinonitriles A->E Pd-Catalyzed

Caption: Key synthetic transformations of the title intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via an addition-elimination mechanism, which is distinct from SN1 or SN2 pathways observed at sp³-hybridized carbons.[9][10] A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[11]

Caption: The addition-elimination mechanism of SNAr.

This protocol demonstrates a typical SNAr reaction using hydrazine hydrate as the nucleophile. The resulting hydrazino derivative can be a valuable precursor for constructing fused heterocyclic systems like pyrazolopyridines.[6]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve this compound (2.49 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (1.25 g, 20 mmol, 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the 2-hydrazino derivative.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that pairs an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[12] For substrates like this compound, this reaction enables the introduction of a new aryl or vinyl group at the 2-position, leading to valuable biaryl or styryl pyridine scaffolds. The choice of a bulky, electron-rich phosphine ligand is often crucial for the successful coupling of aryl chlorides, which are less reactive than bromides or iodides.[13][14]

Suzuki_Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-Cl(L₂) Pd0->PdII_A Oxidative Addition ArAr Ar-Ar' PdII_B Ar-Pd(II)-Ar'(L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination PdII_B->ArAr ArCl Ar-Cl ArBOH Ar'B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a representative procedure for the Suzuki coupling of the title compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or a more electron-rich ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

  • Toluene and Water (or 1,4-Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Set up a Schlenk flask equipped with a reflux condenser and magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon).

  • To the flask, add this compound (2.49 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol, 1.2 equivalents), and potassium carbonate (4.14 g, 30 mmol, 3 equivalents).

  • In a separate vial, prepare the catalyst by mixing palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 4 mol%).

  • Add the catalyst mixture to the Schlenk flask.

  • Add the solvent system, for example, a 4:1 mixture of toluene:water (50 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the mixture to 90-100 °C and stir vigorously for 8-16 hours under the inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired biaryl product.

Safety and Handling

This compound and its analogues are classified as hazardous substances.[15][16]

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[15]

  • Irritation: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[15][16]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid generating dust.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[5][15]

Conclusion

This compound is a valuable and versatile intermediate. The electron-deficient nature of the pyridine ring activates the C2-position, enabling facile and high-yielding transformations through both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to exploit this building block in the synthesis of novel and complex molecular architectures for pharmaceutical and materials science applications.

References

  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. (2013). PMC. Available at: [Link]

  • Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. (n.d.). Mansoura University. Available at: [Link]

  • Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895-897. Available at: [Link]

  • Lowcost, high yield synthesis of nevirapine. (2016). Google Patents.
  • Nevirapine Batch Transfer Document. (n.d.). Columbia University.
  • Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. Available at: [Link]

  • 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. (n.d.). PubChem. Available at: [Link]

  • Safety Data Sheet for 2-Chloro-4,6-dimethylnicotinonitrile. (2010). Thermo Fisher Scientific. Available at: [Link]

  • 2-chloronicotinonitrile. (n.d.). Organic Syntheses. Available at: [Link]

  • nicotinonitrile. (n.d.). Organic Syntheses. Available at: [Link]

  • General synthetic route of nicotinonitrile compounds. (n.d.). ResearchGate. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45, 3484-3488. Available at: [Link]

  • This compound. (n.d.). PubChemLite. Available at: [Link]

  • Guna, J. V., et al. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]

  • The preparation method of the chloro- nicotinonitrile of 2-. (2019). Google Patents.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

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  • SN2 nucleophilic substitution reaction push and pull transition state. (2024). Chemistry Stack Exchange. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). ChemOrgChem - YouTube. Available at: [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Available at: [Link]

  • Mechanisms of Nucleophilic Substitution Reactions. (2021). Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Available at: [Link]

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  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

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Application Notes and Protocols: The Versatility of the Nicotinonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nicotinonitrile Core - A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." Nicotinonitrile, or 3-cyanopyridine, is a premier example of such a structure.[1] Its unique combination of a pyridine ring—a common N-heteroaromatic in natural products like nicotinamide and vitamin B6—and a cyano group provides a versatile platform for drug design.[2]

The nitrile moiety is not merely a passive substituent; it is a key pharmacophore. Its strong electron-withdrawing nature allows it to engage in crucial dipole interactions, act as a hydrogen bond acceptor, and serve as a bioisostere for other functional groups like ketones or halogens.[3] This electronic character, combined with the pyridine nitrogen, allows nicotinonitrile derivatives to bind to a wide array of biological targets with high affinity and specificity. Consequently, this scaffold is found in numerous marketed drugs, from kinase inhibitors in oncology to cardiotonic agents.[2]

This guide provides an in-depth exploration of the applications of nicotinonitriles, detailing field-proven synthetic protocols and biological evaluation methods to empower researchers in their drug discovery endeavors.

The Pharmacological Landscape of Nicotinonitrile Derivatives

The true value of the nicotinonitrile scaffold is demonstrated by the breadth of its biological activities. Its derivatives have been successfully developed as potent and selective agents across multiple therapeutic areas.

Anticancer Activity: Targeting Malignancy Through Kinase Inhibition and Apoptosis

The most prolific application of nicotinonitriles is in oncology. Many derivatives function as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

  • Tyrosine Kinase (TK) Inhibition: A significant number of nicotinonitrile-based compounds have been developed as TK inhibitors.[4] Marketed drugs like Bosutinib and Neratinib validate this approach.[2] These agents typically occupy the ATP-binding pocket of the kinase, with the nitrile group often forming critical hydrogen bonds that enhance binding affinity. Research has shown that novel nicotinonitrile derivatives can inhibit tyrosine kinases with IC₅₀ values in the low nanomolar range, making them highly effective anticancer agents.[4]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2] Nicotinonitrile hybrids have been rationally designed to inhibit VEGFR-2, thereby cutting off the tumor's blood supply. For example, certain 3-cyanopyridine-sulfonamide hybrids have demonstrated more potent VEGFR-2 inhibition than the multi-kinase inhibitor drug Sorafenib.[2]

  • PIM-1 Kinase Inhibition: PIM-1 kinase is a proto-oncogene that is overexpressed in many cancers and is associated with cell survival and drug resistance.[5] The nicotinonitrile scaffold has been used to develop potent PIM-1 inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[2][5]

  • Induction of Apoptosis: Beyond direct enzyme inhibition, many nicotinonitrile derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often a downstream consequence of kinase inhibition. The induction of apoptosis can be confirmed experimentally by observing the activation of key executioner proteins like caspases 3 and 9.[4][6]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Receptor Dimer Dimerization & Autophosphorylation VEGFR2->Dimer Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds PI3K PI3K/Akt Pathway Dimer->PI3K PLCg PLCγ Pathway Dimer->PLCg Inhibitor Nicotinonitrile Inhibitor Inhibitor->Dimer Blocks Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Synthesis_Workflow Start Starting Materials (e.g., Aldehyde, Ketone, Ethyl Cyanoacetate) Reaction One-Pot Multi-Component Reaction Start->Reaction Workup Reaction Work-up & Crude Isolation Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Structure Verification (NMR, MS, IR) Purification->Characterization Final Pure, Characterized Nicotinonitrile Derivative Characterization->Final

Caption: General workflow for the synthesis and validation of nicotinonitrile derivatives.

Protocol: One-Pot, Four-Component Synthesis of a 2-Oxo-1,2-dihydropyridine-3-carbonitrile Library

This protocol is adapted from established methods for synthesizing cyanopyridinone derivatives, which are versatile intermediates for further chemical modification. [5]The one-pot nature of this reaction is highly efficient, minimizing solvent waste and purification steps.

Rationale: This reaction proceeds via a cascade of condensation and Michael addition steps. Using ammonium acetate as the nitrogen source allows for in-situ formation of the pyridine ring. The choice of starting aldehyde and acetophenone allows for systematic variation at two key positions on the nicotinonitrile core, enabling the creation of a focused library for structure-activity relationship (SAR) studies.

Materials:

  • Substituted Aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde) (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ethyl Cyanoacetate (1.0 eq)

  • Ammonium Acetate (8.0 eq)

  • Ethanol (anhydrous)

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 eq), acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (8.0 eq).

  • Add anhydrous ethanol as the solvent (e.g., 20 mL per 5 mmol of aldehyde).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate will often form.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

Self-Validation:

  • Characterization: The structure of the final product must be unequivocally confirmed.

    • ¹H and ¹³C NMR: To confirm the covalent structure and proton/carbon environments.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N, ~2220 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches. [5]

Application Note: Biological Evaluation of Nicotinonitrile Derivatives

Once synthesized and characterized, the novel compounds must be evaluated for biological activity. A tiered screening approach is typically employed.

Bio_Screening_Workflow Compound Pure Compound Library Primary Primary Screen (e.g., Antiproliferative Assay at single high concentration) Compound->Primary Hit_ID Hit Identification (Compounds showing >50% inhibition) Primary->Hit_ID Secondary Secondary Assays (Dose-Response for IC₅₀, Enzyme Inhibition) Hit_ID->Secondary MoA Mechanism of Action (e.g., Apoptosis Assay, Cell Cycle Analysis) Secondary->MoA Lead Lead Candidate MoA->Lead

Caption: Tiered workflow for the biological evaluation of a new chemical entity library.

Protocol: In Vitro Antiproliferative MTT Assay

This is a colorimetric assay used to assess the cytotoxic effect of compounds on cancer cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. [7] Rationale: Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell death induced by the test compound.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon, MCF-7 for breast). [4][6]* Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Annexin V-FITC Apoptosis Assay by Flow Cytometry

This assay is used to differentiate between healthy, apoptotic, and necrotic cells, providing mechanistic insight into how a compound induces cell death. [6] Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. By staining cells with both Annexin V-FITC and PI, a flow cytometer can distinguish four populations:

  • Annexin V(-) / PI(-): Live cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit). [6]6. Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells immediately using a flow cytometer. The results will show a significant increase in the percentage of Annexin V-positive cells in compound-treated samples compared to controls if the compound induces apoptosis. [6]

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: Sample Biological Activity Data for Novel Nicotinonitrile Derivatives

Compound IDTarget Cell LineAntiproliferative IC₅₀ (µM) [4][6]Target KinaseKinase Inhibition IC₅₀ (µM) [2][6]Selectivity Index (SI)¹
Compound A HCT-116 (Colon)1.14VEGFR-20.6147.3
Compound B MCF-7 (Breast)5.2PIM-19.2315.1
Compound C HCT-116 (Colon)2.5Tyrosine Kinase0.31122.8
Doxorubicin HCT-116 (Colon)0.98--< 1
Sorafenib HCT-116 (Colon)2.9VEGFR-24.8~ 2

¹Selectivity Index (SI) is calculated as IC₅₀ in a normal cell line (e.g., WI-38 fibroblasts) / IC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells over normal cells, which is a desirable property for a drug candidate.

Conclusion and Future Perspectives

The nicotinonitrile scaffold continues to be a cornerstone of medicinal chemistry, demonstrating remarkable versatility and success. Its ability to serve as a template for potent and selective inhibitors of a wide range of biological targets, particularly protein kinases, ensures its continued relevance in the development of new therapeutics. Future efforts will likely focus on creating novel nicotinonitrile hybrids and conjugates that can target multiple pathways simultaneously or overcome mechanisms of drug resistance, further cementing the legacy of this truly privileged structure.

References

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1). [Link]

  • Gholamzadeh, M., et al. (2022). A Review on The Chemistry of Nicotinonitriles and Their applications. RSC Advances. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Medicinal Chemistry, 14(7), 734-747. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Abdel-Aziz, N. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19570–19591. [Link]

  • Gouda, M. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(48), 32777–32791. [Link]

  • Elkaeed, E. B., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Frontiers in Chemistry, 10, 1032890. [Link]

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1515-1537. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. [Link]

  • Gholamzadeh, M. (2022). Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. [Link]

  • Gholinejad, M. (2018). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • Teague, P. C., & Short, W. A. (1953). Nicotinonitrile. Organic Syntheses, 33, 64. [Link]

  • El-Gazzar, M. G., et al. (2020). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Scientific Reports, 10(1), 1640. [Link]

  • Salem, M. A., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8303. [Link]

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Application Notes and Protocols for Assessing the Anticancer Activity of Nicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Nicotinonitrile Scaffolds in Oncology

Nicotinonitrile, a pyridine ring bearing a cyano group, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, most notably their potential as anticancer agents.[1] The structural versatility of the nicotinonitrile core allows for facile modification, enabling the synthesis of compounds that can interact with a wide array of biological targets implicated in cancer progression.[2][3] Numerous studies have demonstrated that these compounds can exert potent cytotoxic effects against various human cancer cell lines, including those of the breast, liver, colon, and prostate.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols and methodologies for assessing the anticancer activity of novel nicotinonitrile compounds. It moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices to ensure robust and reproducible data generation. The protocols outlined herein are designed to be self-validating, incorporating necessary controls and data analysis steps to ensure the trustworthiness of the findings.

Part 1: Initial Screening for Cytotoxic Activity

The primary step in evaluating a new compound is to determine its cytotoxic or cytostatic effect on cancer cells. This is typically achieved by measuring the concentration of the compound required to inhibit cell growth by 50% (IC50).[7]

Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol: IC50 Determination via MTT Assay [8]

  • Cell Seeding:

    • Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in their respective complete growth media.[4][5]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the nicotinonitrile compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plates for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[9]

Data Presentation: IC50 Values of Representative Nicotinonitrile Compounds

Cell LineTissue of OriginCompound X IC50 (µM)Compound Y IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma7.5 ± 0.915.2 ± 1.81.1 ± 0.2
HepG2Liver Carcinoma5.1 ± 0.69.8 ± 1.10.8 ± 0.1
HCT-116Colon Carcinoma10.2 ± 1.322.5 ± 2.51.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Elucidating the Mechanism of Action

Once a compound demonstrates significant cytotoxic activity, the next crucial step is to investigate its mechanism of action. Nicotinonitrile derivatives have been reported to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest, often by targeting key signaling pathways.[10]

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay using Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the nicotinonitrile compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

    • Data analysis will quadrant the cell population into:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining [11]

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[12]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13] RNase A is crucial to prevent the staining of double-stranded RNA.[11]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.

    • The DNA content of the cells will be reflected in the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Experimental Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification start Nicotinonitrile Compound ic50 Determine IC50 (MTT Assay) start->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis apoptosis->western cell_cycle->western pathway Identify Affected Signaling Pathway western->pathway end_node Anticancer Profile pathway->end_node

Caption: Workflow for assessing the anticancer activity of nicotinonitrile compounds.

Part 3: Identification of Molecular Targets and Signaling Pathways

Nicotinonitrile derivatives often exert their anticancer effects by modulating the activity of specific proteins within key signaling pathways that are frequently dysregulated in cancer.[15][16] Western blotting is a powerful technique to investigate changes in the expression and activation of these proteins.[17][18][19][20]

Commonly Implicated Signaling Pathways
  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis.[15][21][22] Some nicotinonitrile compounds have been shown to inhibit STAT3 signaling.[23][24]

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives tumor growth.[25][26] Nicotinonitrile-based compounds have been developed as EGFR inhibitors.[10][27][28]

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation.[4][10]

Signaling Pathway: STAT3 Activation and Inhibition

G cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylation (Tyr705) stat3_active p-STAT3 (Active Dimer) stat3_inactive->stat3_active Dimerization nucleus Nucleus stat3_active->nucleus Translocation transcription Gene Transcription (e.g., Cyclin D1, Bcl-xL, Mcl-1) nucleus->transcription Binds to DNA proliferation Cell Proliferation & Survival transcription->proliferation nicotinonitrile Nicotinonitrile Compound nicotinonitrile->stat3_active Inhibition

Sources

Application Notes & Protocols: Developing Novel Antimicrobial Agents from 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-Chloro-6-(4-chlorophenyl)nicotinonitrile as a versatile scaffold for the synthesis and evaluation of novel antimicrobial agents. We present detailed protocols for the chemical modification of the parent molecule, a systematic workflow for antimicrobial screening, and guidance on preliminary mechanism of action studies. The strategic inclusion of the nicotinonitrile core, a privileged structure in medicinal chemistry, offers a robust starting point for generating compound libraries with significant therapeutic potential.[1][2] The protocols herein are designed to be self-validating, with explanations grounded in established chemical and microbiological principles to guide experimental design and interpretation.

Introduction: Rationale and Strategic Approach

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The nicotinonitrile moiety is a key pharmacophore found in numerous FDA-approved pharmaceuticals, valued for its ability to enhance binding affinity and improve pharmacokinetic profiles.[1][2] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, engaging in critical interactions with biological targets.[1][3]

The starting molecule, this compound, presents an ideal platform for derivative synthesis. Its key features include:

  • A Reactive Handle: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution, allowing for the straightforward introduction of diverse chemical functionalities.

  • Structural Rigidity: The biphenyl-like core provides a rigid framework, which can be advantageous for specific binding to target enzymes or proteins.

  • Proven Pharmacophore: Chloro-substituted aromatic compounds have a well-documented history in antimicrobial drug development, often contributing to enhanced activity.[4][5]

Our strategy involves a three-stage process: (1) Synthesis of a focused library of derivatives by targeting the 2-chloro position, (2) A hierarchical screening cascade to identify compounds with potent antimicrobial activity, and (3) Preliminary studies to elucidate the mechanism of action for lead candidates.

Antimicrobial_Development_Strategy cluster_0 Phase 1: Synthesis & Diversification cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Insight start Scaffold: This compound synthesis Nucleophilic Aromatic Substitution (SNAr) start->synthesis library Diverse Compound Library synthesis->library mic Primary Screen: MIC Determination library->mic mbc Secondary Screen: MBC/MFC Assay mic->mbc hits Lead Candidates mbc->hits moa Mechanism of Action (MoA) Studies hits->moa

Caption: Overall workflow for antimicrobial agent development.

Part I: Synthesis of a Derivative Library

Scientific Rationale

The electron-withdrawing nature of the pyridine ring nitrogen and the adjacent cyano group makes the C2-carbon electron-deficient and thus highly susceptible to nucleophilic attack. This allows for the displacement of the chloro group by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), providing a facile method for generating structural diversity. This approach has been successfully used to prepare various biologically active nicotinonitrile derivatives.[6][7]

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for reacting this compound with a primary or secondary amine. Conditions can be adapted for other nucleophiles like thiols or alcohols.

Materials:

  • This compound (MW: 247.99)[8]

  • Selected amine nucleophile (e.g., morpholine, piperazine, aniline derivatives)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.5 M). Add a base such as K₂CO₃ (2.0-3.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours). A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Part II: Antimicrobial Screening Cascade

Scientific Rationale

A tiered screening approach is efficient for identifying promising candidates from a chemical library. The first tier involves determining the Minimum Inhibitory Concentration (MIC), which establishes the lowest concentration of a compound that prevents visible microbial growth.[9] Compounds showing high potency (low MIC values) are then advanced to a secondary screen to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which differentiates between agents that merely inhibit growth (static) and those that kill the organism (cidal).

Screening_Cascade cluster_0 Input cluster_1 Primary Screen cluster_2 Decision Gate cluster_3 Secondary Screen cluster_4 Output lib Synthesized Derivative Library mic Broth Microdilution Assay (Determine MIC) lib->mic decision MIC ≤ 16 µg/mL? mic->decision mbc Subculture from MIC wells (Determine MBC/MFC) decision->mbc Yes inactive Inactive / Low Potency decision->inactive No leads Potent 'Hit' Compounds (Static vs. Cidal Profile) mbc->leads

Caption: Hierarchical workflow for antimicrobial screening.

Protocol for MIC Determination (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock).

  • 96-well sterile, flat-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028).

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

  • Spectrophotometer or microplate reader (OD₆₀₀ nm).

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 2 µL of the compound stock solution to the first column of wells and mix thoroughly to create the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

    • This creates a concentration gradient. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells in columns 1-11. The final volume in each well is 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Protocol for MBC/MFC Determination

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading Results: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation

Results should be summarized in a clear, tabular format for easy comparison of compound activity.

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
Parent -Cl>128>128>128>128
DEV-001 -Morpholine81664>128
DEV-002 -NH(CH₂)₂OH483264
DEV-003 -S-Ph1632>128>128
Ciprofloxacin (Control)0.510.250.5

Part III: Preliminary Mechanism of Action (MoA) Insights

Understanding the MoA is critical for lead optimization. The nitrile group and the overall molecular structure suggest several potential biological targets.[1]

Potential Mechanisms & Suggested Assays:

  • Inhibition of DNA Synthesis: Many nitrile-containing antimicrobials, such as finafloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1]

    • Suggested Assay: An in vitro DNA gyrase supercoiling assay can be used to assess the inhibitory activity of lead compounds against this key bacterial enzyme.

  • Disruption of Cell Wall/Membrane Integrity: The lipophilic nature of the scaffold could facilitate interaction with and disruption of the bacterial cell membrane.

    • Suggested Assay: Membrane potential can be measured using fluorescent dyes like DiSC₃(5). Membrane permeabilization can be assessed using the SYTOX Green uptake assay.

  • Enzyme Inhibition via Covalent or Non-covalent Interactions: The nitrile group's electronic properties allow it to act as a hydrogen bond acceptor or participate in other polar interactions within an enzyme's active site.[3]

    • Suggested Assay: If a specific enzyme target is hypothesized (e.g., from target-fishing bioinformatics studies[9]), a direct enzymatic inhibition assay should be performed.

References

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation Source: Acta Chimica Slovenica URL: [Link]

  • Title: Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones Source: Journal of Physics: Conference Series URL: [Link]

  • Title: 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile Source: PubChem URL: [Link]

  • Title: Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation Source: ResearchGate URL: [Link]

  • Title: Carbazole Derivatives as Potential Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF Source: ResearchGate URL: [Link]

  • Title: Recent Developments on Coumarin Hybrids as Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides Source: PMC URL: [Link]

  • Title: this compound Source: PubChemLite URL: [Link]

  • Title: Impact of Nitriles on Bacterial Communities Source: Frontiers in Microbiology URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: this compound (C12H6Cl2N2) Source: PubChemLite URL: [Link]

  • Title: Synthesis and antibacterial activities of chloro-substituted-1, 3-thiazines Source: ResearchGate URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC - NIH URL: [Link]

Sources

Application Note: Structural Elucidation of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(4-chlorophenyl)nicotinonitrile is a substituted nicotinonitrile derivative of significant interest in medicinal chemistry and materials science. As a key intermediate in the synthesis of more complex molecules, its unambiguous structural characterization is paramount for quality control and downstream applications. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for elucidating the structure of organic molecules. We will delve into the rationale behind experimental choices and provide detailed protocols for sample preparation and data acquisition.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₁₂H₆Cl₂N₂, comprises a central pyridine ring substituted with a chlorine atom, a cyano group, and a 4-chlorophenyl group. The presence of two distinct aromatic rings and two chlorine atoms gives rise to characteristic spectral signatures that will be explored in this note.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons on the pyridine and phenyl rings. The electron-withdrawing nature of the chlorine atoms and the cyano group will deshield the aromatic protons, causing their signals to appear at relatively high chemical shifts (downfield).[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (Pyridine)7.8 - 8.0d~8.0
H-5 (Pyridine)7.6 - 7.8d~8.0
H-2', H-6' (Phenyl)7.5 - 7.7d~8.5
H-3', H-5' (Phenyl)7.4 - 7.6d~8.5

Predictions are based on the analysis of structurally similar compounds.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)152 - 155
C-6 (Pyridine)159 - 162
C-4 (Pyridine)140 - 143
C-5 (Pyridine)120 - 123
C-3 (Pyridine)110 - 113
C-CN115 - 118
C-1' (Phenyl)135 - 138
C-4' (Phenyl)136 - 139
C-2', C-6' (Phenyl)129 - 132
C-3', C-5' (Phenyl)128 - 131

Predictions are based on the analysis of structurally similar compounds.[1]

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended:

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving properties for a broad range of organic compounds.[1]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often lock onto the deuterium signal of the solvent, making an internal standard unnecessary.

  • Filtering (If Necessary): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (Molecular Weight: 249.10 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.[2]

Expected Mass Spectrum

In a positive ion mode ESI-MS experiment, the most prominent peaks are expected to be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak and its fragments. The relative abundance of the isotopes of chlorine (³⁵Cl and ³⁷Cl are approximately 3:1) will lead to M, M+2, and M+4 peaks.

Table 3: Predicted m/z Values for Major Ions

IonPredicted m/z (³⁵Cl/³⁵Cl)Predicted m/z (³⁵Cl/³⁷Cl)Predicted m/z (³⁷Cl/³⁷Cl)
[M]⁺248250252
[M+H]⁺249251253
[M+Na]⁺271273275
Plausible Fragmentation Pathway

Under higher energy conditions (e.g., in-source fragmentation or MS/MS), the molecular ion can fragment. A plausible fragmentation pathway is illustrated below:

fragmentation M [M]⁺˙ m/z 248/250/252 F1 [M-Cl]⁺ m/z 213/215 M->F1 - Cl˙ F2 [M-C₇H₄Cl]⁺ m/z 137/139 M->F2 - C₅H₃NCl˙ F3 [C₆H₃ClN]⁺ m/z 112/114 F1->F3 - C₆H₄Cl˙

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Sample Preparation
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump.

  • LC-MS (Optional): For more complex samples or to assess purity, the sample can be introduced via a liquid chromatography system coupled to the mass spectrometer.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the complete structural characterization of this compound.

workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_prep Sample Preparation (10-100 mg in CDCl₃) h1_nmr ¹H NMR Acquisition nmr_prep->h1_nmr c13_nmr ¹³C NMR Acquisition nmr_prep->c13_nmr nmr_interp Spectral Interpretation (Chemical Shifts, Coupling) h1_nmr->nmr_interp c13_nmr->nmr_interp structure Final Structure Confirmation nmr_interp->structure ms_prep Sample Preparation (1-10 µg/mL in MeOH/ACN) ms_acq ESI-MS Acquisition ms_prep->ms_acq ms_interp Data Analysis (Molecular Ion, Isotopic Pattern, Fragmentation) ms_acq->ms_interp ms_interp->structure

Caption: Integrated workflow for NMR and MS characterization.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the atoms and the electronic environment of the protons and carbons, while mass spectrometry provides the molecular weight and valuable information about the fragmentation of the molecule. The protocols and predicted data presented in this application note serve as a valuable resource for researchers working with this and structurally related compounds.

References

  • Al-Ghorbani, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

  • PubChem. (n.d.). 2-Chloro-6-(4-fluorophenyl)nicotinonitrile. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

Application Notes and Protocols for Determining the Cytotoxicity of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-(4-chlorophenyl)nicotinonitrile is a synthetic compound belonging to the nicotinonitrile class of molecules. The presence of a chlorinated phenyl group and a nitrile moiety suggests potential biological activity, making it a candidate for investigation in drug discovery and development.[1][2] Nicotinonitrile derivatives have been explored for various therapeutic applications, with some exhibiting antimicrobial and cytotoxic effects against cancer cell lines.[3][4][5] Therefore, a thorough evaluation of the cytotoxic potential of this compound is a critical first step in characterizing its pharmacological profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. The protocols herein are designed to be robust and self-validating, offering a multi-faceted approach to understanding the compound's effects on cell viability, membrane integrity, and induction of apoptosis.

Physicochemical Properties and Handling

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and preparation of the test compound. The predicted XlogP value of 3.8 suggests that the compound is lipophilic and will likely require an organic solvent, such as dimethyl sulfoxide (DMSO), for solubilization before dilution in aqueous cell culture media.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₆Cl₂N₂[1]
Molecular Weight249.10 g/mol [2]
AppearanceSolid (predicted)-
Melting PointNot available-
XlogP3.8[1]
SolubilityPredicted to be soluble in DMSO-

Safety Precautions: this compound is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a certified chemical fume hood.

Experimental Design and Workflow

A tiered approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This workflow, depicted in the diagram below, begins with an assessment of metabolic activity, followed by an evaluation of plasma membrane integrity, and finally, an investigation into the induction of apoptosis.

cytotoxicity_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) cell_seeding Cell Seeding (96-well plates) compound_prep->cell_seeding cell_culture Cell Line Selection & Culture cell_culture->cell_seeding mtt_assay MTT Assay (Metabolic Activity) cell_seeding->mtt_assay 24-72h treatment ldh_assay LDH Release Assay (Membrane Integrity) cell_seeding->ldh_assay 24-72h treatment caspase_assay Caspase-3/7 Assay (Apoptosis) cell_seeding->caspase_assay 24-72h treatment ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 mechanism Mechanism of Cell Death caspase_assay->mechanism ic50->mechanism

Figure 1: Experimental Workflow. A tiered approach to assessing the cytotoxicity of this compound.

Cell Line Selection

The choice of cell line is critical for obtaining relevant cytotoxicity data.[7] It is recommended to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess the compound's specificity.[8] For initial screening, commonly used and well-characterized cell lines are advisable. For example, if the compound is being investigated as a potential anti-cancer agent, a panel of human cancer cell lines from different tissue origins would be appropriate.[9] If the goal is to assess general toxicity, a non-cancerous cell line, such as human fibroblasts, should be included.[7]

Recommended Cell Lines for Initial Screening:

  • Human colorectal carcinoma cell line (e.g., HT-29): A widely used cancer cell line.[3]

  • Human breast adenocarcinoma cell line (e.g., MCF-7): Another commonly used cancer cell line.[10]

  • Human hepatocellular carcinoma cell line (e.g., HepG2): Relevant for assessing potential hepatotoxicity.[4][11]

  • Normal human fetal lung fibroblast cell line (e.g., MRC-5): A non-cancerous control to assess general cytotoxicity.[3]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[12][14]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[13]

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in complete cell culture medium to prepare a range of working concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14] Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: After overnight incubation, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of the compound's action.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13] The incubation time may need to be optimized for different cell lines.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve of % viability versus the log of the compound concentration.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[17]

Materials:

  • This compound

  • Selected cell lines and culture reagents

  • 96-well flat-bottom cell culture plates

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Sigma-Aldrich) or individual reagents (see below)[17]

    • Assay Buffer

    • Substrate Mix (containing lactate, NAD⁺, and a tetrazolium salt)

    • Stop Solution

  • Lysis buffer (provided with most kits, or a 10X solution can be prepared)[18]

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to set up the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the compound-treated wells.

    • Untreated Control: Cells in culture medium only.

    • Maximum LDH Release Control: Untreated cells lysed with lysis buffer 45 minutes before the assay.[18]

    • Medium Background Control: Culture medium without cells.[19]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[18]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing the assay buffer and substrate mix.[17] Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[18]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Stop Reaction: Add 50 µL of stop solution to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[18]

Data Analysis:

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Where:

  • Experimental LDH release is the absorbance from compound-treated cells.

  • Spontaneous LDH release is the absorbance from vehicle control cells.

  • Maximum LDH release is the absorbance from cells treated with lysis buffer.

Protocol 3: Caspase-3/7 Activation Assay for Apoptosis

Caspases are a family of proteases that play a key role in the execution phase of apoptosis.[20] Caspase-3 and -7 are effector caspases that cleave a wide range of cellular substrates.[21] This assay utilizes a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[22] The cleavage releases a fluorescent or luminescent signal that is proportional to the amount of active caspase-3/7 in the cell lysate.[23]

apoptosis_pathway compound 2-Chloro-6-(4-chlorophenyl) nicotinonitrile cell_stress Cellular Stress compound->cell_stress procaspase37 Pro-caspase-3/7 cell_stress->procaspase37 caspase37 Active Caspase-3/7 procaspase37->caspase37 Activation substrate_cleavage Substrate Cleavage caspase37->substrate_cleavage devd_substrate DEVD Substrate (Non-fluorescent) caspase37->devd_substrate Cleavage apoptosis Apoptosis substrate_cleavage->apoptosis fluorescence Fluorescent Signal devd_substrate->fluorescence

Figure 2: Caspase-3/7 Assay Principle. The activation of caspase-3/7 by a cytotoxic compound leads to the cleavage of a specific substrate, resulting in a detectable signal.

Materials:

  • This compound

  • Selected cell lines and culture reagents

  • 96-well opaque-walled plates (for fluorescence or luminescence assays)

  • Commercially available Caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay from Promega, or similar kits from other suppliers)[22][23]

  • Microplate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol, using opaque-walled 96-well plates.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate in an assay buffer.[23]

  • Reagent Addition: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent to each well.[22]

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 4 hours, protected from light. The optimal incubation time should be determined empirically.

  • Signal Measurement: Measure the fluorescence (e.g., excitation at 499 nm, emission at 521 nm) or luminescence using a microplate reader.[21]

Data Analysis:

The fold increase in caspase-3/7 activity is calculated by dividing the signal from the treated cells by the signal from the vehicle control cells. A significant increase in the signal indicates the induction of apoptosis.

Data Interpretation and Summary

The results from the three assays should be integrated to provide a comprehensive understanding of the cytotoxic effects of this compound.

Table 2: Summary of Expected Outcomes and Interpretations

AssayPrimary MeasurementInterpretation of a Positive Result
MTT Assay Decrease in metabolic activityInhibition of cell proliferation or induction of cell death.[24]
LDH Release Assay Increase in extracellular LDHLoss of plasma membrane integrity, indicative of necrosis or late-stage apoptosis.[25]
Caspase-3/7 Assay Increase in caspase-3/7 activityInduction of the apoptotic cell death pathway.[26]

By comparing the IC₅₀ values from the MTT and LDH assays, and correlating them with the caspase-3/7 activation data, a preliminary assessment of the mechanism of cell death can be made. For example, if the compound induces a strong caspase-3/7 signal at concentrations that cause a decrease in viability in the MTT assay, it is likely that the primary mode of cell death is apoptosis. If, on the other hand, a significant increase in LDH release is observed at concentrations where caspase activity is low, necrosis may be the predominant mechanism.

Conclusion

These application notes provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can obtain reliable and comprehensive data to guide further preclinical development of this and other novel chemical entities.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. Archives of Toxicology, 92(9), 2945–2947. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Legrand, C., Bour, J. M., Jacob, C., Capiaumont, J., Martial, A., Marc, A., Wudtke, M., Kretzmer, G., Demarous, O., & Mazurier, J. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, A. Grossman, M. Brimacombe, M. Arkin, D. Auld, C. P. Austin, J. Bejcek, R. L. Glicksman, J. Inglese, J. A. Lemmon, J. Li, T. D. Y. McGee, D. J. Michael, A. Simeonov, J. L. Thorne, D. W. Wilde, T. T. T. W. Xia, & Z. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Gillet, J. P., Varma, S., & Gottesman, M. M. (2013). The clinical relevance of cancer cell lines. Journal of the National Cancer Institute, 105(8), 452–458. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. Retrieved from [Link]

  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H6Cl2N2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-nicotinonitrile. Retrieved from [Link]

  • Abdellah, I. M., Elhenawy, A. A., Eletmany, M. R., Abdelhamid, A. A., & Abd El Latif, F. M. (2023). One-Pot Synthesis of Novel Poly-Substituted 3-Cyanopyridines: Molecular Docking, Antimicrobial, Cytotoxicity, and DFT/TD-DFT Studies. Journal of Molecular Structure, 1283, 135249. Retrieved from [Link]

  • Al-Ghamdi, A. R., Al-Wabli, R. I., Al-Mutbiri, M. S., Al-Ghamdi, K. M., Al-Ghamdi, S. A., & El-Faham, A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 29(8), 1888. Retrieved from [Link]

  • El-Gazzar, M. G., Mahmoud, M. H., & El-Salam, O. I. A. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules (Basel, Switzerland), 24(10), 1989. Retrieved from [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, D. S. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific reports, 14(1), 8121. Retrieved from [Link]

  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

  • Cox, C. D., Coleman, P. J., Perkins, J. J., Lemaire, W., Williams, B. S., Jones, C. S., ... & Garbison, K. E. (2012). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596), a potent and selective cannabinoid-1 receptor inverse agonist for the treatment of obesity. Journal of medicinal chemistry, 55(1), 7-23. Retrieved from [Link]

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Strategic Synthesis of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile and Its Analogs: A Modular Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Rationale and Synthetic Strategy

The power of the nicotinonitrile scaffold lies in its synthetic accessibility and the ease with which its substituents can be modified to tune pharmacological activity.[1][2] Our retrosynthetic approach is designed for maximum modularity, allowing for the generation of a diverse library of analogs by simply varying the initial building blocks.

The primary strategy involves building the pyridine ring from acyclic precursors, a highly efficient method for introducing chemical diversity. The core of this strategy is the reaction of an α,β-unsaturated ketone (chalcone) with malononitrile and an ammonia source. This multicomponent reaction rapidly assembles a highly functionalized 2-amino-4,6-diaryl-nicotinonitrile intermediate. The crucial 2-chloro substituent is then installed in a reliable, high-yielding final step.

Retrosynthesis Target 2-Chloro-6-(Ar')-4-(Ar)-nicotinonitrile AminoNitrile 2-Amino-6-(Ar')-4-(Ar)-nicotinonitrile Target->AminoNitrile Sandmeyer Reaction Chalcone Chalcone (Ar-CO-CH=CH-Ar') AminoNitrile->Chalcone Ring Formation Malononitrile Malononitrile AminoNitrile->Malononitrile Ammonia Ammonia Source (e.g., NH₄OAc) AminoNitrile->Ammonia Acetophenone Acetophenone (Ar-CO-CH₃) Chalcone->Acetophenone Claisen-Schmidt Condensation Aldehyde Aldehyde (Ar'-CHO) Chalcone->Aldehyde

Sources

use of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Strategic Use of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile in Modern Kinase Inhibitor Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Specifically, the 2-chloro-6-phenyl-nicotinonitrile framework has emerged as a highly versatile and strategic starting point for the development of targeted kinase inhibitors. This document provides an in-depth guide for researchers on the rationale, application, and experimental protocols associated with the use of this compound as a core scaffold. We will explore its chemical attributes, derivatization potential, and a comprehensive workflow from initial screening to lead optimization, grounded in established principles of kinase drug discovery.[2][3]

The Rationale: Deconstructing the this compound Scaffold

The efficacy of a scaffold in drug discovery is determined by its constituent parts, which govern its interactions with the target, its synthetic tractability, and its drug-like properties. The this compound scaffold is advantageous due to the specific roles played by each of its functional groups.

  • The Nicotinonitrile Core: The pyridine ring is a bioisostere of pyrimidine and purine, enabling it to function as an excellent "hinge-binding" motif.[4] The nitrogen atom can act as a hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of many kinases, a common feature of Type I and II kinase inhibitors.[5] The nitrile group (–C≡N) is a powerful electron-withdrawing group and can also participate in hydrogen bonding or dipole-dipole interactions, further enhancing binding affinity.

  • The 2-Chloro Position: The chlorine atom at the C2 position is a critical synthetic handle. It serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine-containing fragments, which can be used to target the solvent-exposed region of the kinase active site, often leading to significant gains in potency and selectivity.[] Dasatinib, a potent dual Src/Abl inhibitor, famously incorporates a 2-aminothiazole moiety attached to a substituted pyrimidine ring, illustrating the power of this synthetic strategy.[7][8][9]

  • The 6-(4-chlorophenyl) Group: This phenyl ring typically occupies a hydrophobic pocket within the kinase domain. The para-chloro substitution can enhance binding through halogen bonding and improve metabolic stability. This part of the molecule can be systematically modified to explore structure-activity relationships (SAR) and optimize properties like selectivity and pharmacokinetics.[10]

Physicochemical Properties (Analog-Based Estimation)

Quantitative data for the exact title compound is sparse in public literature. However, we can estimate its properties based on the closely related analog, 2-Chloro-6-(4-fluorophenyl)nicotinonitrile (CAS 31776-83-7).[11][12]

PropertyEstimated ValueRationale & Significance
Molecular Weight ~275.13 g/mol Falls within the "lead-like" chemical space, providing a good starting point for further elaboration without violating Lipinski's Rule of Five.
LogP (Predicted) ~3.5 - 4.0Indicates moderate lipophilicity, which is crucial for cell permeability but may require optimization to avoid off-target effects and ensure solubility.
Hydrogen Bond Donors 0The scaffold itself lacks H-bond donors, making it reliant on introduced functionalities for key donor interactions.
Hydrogen Bond Acceptors 2 (Pyridine N, Nitrile N)Provides two key points for anchoring within the kinase hinge region or other parts of the ATP pocket.
Reactivity High at C2-ClThe chlorine at the C2 position is activated by the electron-withdrawing nitrile and pyridine ring, making it highly susceptible to SNAr reactions, which is the cornerstone of its synthetic utility.

Kinase Inhibitor Development Workflow

The development of a novel kinase inhibitor from a privileged scaffold is a multi-stage process that integrates synthesis, biological screening, and computational modeling. This workflow ensures that resources are directed toward the most promising candidates.

G Figure 1: Kinase Inhibitor Development Workflow cluster_0 Scaffold Foundation cluster_1 Library Synthesis cluster_2 Screening Cascade cluster_3 Optimization & Validation Scaffold 2-Chloro-6-(4-chlorophenyl) nicotinonitrile Synthesis S N Ar Derivatization at C2 Position Scaffold->Synthesis Biochem In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochem SAR SAR via C6-Phenyl Modification SAR->Biochem Cellular Cell-Based Assay (EC50, Cytotoxicity) Biochem->Cellular Docking Computational Modeling (Docking & SAR Analysis) Cellular->Docking LeadOpt Lead Optimization (ADME/Tox Profiling) Cellular->LeadOpt Docking->Synthesis Iterative Design Docking->SAR Iterative Design Lead Lead Candidate LeadOpt->Lead

Figure 1: Kinase Inhibitor Development Workflow.

Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and providing a clear rationale for each step. They are based on established methodologies in the field.[13][14]

Protocol 3.1: Synthesis of a First-Generation Aminopyridine Library

This protocol details the core SNAr reaction to create a small library of C2-amino substituted nicotinonitrile derivatives. The causality lies in leveraging the activated C2-chloro position to rapidly diversify the scaffold.

Objective: To replace the C2-chlorine with a variety of primary and secondary amines to probe the solvent-exposed region of a target kinase.

Materials:

  • This compound (Scaffold)

  • A panel of amines (e.g., 4-(2-hydroxyethyl)piperazine, morpholine, N-methylpiperazine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reaction vials, magnetic stirrer, heating block

  • Reverse-phase HPLC and Mass Spectrometry for purification and analysis

Procedure:

  • Reagent Preparation: In a 10 mL reaction vial, dissolve 100 mg (approx. 0.36 mmol) of the scaffold in 2 mL of anhydrous DMF.

  • Amine Addition: Add 1.2 equivalents (approx. 0.43 mmol) of the desired amine to the solution.

  • Base Addition: Add 2.0 equivalents (approx. 0.72 mmol) of DIPEA. The base is crucial to scavenge the HCl byproduct, driving the reaction to completion.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with 20 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified using flash chromatography or preparative HPLC to yield the final compound.

  • Validation: Confirm the structure and purity (>95%) of the final compound using 1H NMR and LC-MS.

Protocol 3.2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol measures the amount of ADP produced by a kinase reaction, where a decrease in ADP corresponds to inhibition of the kinase. It is a robust, high-throughput method for determining inhibitor potency (IC50).

Objective: To determine the half-maximal inhibitory concentration (IC50) of newly synthesized compounds against a target kinase (e.g., EGFR, Src, Abl).[15]

Materials:

  • Target Kinase (e.g., recombinant human EGFR)

  • Kinase Substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 1 µL of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Kinase Reaction Setup: Prepare a 2X kinase/substrate master mix in kinase reaction buffer. For a 10 µL final reaction volume, you will add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare a 2X ATP solution. Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the target kinase to ensure competitive binding can be accurately measured.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Terminate Reaction & Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data relative to the "no inhibitor" (100%) and "high concentration inhibitor" (0%) controls.

    • Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.3: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is a proxy for cell proliferation and viability.

Objective: To determine the half-maximal effective concentration (EC50) of lead compounds in a relevant cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor).

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO-containing medium).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot against the compound concentration to calculate the EC50.

Structure-Activity Relationship (SAR) and Optimization

The data from the screening cascade is used to build an SAR model, which guides the next round of synthesis.

Hypothetical SAR Table for EGFR Inhibition
Compound IDR-Group at C2 PositionEGFR IC50 (nM)A549 EC50 (µM)
Scaffold -Cl>10,000>50
DEV-001 Morpholine85012.5
DEV-002 N-Methylpiperazine4607.8
DEV-003 4-(2-Hydroxyethyl)piperazine550.9
DEV-004 3-Aminopyrrolidine1202.1

Interpretation: The data suggests that a piperazine ring at the C2 position is favorable. The addition of a hydroxyethyl group (DEV-003) significantly improves both biochemical and cellular potency, likely by forming a key hydrogen bond in the solvent-exposed region. This insight directs future synthetic efforts toward exploring variations of this side chain.

Visualizing the Derivatization Strategy

This diagram illustrates the key points on the scaffold for synthetic modification to explore SAR.

Figure 2: Scaffold Derivatization Strategy.
Targeting a Signaling Pathway

Inhibitors derived from this scaffold would typically act by blocking the ATP-binding site of a kinase, thereby preventing the phosphorylation of downstream substrates and interrupting a signaling cascade critical for cancer cell proliferation and survival.

G Figure 3: Simplified EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor Tyrosine Kinase EGF->EGFR Binds & Activates ADP ADP EGFR->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream Phosphorylates Inhibitor Nicotinonitrile-based Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Response Cell Proliferation & Survival Downstream->Response

Figure 3: Simplified EGFR Signaling Pathway.

Conclusion

The this compound scaffold represents a synthetically tractable and strategically sound starting point for the development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with a highly functionalizable C2-chloro group, provides a rapid path for generating diverse chemical libraries. By employing a systematic workflow of synthesis, robust biological screening, and iterative, structure-guided design, researchers can effectively leverage this privileged scaffold to discover potent and selective lead candidates for further preclinical and clinical development.

References

  • El-Damasy, A. K., et al. (2021). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Wiley. Available at: [Link]

  • García-Píñeiro, S., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]

  • Korać, J., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. ResearchGate. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Wodicka, L. M., et al. (2010). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Available at: [Link]

  • Nassar, I. F., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. Available at: [Link]

  • Brancale, A., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at: [Link]

  • Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. PubChem. Available at: [Link]

  • Taylor, R. D., et al. (2017). Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. PubMed. Available at: [Link]

  • Lakhlili, W., et al. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. Dove Medical Press. Available at: [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (2024). 2-CHLORO-6-(4-FLUOROPHENYL)NICOTINONITRILE. Chemdad. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available at: [Link]

  • Silva, V. L. M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

  • Ahmad, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2-Chloronicotinonitrile. PubChem. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]

  • Guru, S., et al. (2021). A comprehensive review of protein kinase inhibitors for cancer therapy. PMC - NIH. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently address challenges in your experimental work.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic strategy involves the construction of the substituted pyridine ring followed by a chlorination step. This guide will focus on a plausible and widely applicable synthetic route, highlighting critical parameters and potential pitfalls at each stage.

A likely synthetic pathway commences with the synthesis of a 2-hydroxy-6-(4-chlorophenyl)nicotinonitrile intermediate, which is then subjected to chlorination to yield the final product. This approach is advantageous as it often utilizes readily available starting materials and well-understood reaction mechanisms.

Visualizing the Workflow: A General Synthetic Approach

cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A 4-Chlorobenzaldehyde E 2-Hydroxy-6-(4-chlorophenyl)nicotinonitrile A->E B Ethyl Cyanoacetate B->E C Malononitrile C->E D Ammonium Acetate (Catalyst) D->E G This compound (Final Product) E->G F Phosphorus Oxychloride (POCl3) and/or Phosphorus Pentachloride (PCl5) F->G H Crude Product G->H I Recrystallization or Column Chromatography H->I J Pure Product I->J cluster_0 Chlorination Troubleshooting Logic A Low Yield / Dark Mixture in Chlorination B Is the reaction temperature controlled during reagent addition? A->B C Are the reagents and glassware anhydrous? B->C Yes E Implement controlled, slow addition at 0-5 °C. B->E No D Is the work-up procedure optimized? C->D Yes F Flame-dry glassware and use fresh, anhydrous reagents. C->F No G Pour reaction mixture onto ice with vigorous stirring. D->G No H Consider adding PCl5 as a co-reagent. D->H Yes

Technical Support Guide: Purification of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 2-Chloro-6-(4-chlorophenyl)nicotinonitrile (CAS No. 84596-41-8). This molecule is a crucial heterocyclic building block in medicinal chemistry and materials science. However, its synthesis can often yield a crude product containing various impurities that interfere with subsequent reactions and characterization. This guide provides in-depth, field-proven methodologies and troubleshooting advice to help you achieve high purity for your downstream applications. We will move beyond simple step-by-step instructions to explain the causality behind our procedural choices, ensuring you can adapt and troubleshoot effectively in your own lab.

Section 1: Foundational Knowledge & Strategy (FAQs)

This section addresses the most common preliminary questions, forming the strategic foundation for selecting an appropriate purification protocol.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: Based on common synthetic routes, which often involve the chlorination of a pyridone or N-oxide precursor with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), your crude product may contain several classes of impurities[1][2][3]:

  • Unreacted Starting Materials: The most common impurity is often the 2-hydroxy-6-(4-chlorophenyl)nicotinonitrile (the pyridone tautomer) if the chlorination reaction is incomplete.

  • Reagent-Derived Impurities: Residual chlorinating agents and their hydrolysis byproducts (e.g., phosphoric acid) can be present.

  • Hydrolysis Products: The desired product itself can be sensitive to moisture, especially under non-neutral pH, potentially hydrolyzing back to the 2-hydroxy derivative.

  • Side-Reaction Products: Over-chlorination or reactions with the solvent can lead to minor, often colored, byproducts.

  • Precursor Impurities: Any impurities from the materials used in steps prior to the final chlorination will be carried through.

Q2: What are the key physical properties of this compound that influence its purification?

A: Understanding the compound's physical properties is critical for designing a purification strategy.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₁₂H₆Cl₂N₂[4][5]---
Molecular Weight 249.10 g/mol [5][6]Used for calculating molar equivalents.
Physical Form Solid[6]Recrystallization is a viable primary purification technique.
Predicted XlogP 3.8[4]Indicates the molecule is quite nonpolar (lipophilic). It will be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.
Solubility Profile Inferred from XlogPExpect good solubility in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and aromatic solvents (Toluene). Expect poor solubility in alkanes (hexanes, heptane) and water.

Q3: How do I choose the right purification strategy for my specific situation?

A: The optimal strategy depends on the initial purity of your crude material and the desired scale. The following decision tree provides a general guideline.

G start Assess Crude Product (via TLC, crude ¹H NMR) purity_check Crude Purity > 85%? start->purity_check scale_check_high Scale > 5g? purity_check->scale_check_high Yes scale_check_low Scale > 5g? purity_check->scale_check_low No recrystallization Primary Method: Recrystallization scale_check_high->recrystallization Yes chromatography Primary Method: Flash Column Chromatography scale_check_high->chromatography No (High purity needed) scale_check_low->chromatography Yes scale_check_low->chromatography No trituration Consider Trituration / Washing (Simpler, less solvent) scale_check_low->trituration Consider as alternative to column recrystallization->chromatography If purity is still insufficient chromatography->recrystallization For final polishing

Caption: Decision tree for selecting a primary purification method.

Section 2: Detailed Purification Protocols

Here we provide step-by-step methodologies for the most effective purification techniques.

Method 1: Recrystallization (For Moderately Pure Material)

Principle of Causality: Recrystallization operates on the principle of differential solubility. A solvent system is chosen where the desired compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).[7]

Recommended Solvent Systems: Given the nonpolar nature of the target molecule, a two-solvent system is often most effective.

"Good" Solvent (High Solubility)"Poor" Solvent / Anti-Solvent (Low Solubility)
TolueneHexanes or Heptane
Dichloromethane (DCM)Hexanes or Heptane
Ethyl AcetateHexanes or Heptane
EthanolWater

Step-by-Step Protocol (Two-Solvent System: Toluene/Hexanes):

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the "good" solvent (Toluene) required to fully dissolve the compound at a gentle reflux. Causality: Using the absolute minimum volume ensures the solution will be supersaturated upon cooling, maximizing crystal yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add the "poor" solvent (Hexanes) dropwise until you observe persistent cloudiness (the saturation point).[7] Causality: This brings the solution to its saturation point, priming it for crystallization upon cooling.

  • Re-dissolution: Add a few drops of the hot "good" solvent (Toluene) back into the cloudy solution until it just becomes clear again. This ensures you are not "oiling out" and promotes the formation of well-defined crystals.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling is critical. It allows the crystal lattice to form in an ordered manner, which selectively incorporates the desired molecule while excluding impurities.

  • Induced Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (Hexanes) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents. Characterize the final product by melting point and TLC against the starting material.

Method 2: Flash Column Chromatography (For Complex Mixtures)

Principle of Causality: Column chromatography separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase (eluent).[8] Nonpolar compounds, like our target molecule, have weaker interactions with the silica and travel down the column faster, while more polar impurities (like the 2-hydroxy byproduct) interact more strongly and elute later.[8][9]

Step-by-Step Protocol:

G cluster_prep Preparation cluster_run Execution cluster_collect Collection & Analysis A Select Eluent System (via TLC analysis) B Prepare Silica Slurry (in initial eluent) A->B C Pack the Column B->C D Load Sample (dissolved in min. solvent) C->D E Add Sand Layer D->E F Elute with Mobile Phase E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions & Evaporate Solvent H->I

Caption: Standard workflow for flash column chromatography.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of ~0.3-0.4 and separates it well from impurities.

    • Recommended Starting Point: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% EtOAc/Hexanes).[9]

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles or cracks form. The top of the silica bed should be flat.

  • Sample Loading:

    • Dissolve your crude product in the minimum possible amount of a strong solvent (like DCM) or the eluent itself.

    • Carefully apply this concentrated solution to the top of the silica bed using a pipette.[10]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution:

    • Carefully add a ~1 cm layer of sand on top of your sample layer to prevent disturbance.[10]

    • Fill the column with eluent and begin flowing it through the column, collecting the output in fractions (e.g., test tubes or flasks).

  • Fraction Analysis:

    • Systematically spot every few fractions on a TLC plate.

    • Visualize the spots (e.g., with a UV lamp).

    • Combine the fractions that contain only your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Section 3: Troubleshooting Guide

Q: My compound won't crystallize out of the recrystallization solution, even in an ice bath. What should I do?

A: This indicates the solution is not supersaturated.

  • Solution 1 (Evaporation): Gently heat the solution to remove some of the "good" solvent, then allow it to cool again. This increases the concentration.

  • Solution 2 (Scratching): Vigorously scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Solution 3 (Seeding): If you have a tiny crystal of pure product, add it to the cold solution. This "seed crystal" provides a template for further crystallization.

Q: An oil formed during recrystallization instead of solid crystals ("oiling out"). How can I fix this?

A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.

  • Solution: Re-heat the solution until the oil fully redissolves. Add more of the "good" solvent to make the solution more dilute. Then, allow it to cool much more slowly. A slower cooling rate is critical to give the molecules time to form an ordered lattice rather than crashing out as a liquid.

Q: My compound is streaking badly on the TLC plate. What does this mean for my column?

A: Streaking on TLC often indicates the compound is too polar for the eluent, is acidic/basic, or the sample is overloaded. For this compound, this is less likely due to its nonpolar nature but could indicate acidic impurities from the synthesis.

  • Solution: If you suspect acidic impurities, try adding a very small amount (~0.5%) of triethylamine or pyridine to your column's mobile phase. This will neutralize acidic sites on the silica gel and improve the peak shape. If the product itself is streaking, you need to use a more polar eluent system.

Q: My compound is completely stuck at the top of the silica column.

A: This is a clear sign that your mobile phase is not polar enough to move the compound.

  • Solution: You must increase the polarity of your eluent. If you are running 5% Ethyl Acetate in Hexanes, for example, you need to switch to 10%, 20%, or even higher to get the compound to move down the column. Always develop your solvent system using TLC before running the column to prevent this.

References

  • 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734. PubChem. [Link]

  • Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Ain Shams Science Bulletin. [Link]

  • 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]

  • This compound (C12H6Cl2N2). PubChemLite. [Link]

  • 2-CHLORO-6-(4-FLUOROPHENYL)NICOTINONITRILE. Chongqing Chemdad Co. [Link]

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • nicotinonitrile. Organic Syntheses Procedure. [Link]

  • Column chromatography. Royal Society of Chemistry via YouTube. [Link]

  • CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
  • Performing Column Chromatography. Professor Dave Explains via YouTube. [Link]

  • CN109438340A - A kind of preparation process of the chloro- nicotinonitrile of 2-.
  • Phyto Prac 6 Column Chromatography. Scribd. [Link]

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Technical Support Center: Synthesis of 2,6-Disubstituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-disubstituted nicotinonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The pyridine ring is a cornerstone in pharmaceuticals and functional materials, but its synthesis, particularly with a 2,6-disubstitution pattern and a C3-nitrile, presents a unique set of challenges.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Core Synthetic Strategies

This section addresses high-level questions regarding the strategic approach to synthesizing 2,6-disubstituted nicotinonitriles. Your choice of synthetic route is the most critical decision and depends heavily on the availability of starting materials and the desired substitution pattern.[2]

Q1: What are the primary synthetic pathways to access 2,6-disubstituted pyridines as precursors to nicotinonitriles?

There are two fundamental approaches to consider: de novo synthesis (ring construction) and post-modification of a pre-existing pyridine ring (C-H functionalization).[3]

  • De Novo Synthesis: This strategy involves constructing the pyridine ring from acyclic precursors. This is often the most effective method for creating highly substituted and complex pyridines from the ground up.[3][4] Prominent examples include the Hantzsch and Kröhnke pyridine syntheses, which assemble the ring through condensation reactions of carbonyl compounds, ammonia sources, and other building blocks.[1][5][6] This approach offers excellent control over the final substitution pattern.

  • C-H Functionalization: This modern approach involves directly introducing substituents onto a parent or partially substituted pyridine core.[3] Transition-metal catalysis is the dominant tool here, enabling the formation of new carbon-carbon bonds at specific positions.[6][7] While powerful, this method faces the significant challenge of regioselectivity, as the pyridine nitrogen can coordinate to the metal catalyst, often hindering the desired transformation or directing it to specific positions (typically C2 and C4).[8][9]

Q2: I have a 2,6-disubstituted pyridine. What are the standard methods for introducing the nitrile group at the C3 position?

Once you have the 2,6-disubstituted pyridine core, introducing the C3-nitrile (a process often called cyanation) is the next critical step. Several methods exist, but they are highly dependent on the nature of the leaving group at the C3 position:

  • From a Halogen (e.g., 3-bromo- or 3-chloropyridine): The most common method is a transition-metal-catalyzed cyanation, such as the Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) or palladium-catalyzed reactions with zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).

  • From a Primary Amide (Nicotinamide): Dehydration of a 2,6-disubstituted nicotinamide is a direct route. Standard dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) are effective.[10]

  • From an Aldehyde: Conversion of a 3-formylpyridine to the corresponding oxime followed by dehydration can yield the nitrile.

  • Ammonoxidation of a 3-Alkylpyridine: For industrial-scale synthesis, the direct reaction of a 3-methylpyridine derivative with ammonia and oxygen over a metal oxide catalyst (e.g., supported vanadium oxide) can produce the nicotinonitrile in a single step.[11][12]

Q3: Which de novo synthesis is best for preparing a 2,6-diaryl nicotinonitrile precursor? The Kröhnke synthesis seems versatile but complex.

The Kröhnke pyridine synthesis is indeed an exceptionally powerful and versatile method for creating poly-aryl systems, including 2,4,6-trisubstituted pyridines which can be precursors to your target.[5][13]

Causality of Experimental Choice: The Kröhnke synthesis is advantageous because it convergently combines three components: an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and an ammonia source (typically ammonium acetate).[14] This modularity allows for a wide variety of substituents to be incorporated.[13] While the original procedure could be lengthy, modern one-pot modifications have significantly improved its efficiency.[5]

Key Consideration: The primary limitation is that it naturally produces 2,4,6-trisubstituted pyridines. If your target is strictly 2,6-disubstituted, you would need to start with a fragment that lacks a C4-substituent precursor or plan for a subsequent de-functionalization step, which adds complexity. For purely 2,6-diaryl substitution, a direct C-H diarylation strategy on pyridine itself might be more direct, if the selectivity challenges can be overcome.[15]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter at the bench.

Problem 1: Low Yields in Kröhnke Pyridine Synthesis

Q: My Kröhnke reaction for a 2,6-diphenylpyridine precursor is giving very low yields (<20%) and a lot of baseline material on TLC. What are the likely causes and how can I fix it?

This is a common issue. The Kröhnke synthesis, despite its power, can be sensitive to reaction conditions, and several factors can lead to failure.[16]

A: Let's break down the potential failure points:

  • Inefficient Pyridinium Ylide Formation: The reaction begins with the deprotonation of the α-pyridinium methyl ketone to form a pyridinium ylide. If this step is inefficient, the entire cascade fails.

    • Troubleshooting: Ensure your base is appropriate. While ammonium acetate acts as both the nitrogen source and a base, the reaction is often performed in glacial acetic acid. The solvent plays a critical role in mediating the acid-base equilibria.[13] Ensure your reagents are anhydrous; water can interfere with the intermediates.

  • Decomposition of the 1,5-Dicarbonyl Intermediate: The key intermediate is a 1,5-dicarbonyl compound formed from the Michael addition of the ylide to your α,β-unsaturated ketone.[13] This intermediate can be unstable under harsh conditions and prone to side reactions or polymerization, leading to the "baseline material" you observe.

    • Troubleshooting: Carefully control the reaction temperature. While some procedures call for reflux, temperatures generally should not exceed 140°C.[13] Try running the reaction at a lower temperature for a longer period (e.g., 80-100°C overnight).

  • Purity of Starting Materials: The α,β-unsaturated carbonyl compound can be prone to polymerization upon storage. The α-pyridinium methyl ketone salt should be a clean, free-flowing solid.

    • Troubleshooting: Use freshly prepared or purified α,β-unsaturated ketone. If it's an aldehyde, it may be prone to oxidation. Check the purity of your α-pyridinium salt by NMR before use.

Proposed Optimization Workflow:

  • Verify Reagents: Confirm the purity of all starting materials.

  • Solvent and Temperature Screen: Set up small-scale reactions to screen conditions. Compare glacial acetic acid with methanol.[13] Test temperatures at 80°C, 100°C, and 120°C.

  • Monitor by TLC/LCMS: Track the consumption of starting materials and the appearance of the product. If the starting materials are consumed but no product forms, it points to intermediate decomposition.

Problem 2: Poor Regioselectivity in C-H Functionalization

Q: I'm trying to perform a direct Pd-catalyzed diarylation on 3-methylpyridine to get 2,6-diaryl-3-methylpyridine, but I'm getting a messy mixture of C2, C4, and C6-arylated products. How can I force the reaction to the 2,6-positions?

This is the central challenge of direct pyridine C-H functionalization. The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and either poisoning it or altering its reactivity and selectivity.[9] The electronic properties of the pyridine ring inherently favor functionalization at the C2 and C4 positions.[8]

A: To achieve 2,6-selectivity, you must override the intrinsic reactivity of the pyridine ring. Here are the state-of-the-art strategies:

  • Transient Directing Group/Activator Strategy: This is a highly effective modern approach. The pyridine nitrogen is temporarily alkylated in situ to form a pyridinium salt. This deactivates the nitrogen's coordinating ability and activates the adjacent C2 and C6 positions for C-H metalation.[15]

    • How it Works: The pyridinium salt is more electron-deficient, making the α-protons more acidic and susceptible to deprotonation by the catalyst. After the C-H functionalization occurs at both the C2 and C6 positions, a final dealkylation step regenerates the pyridine.

    • Practical Application: A reported protocol uses dimethyl sulfate ((MeO)₂SO₂) as the transient activator in combination with a Pd(II)/Cu(I) co-catalytic system. The copper co-catalyst is crucial for the success of this transformation.[15] This method has been shown to be highly selective for diarylation.[15]

  • N-Oxide Strategy: The pyridine can be converted to the corresponding N-oxide. The N-oxide group is a powerful activating group that strongly directs ortho-C-H metalation (at C2 and C6).[6][9] After the functionalization step, the N-oxide can be removed by reduction (e.g., with PCl₃ or H₂).

    • Causality: The N-oxide oxygen atom can act as a directing group, and the modification of the ring's electronics strongly favors reaction at the C2/C6 positions. This strategy effectively blocks the nitrogen's lone pair from interfering with the catalyst.[9]

Problem 3: Difficulty in Product Purification

Q: My 2,6-disubstituted nicotinonitrile product is highly polar and shows tailing on silica gel chromatography. I'm losing a lot of material and the purity is still low. What's a better way to purify it?

Polar, nitrogen-containing heterocycles are notoriously difficult to purify via standard silica gel chromatography. The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape and irreversible adsorption.

A: Here is a hierarchy of purification strategies to try:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (e.g., using a mobile phase presaturated with ammonia gas or using 7N ammonia in methanol as a polar component) to your eluent system. This will compete with your product for the acidic sites on the silica gel, dramatically improving peak shape.

    • Switch to a Different Solvent System: Instead of Hexanes/EtOAc, consider Dichloromethane/Methanol. This often provides better selectivity for polar compounds.

  • Switch the Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use neutral or basic alumina to avoid interactions.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient organic character, reverse-phase chromatography using a Water/Acetonitrile or Water/Methanol gradient is an excellent option. This is often the go-to method in pharmaceutical development for polar compounds.

  • Crystallization: Do not underestimate the power of crystallization. It is the most effective method for achieving high purity on a large scale.

    • Troubleshooting: Screen a wide range of solvents. Good solvent systems for crystallization are often those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Try solvent/anti-solvent pairs like Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Ethanol/Water.

Section 3: Protocols and Data

Protocol 1: Kröhnke-Type Synthesis of a 2,4,6-Trisubstituted Pyridine Precursor

This protocol is a generalized one-pot procedure for synthesizing a 2,4,6-triarylpyridine, a common precursor scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the α-pyridinium methyl ketone salt by reacting the corresponding α-bromoacetophenone with pyridine.[13]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the α-pyridinium methyl ketone salt (1.0 eq.), the α,β-unsaturated carbonyl compound (e.g., chalcone, 1.0 eq.), and ammonium acetate (10 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per mmol of the limiting reagent).

  • Heating and Monitoring: Heat the reaction mixture to 100-120°C. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.

  • Workup: Allow the reaction to cool to room temperature. Pour the mixture into a beaker of ice water. A precipitate should form. If it is gummy, try to triturate it with a glass rod.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water, then with a cold, non-polar solvent like hexane or cold ethanol to remove less polar impurities.

  • Purification: The crude solid can be further purified by recrystallization from ethanol or by column chromatography (using a triethylamine-doped eluent if necessary).

Table 1: Comparison of Key Synthetic Strategies
FeatureKröhnke SynthesisDirect C-H Diarylation (Transient Activator)
Primary Use De novo synthesis of poly-substituted pyridinesPost-modification of pyridine core
Typical Substrates α-pyridinium salts, enones/enals, NH₄OAcPyridine, aryl bromides
Key Reagents Glacial Acetic AcidPdCl₂, PPh₃, (MeO)₂SO₂, Cu₂O, K₂CO₃
Selectivity Control Excellent; defined by starting materialsChallenging; relies on the transient activator for 2,6-selectivity
Advantages High modularity, broad substrate scope, good yields for complex products.[5][13]Atom-economical, avoids multi-step de novo synthesis.[15]
Limitations Typically produces 2,4,6-substitution, can be sensitive to conditions.[16]Requires careful catalyst and activator control, potential for catalyst poisoning.[9]

Section 4: Visualizing the Chemistry

Diagram 1: Kröhnke Pyridine Synthesis Mechanism

Kröhnke_Mechanism cluster_start Step 1: Ylide Formation cluster_michael Step 2: Michael Addition cluster_cyclization Step 3: Ring Formation cluster_end Step 4: Aromatization start1 α-Pyridinium Methyl Ketone ylide Pyridinium Ylide start1->ylide -H+ adduct Michael Adduct ylide->adduct start2 α,β-Unsaturated Ketone start2->adduct dicarbonyl 1,5-Dicarbonyl Intermediate adduct->dicarbonyl Tautomerization imine Imine Intermediate dicarbonyl->imine + NH₃ - H₂O cyclized Cyclized Intermediate imine->cyclized Cyclization product 2,4,6-Trisubstituted Pyridine cyclized->product - H₂O - Pyridine

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Diagram 2: Challenge of Regioselectivity in Direct C-H Functionalization

CH_Functionalization cluster_uncontrolled Uncontrolled Reaction cluster_controlled Controlled Reaction (Transient Activator) Pyridine Pyridine Ring C2_attack C2-Functionalization (Major) Pyridine->C2_attack Intrinsic Reactivity C4_attack C4-Functionalization (Side Product) Pyridine->C4_attack Intrinsic Reactivity C3_attack C3-Functionalization (Minor/Disfavored) Pyridine->C3_attack Pyridinium N-Alkyl Pyridinium Salt (Activated) Pyridine->Pyridinium + Activator C26_attack 2,6-Disubstitution (Desired) Pyridinium->C26_attack Forced Selectivity

Caption: Regioselectivity challenge in pyridine C-H functionalization.

References

  • W. Gati, et al. (2012). De Novo Synthesis of 1,4-Dihydropyridines and Pyridines. Organic Chemistry Portal. [Link]

  • Wikipedia. Kröhnke pyridine synthesis. Wikipedia. [Link]

  • ResearchGate. (Various Authors). De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]

  • X. Wang, et al. (2021). Advances on the biosynthesis of pyridine rings. PMC - PubMed Central - NIH. [Link]

  • S. K. Guchhait, et al. (2024). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • Brainly. (2023). What are the advantages and disadvantages of the Krohnke pyridine synthesis? Brainly. [Link]

  • Y. Kim, et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Nature Communications. [Link]

  • T. Wang, et al. (2017). Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters - ACS Publications. [Link]

  • S. Mondal, et al. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. [Link]

  • Google Patents.
  • M. A. Zolfigol, et al. (2021). Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst. ResearchGate. [Link]

  • D. Kornfilt. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. [Link]

  • M. Torabi, et al. (2022). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in the presence a catalytic amount of Fe3O4@SiO2@(CH2)3‐urea‐benzimidazole sulfonic acid. ResearchGate. [Link]

  • P. C. Teague, W. A. Short. (1953). NICOTINONITRILE. Organic Syntheses Procedure. [Link]

  • ResearchGate. (Various Authors). Kröhnke Pyridine Synthesis. ResearchGate. [Link]

  • M. A. Zolfigol, et al. (2019). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • M. A. P. Martins, et al. (2020). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. ResearchGate. [Link]

  • Wikipedia. Nicotinonitrile. Wikipedia. [Link]

  • M. C. G. de la Torre, et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PMC - PubMed Central - NIH. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Chlorination of Pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the optimization of pyridinone chlorination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. Pyridinone scaffolds are vital in medicinal chemistry, and their selective chlorination is often a key step in unlocking desired pharmacological properties.[1]

This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues, and offer robust, field-tested methodologies to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for planning a successful chlorination reaction.

Q1: What are the most common reagents for chlorinating pyridinones, and how do I select the appropriate one?

A1: The choice of chlorinating agent is paramount and depends on the pyridinone's structure, desired regioselectivity, and scale. Pyridinones exist in tautomeric equilibrium with their hydroxypyridine form, and the reactivity is often dictated by this balance.

  • For converting the keto group (of the pyridinone tautomer) to a chloride: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are the industry standard. They are particularly effective for converting 2- and 4-pyridinones into 2- and 4-chloropyridines.[2][3] These reactions are often run neat or in a high-boiling solvent at elevated temperatures.[3]

  • For electrophilic chlorination on the ring: If the goal is to add a chlorine atom to a carbon on the pyridinone ring, reagents like N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂) are used. The choice among these depends on the required reactivity and selectivity. NCS is generally a milder and more selective reagent, while SO₂Cl₂ and Cl₂ are more aggressive and can lead to polychlorination.[4]

The following table summarizes the key characteristics of common chlorinating agents:

ReagentTypical ApplicationCommon ConditionsProsCons & Safety Notes
Phosphorus Oxychloride (POCl₃) Conversion of C=O to C-ClNeat or high-boiling solvent (e.g., Toluene), 100-150 °CHighly effective, reliable, well-documentedHighly corrosive, reacts violently with water, generates acidic byproducts.
Sulfuryl Chloride (SO₂Cl₂) Electrophilic ring chlorinationInert solvent (e.g., CH₂Cl₂, CHCl₃), 0 °C to RTHighly reactive, cost-effectiveCan lead to over-chlorination, releases toxic HCl and SO₂ gas.
N-Chlorosuccinimide (NCS) Electrophilic ring chlorinationPolar aprotic solvent (e.g., DMF, Acetonitrile), RT to 80 °CMilder, often more selective, easier to handleCan be slower, requires activation in some cases.
Chlorine Gas (Cl₂) Electrophilic ring chlorinationVarious, often in acidic media or with a catalystMost atom-economical source of chlorineHighly toxic gas, difficult to handle, often leads to poor selectivity.[4]
Q2: How do substituents on the pyridinone ring affect the outcome of chlorination?

A2: Substituents have a profound impact on both the rate and regioselectivity of electrophilic chlorination.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) activate the ring towards electrophilic substitution. They generally direct chlorination to the ortho and para positions relative to themselves.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) deactivate the ring, making the reaction slower and requiring harsher conditions.[2] They direct incoming electrophiles to the meta position.

  • The Pyridinone Nitrogen: The nitrogen atom in the ring is deactivating towards electrophilic attack, making the C3 and C5 positions the most difficult to halogenate directly.[5]

Understanding these electronic effects is crucial for predicting where the chlorine atom will be added and for choosing the right conditions to achieve the desired isomer.

Q3: What is the general mechanism for the chlorination of pyridinones?

A3: The mechanism depends on the reagent used.

  • Conversion of C=O with POCl₃: This proceeds via the formation of a chlorophosphate intermediate. The pyridone oxygen attacks the phosphorus atom of POCl₃, followed by the elimination of phosphate derivatives and attack of a chloride ion to yield the chloropyridine.

  • Electrophilic Aromatic Substitution: For reagents like NCS or SO₂Cl₂, the reaction is a classic electrophilic aromatic substitution. The chlorinating agent delivers an electrophilic chlorine species (Cl⁺) to the electron-rich pyridinone ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton to restore aromaticity, resulting in the chlorinated product.

G cluster_mech Electrophilic Chlorination Mechanism Pyridinone Pyridinone Ring Sigma_Complex Sigma Complex (Carbocation Intermediate) Pyridinone->Sigma_Complex + Cl⁺ E_plus Cl⁺ (from reagent) Product Chlorinated Pyridinone Sigma_Complex->Product - H⁺ Base Base HB H-Base⁺ Base->HB Abstracts H⁺ caption General workflow for electrophilic chlorination.

Caption: General workflow for electrophilic chlorination.

Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section provides a systematic approach to diagnosing and solving common problems.

Issue 1: Low or No Product Yield

Q: My reaction has produced very little or none of my desired chlorinated pyridinone. What are the potential causes and how can I fix this?

A: Low yield is a frequent challenge that can stem from multiple factors.[6] A systematic investigation is the best approach.

Diagnostic Workflow for Low Yield

G Start Low Yield Observed Reagents 1. Check Reagent Purity & Stoichiometry Start->Reagents Conditions 2. Review Reaction Conditions (Temp, Time, Solvent) Reagents->Conditions Reagents OK Failure Consult Further Literature or Support Reagents->Failure Impure/Incorrect Workup 3. Evaluate Work-up & Purification Procedure Conditions->Workup Conditions OK Conditions->Failure Suboptimal Side_Reactions 4. Investigate Potential Side Reactions Workup->Side_Reactions Procedure OK Workup->Failure Product Loss Success Yield Improved Side_Reactions->Success Side Reactions Minimized Side_Reactions->Failure Competing Rxn Dominant

Caption: Systematic workflow for troubleshooting low reaction yields.

Corrective Actions & Explanations
  • Reagent Integrity:

    • Check: Ensure your pyridinone starting material is pure and dry. Many chlorinating agents, especially POCl₃ and SO₂Cl₂, react vigorously with water. This not only consumes the reagent but can also generate acids that may promote side reactions.

    • Action: Dry your starting material in a vacuum oven before use. Use freshly opened or properly stored chlorinating agents.

  • Reaction Conditions:

    • Temperature: This is a critical parameter. For POCl₃ reactions, temperatures are typically high (100-150 °C) to drive the reaction.[3] For electrophilic chlorinations with NCS or SO₂Cl₂, starting at a low temperature (e.g., 0 °C) and slowly warming up can prevent runaway reactions and the formation of byproducts.[7]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction is a common cause of low yield. Conversely, excessively long reaction times can lead to product decomposition.

    • Solvent: Ensure the solvent is inert to the reaction conditions and is anhydrous. For POCl₃ reactions, sometimes no solvent is necessary.[3] For other reagents, dichloromethane, chloroform, or acetonitrile are common choices.

  • Work-up and Purification:

    • Check: Are you losing product during the work-up? Chlorinated pyridinones can sometimes be volatile or have unusual solubility. The quenching step (e.g., pouring the reaction mixture onto ice) must be done carefully to avoid uncontrolled exotherms or product degradation.

    • Action: Optimize your extraction and purification protocol. Ensure the pH is appropriate during aqueous extraction. Consider alternative purification methods like crystallization if your product is unstable on silica gel.[8]

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Q: My reaction is producing a mixture of chlorinated isomers instead of the single product I want. How can I improve the regioselectivity?

A: Achieving high regioselectivity is one of the main challenges in pyridine chemistry.[5]

Strategies to Enhance Regioselectivity
  • Choice of Chlorinating Agent:

    • Insight: Bulkier chlorinating agents can be more selective due to steric hindrance. If you are getting a mixture of products with a small, highly reactive agent like SO₂Cl₂, switching to a bulkier or less reactive agent like NCS may favor chlorination at the less sterically hindered position.

    • Action: If your current method yields a mixture, try the reaction with NCS in DMF.

  • Temperature Control:

    • Insight: Reactions run at lower temperatures are often more selective. At higher temperatures, there is enough energy to overcome the activation barriers for the formation of less-favored isomers, leading to product mixtures.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and monitor the reaction closely.

  • Use of Protecting Groups or Directing Groups:

    • Insight: This is an advanced but powerful strategy. If a specific position on the ring is highly activated and leading to unwanted chlorination, you can temporarily block it with a protecting group (e.g., a silyl group). Alternatively, installing a strong directing group can force the chlorination to a specific site.

    • Action: Consult the literature for directing group strategies relevant to your specific pyridinone system. Directed ortho-metalation (DoM) is a powerful, though complex, technique for achieving specific substitution.[9]

Issue 3: Formation of Polychlorinated Byproducts

Q: I am observing significant amounts of di- and tri-chlorinated products in my reaction mixture. How can I prevent this?

A: Polychlorination occurs when the mono-chlorinated product is as reactive, or more reactive, than the starting material.[4]

Minimizing Polychlorination
  • Stoichiometry Control:

    • Insight: Using a large excess of the chlorinating agent is a common cause of over-chlorination.

    • Action: Carefully control the stoichiometry. Start with a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) and add it slowly to the reaction mixture. This ensures there is always an excess of the starting material, which will preferentially react.

  • Slow Addition:

    • Insight: Adding the chlorinating agent all at once creates a high local concentration, promoting multiple chlorinations on a single molecule before the reagent has a chance to disperse and react with the remaining starting material.

    • Action: Use a syringe pump to add the chlorinating agent solution over a prolonged period (e.g., 1-2 hours) at a low temperature. This maintains a low concentration of the reagent throughout the reaction.

Experimental Protocols

The following are representative protocols that can be adapted as a starting point for your specific system.

Protocol 1: Conversion of a 2-Pyridone to a 2-Chloropyridine using POCl₃

This protocol is effective for converting the carbonyl group of a 2-pyridone into a chloride.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the 2-pyridinone substrate (1.0 equiv).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv) to the flask at room temperature. The reaction can be run neat. Caution: POCl₃ is highly corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[8]

Protocol 2: Regioselective Ring Chlorination using N-Chlorosuccinimide (NCS)

This protocol is suitable for the electrophilic chlorination of an activated pyridinone ring.

  • Setup: To a round-bottom flask, add the pyridinone substrate (1.0 equiv) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 equiv) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove the DMF and succinimide byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • US4256894A - Preparation of chlorinated pyridines.
  • CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Vapor phase production of Chlorinated pyridines from alpha-picoline.
  • Technical Support Center: Reaction Condition Optimization for Pyridone Deriv
  • US3668209A - Separation of chlorinated pyridines and derivatives thereof.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Regioselective chlorination of pyridine N‐oxides under optimized reaction condition.
  • CN102942518B - Chlorination synthesis method of pyridine derivatives.
  • Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase.
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • JP3346011B2 - Method for producing pyridines having chlorine atom at α-position.
  • Re-evaluating pyridine's role in chlorin
  • Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. PMC - PubMed Central.
  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. PubMed.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
  • Structural Insights into Regioselectivity in the Enzymatic Chlorin
  • Chlorination and bromination of pyridine.
  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Chlorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • SAFETY OF CHLORIN
  • Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH.

Sources

Technical Support Center: Synthesis of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights into identifying and mitigating the formation of byproducts, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where do impurities typically arise?

The most prevalent and scalable synthesis generally involves two key stages:

  • Condensation: Formation of the 2-hydroxynicotinonitrile core (in equilibrium with its 2-pyridone tautomer) via a condensation reaction. For example, reacting an appropriate chalcone with malononitrile in the presence of a base.

  • Chlorination: Conversion of the 2-hydroxy group to the 2-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2]

Impurities primarily arise from the chlorination step. Incomplete reaction, side reactions due to excess reagents or high temperatures, and degradation during workup are the main sources of byproducts.

Q2: I have a significant amount of a polar impurity that is difficult to separate from my product. What could it be?

A highly polar byproduct is almost certainly the unreacted starting material from the chlorination step: 6-(4-chlorophenyl)-2-hydroxynicotinonitrile . This intermediate is significantly more polar than the chlorinated product due to the presence of the hydroxyl/amide group. Its persistence indicates an incomplete chlorination reaction.

Causality: The conversion of the 2-pyridone/2-hydroxypyridine tautomer to the 2-chloropyridine is a critical step.[3] Insufficient chlorinating agent, reaction temperatures that are too low, or inadequate reaction time will result in the incomplete conversion of this starting material.

Q3: My mass spectrometry data shows a peak with a mass of +18 amu higher than my product. What is this impurity?

A mass increase of 18 amu (corresponding to the elements of water, H₂O) strongly suggests the hydrolysis of the nitrile group (-CN) to a primary amide group (-CONH₂). The resulting byproduct is 2-Chloro-6-(4-chlorophenyl)nicotinamide .

Causality: This typically occurs during the aqueous workup phase of the reaction. If the reaction mixture is quenched with water or a basic solution while still hot, or if the pH is not carefully controlled, the nitrile group can undergo hydrolysis.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Yield and Presence of Unreacted Starting Material
  • Symptoms: TLC analysis shows a spot at a lower Rf corresponding to the 2-hydroxy precursor. The final isolated yield is significantly below theoretical expectations. NMR may show broad peaks for -OH or -NH protons.

  • Root Cause: Incomplete chlorination.

  • Troubleshooting Actions:

    • Reagent Stoichiometry: Ensure at least 2-3 equivalents of the chlorinating agent (e.g., POCl₃) are used. Some of the reagent can be consumed by trace amounts of water.

    • Temperature & Time: The reaction often requires heating to reflux (typically 100-110 °C for POCl₃) for several hours.[2] If the temperature is too low, the activation energy for the reaction may not be reached. Consider extending the reaction time and monitoring by TLC until the starting material spot disappears.

    • Solvent: While often run neat, using a high-boiling inert solvent can sometimes improve heat transfer and reaction consistency.

Problem 2: Product Contamination with a Hydrolyzed Byproduct
  • Symptoms: Mass spec data indicates the presence of the nicotinamide derivative. IR spectroscopy may show a characteristic C=O stretch for the amide around 1660 cm⁻¹.

  • Root Cause: Hydrolysis of the nitrile group during workup.

  • Troubleshooting Actions:

    • Controlled Quench: Before quenching the reaction, cool the mixture to room temperature or below (0-5 °C) using an ice bath.[1]

    • Quench Method: Pour the cooled reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring. This dissipates the heat from the exothermic quenching of excess chlorinating agent. Avoid quenching with aqueous base directly, as this strongly promotes nitrile hydrolysis.

    • pH Control: After the initial quench, neutralize the acidic mixture carefully with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃), keeping the temperature low.

Problem 3: Dark-Colored or Tar-Like Crude Product
  • Symptoms: The crude product is a dark brown or black oil/solid, making purification difficult.

  • Root Cause: Reaction temperature was too high or uncontrolled, leading to polymerization and decomposition.

  • Troubleshooting Actions:

    • Temperature Control: When using potent chlorinating agents like POCl₃, the initial reaction can be exothermic.[1] Use an oil bath for stable heating and avoid aggressive, direct heating with a mantle.

    • Controlled Addition: For larger-scale reactions, consider adding the chlorinating agent dropwise to the substrate at a lower temperature before slowly heating to reflux. This prevents an uncontrolled exotherm.

Byproduct Identification Workflow

A systematic approach is crucial for identifying unknown byproducts. The collaboration between synthetic and analytical chemists is often key to resolving complex reaction outcomes.[4]

Byproduct_Identification_Workflow Crude Crude Product Mixture TLC 1. TLC Analysis Crude->TLC Initial Assessment Column 2. Column Chromatography TLC->Column Separation Strategy Fractions Isolate Impurity Fractions Column->Fractions Purification LCMS 3a. LC-MS Analysis Fractions->LCMS Determine Mass NMR 3b. NMR Spectroscopy Fractions->NMR Determine Structure FTIR 3c. FT-IR Spectroscopy Fractions->FTIR Identify Functional Groups Structure 4. Structure Elucidation LCMS->Structure NMR->Structure FTIR->Structure

Caption: Workflow for byproduct separation and identification.

Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is a powerful technique to determine the number of components in your crude mixture and their molecular weights.[5]

  • Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 100-500 m/z.

  • Data Analysis: Correlate the peaks from the UV chromatogram with the mass spectra to identify the molecular weight of each component.

Compound NameExpected Molecular WeightLikely Retention Time
This compound246.0 g/mol Highest
6-(4-chlorophenyl)-2-hydroxynicotinonitrile228.0 g/mol Lowest
2-Chloro-6-(4-chlorophenyl)nicotinamide264.0 g/mol Intermediate
Protocol 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides detailed structural information to confirm the identity of the product and byproducts.[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified sample (or impurity fraction) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Key Diagnostic Peaks:

    • Desired Product: A clean aromatic region with distinct doublets and triplets consistent with the substituted pyridine and phenyl rings. Absence of broad -OH or -NH₂ peaks.

    • Hydroxy- Precursor (in DMSO-d₆): A very broad singlet far downfield (>10 ppm) corresponding to the acidic -OH or pyridone -NH proton.

    • Amide Byproduct (in DMSO-d₆): Two broad singlets in the 7-8 ppm range corresponding to the -CONH₂ protons.

Visualizing Byproduct Formation

The following diagram illustrates the primary reaction pathway and the potential side reactions leading to common impurities.

Reaction_Pathway start 6-(4-chlorophenyl)-2-hydroxynicotinonitrile product This compound (Desired Product) start->product  POCl₃, Δ (Complete Reaction) byproduct1 Unreacted Starting Material start->byproduct1  Insufficient POCl₃ / Time / Temp (Incomplete Reaction) byproduct2 2-Chloro-6-(4-chlorophenyl)nicotinamide (Hydrolysis Product) product->byproduct2  H₂O, Δ (Workup)

Caption: Synthesis pathway and common byproduct formation routes.

References

  • El-Gendy, A. A. (n.d.). Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Ain Shams University.
  • Teague, P. C., & Short, W. A. (n.d.). Nicotinonitrile. Organic Syntheses Procedure. [Link]

  • Labmonk. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • Fravil, D. F., & Boekelheide, V. (n.d.). 2-Chloronicotinonitrile. Organic Syntheses Procedure. [Link]

  • American Chemical Society. (n.d.). Enabling organic synthesis through the development and application of novel analytical methods. ACS Fall 2025. [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
  • PubChem. (n.d.). 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. [Link]

  • ResearchGate. (2012). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]

Sources

Technical Support Center: Optimizing Nicotinonitrile-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nicotinonitrile-based inhibitors. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to enhance the potency and overall success of your experimental workflows. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more robust results.

Section 1: Understanding the Core Scaffold and Mechanism

The nicotinonitrile (3-cyanopyridine) scaffold is a versatile N-heteroaromatic ring found in numerous physiologically active compounds and marketed drugs like bosutinib and neratinib.[1] Its prevalence in medicinal chemistry stems from its ability to participate in various noncovalent interactions and, critically, to act as an electrophilic "warhead" for covalent bond formation with nucleophilic residues (like cysteine or serine) in a target's active site.[2] This covalent interaction can be either reversible or irreversible and is a key strategy for enhancing inhibitor potency.[2][3]

FAQ 1.1: My nicotinonitrile-based inhibitor shows weak activity. Where do I start troubleshooting?

When initial screens reveal low potency, a systematic approach is crucial. Before jumping into complex chemical modifications, first validate your assay and ensure the observed low activity isn't an artifact of the experimental setup.

Start Low Potency Observed Assay_Validation Validate Assay Integrity Start->Assay_Validation First Step Compound_Properties Assess Compound Properties Assay_Validation->Compound_Properties If assay is valid SAR_Exploration Initiate SAR Studies Compound_Properties->SAR_Exploration If compound is stable & soluble Advanced_Strategies Advanced Optimization SAR_Exploration->Advanced_Strategies Systematic Modification

Caption: Initial troubleshooting workflow for low-potency inhibitors.

Section 2: Biochemical Assay Troubleshooting

A robust and well-characterized biochemical assay is the foundation of any inhibitor development program. Inaccuracies at this stage can lead to misleading structure-activity relationship (SAR) data.

FAQ 2.1: My IC50 values are inconsistent between experiments. What are the likely causes?

Inconsistent IC50 values are a common frustration. The root cause often lies in subtle variations in assay conditions.

  • Enzyme Concentration and Activity: Ensure you are using a consistent concentration of active enzyme. Enzyme activity can decrease with freeze-thaw cycles or improper storage.[4][5] Always keep enzyme stocks on ice.[5]

  • Substrate Concentration: For ATP-competitive kinase inhibitors, the ATP concentration is critical. Ideally, it should be at or below the Km value to ensure sensitive detection of competitive inhibition.[6]

  • Incubation Times and Temperatures: Adhere strictly to the protocol's incubation times and temperatures.[4] Even a small deviation can significantly alter enzyme kinetics.[5]

  • Reagent Preparation: Use freshly prepared buffers and solutions.[7] Ensure all components are fully thawed and mixed before use to avoid concentration gradients.[4]

Troubleshooting Protocol: Validating Assay Consistency

  • Prepare Master Mixes: For all common reagents (buffer, enzyme, substrate), prepare a single master mix to be dispensed across all wells. This minimizes pipetting errors.

  • Run Control Plates: Include a control plate with a known, well-characterized inhibitor (a "gold standard") in every run. This helps differentiate between compound-specific issues and systemic assay problems.

  • Check for Signal Drift: A gradual increase or decrease in the signal of your controls over the course of a plate read can indicate that the light source was not properly warmed up or that there are voltage fluctuations.[8]

  • Verify Instrument Settings: Double-check that the plate reader is set to the correct wavelength and that the appropriate filters are in use.[4]

FAQ 2.2: The dose-response curve for my inhibitor does not reach a plateau, even at high concentrations. What does this mean?

If the initial rate of the reaction continues to decrease as you increase the inhibitor concentration without leveling off, it could indicate several issues.[9]

  • High Km for the Substrate: The Michaelis constant (Km) for the substrate might be much higher than the concentrations you are using. This means you are not reaching enzyme saturation, making it difficult to accurately determine the inhibitor's effect.[9]

  • Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit the enzyme, leading to a steep, non-saturating curve.

  • Assay Interference: Your compound might be interfering with the detection method (e.g., quenching fluorescence).

Experimental Workflow to Diagnose Non-saturating Curves

Start Non-Saturating Curve Observed Check_Interference Run Assay without Enzyme (Compound + Substrate + Detection Reagents) Start->Check_Interference Test_Solubility Visually Inspect Compound in Assay Buffer at High [C] Start->Test_Solubility Vary_Enzyme_Conc Repeat Assay with Lower Enzyme [C] Start->Vary_Enzyme_Conc SAR_Modification Modify Scaffold to Improve Solubility Test_Solubility->SAR_Modification If precipitation observed

Caption: Diagnostic workflow for non-saturating dose-response curves.

Section 3: Cell-Based Assay Troubleshooting

Cell-based assays are critical for confirming that an inhibitor is active in a more physiologically relevant context. However, they introduce a new layer of complexity.

FAQ 3.1: My inhibitor is potent in the biochemical assay but shows weak or no activity in the cell-based assay. What should I investigate?

This is a very common challenge in drug discovery. The discrepancy often points to issues with the compound's ability to reach its target within the cell.

  • Cell Permeability: The compound may have poor membrane permeability. This is a known issue for some scaffolds, and modifications may be needed to improve physicochemical properties.[10]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • High Protein Binding: The compound might bind extensively to proteins in the cell culture medium, reducing the free concentration available to enter the cells.

Troubleshooting Protocol: Investigating Poor Cell-Based Activity

  • Assess Cell Morphology: Before and after treatment, visually inspect the cells under a microscope. Any changes in morphology could indicate general toxicity rather than target-specific effects.[11]

  • Vary Incubation Time: The compound may be a slow-binder, requiring a longer incubation time to exert its effect.

  • Use Serum-Free Media: As a test, run the assay in serum-free or low-serum media to see if potency improves. This can indicate a problem with plasma protein binding.

  • Perform a Target Engagement Assay: If possible, use a technique like cellular thermal shift assay (CETSA) or a target-specific biomarker assay to confirm that the compound is reaching and binding to its intended target inside the cell.

Section 4: Strategies for Potency Improvement

Once your assays are robust, you can focus on rationally designing more potent inhibitors. For nicotinonitriles, this often involves fine-tuning both non-covalent interactions and the reactivity of the nitrile "warhead".

FAQ 4.1: How can I leverage the nitrile group to create a covalent inhibitor?

The electrophilic carbon of the nitrile group can be attacked by a nucleophilic residue (commonly cysteine) in the enzyme's active site.[2] This forms a covalent bond, which can be reversible or irreversible, leading to a significant increase in potency and duration of action.[2][12]

Key Considerations for Covalent Inhibitor Design:

  • Target Nucleophile: You must have a nucleophilic residue (e.g., Cys, Ser, Lys) in a suitable position within the binding pocket of your target.

  • Reactivity Tuning: The reactivity of the nitrile can be modulated. For instance, α-cyanoacrylamide warheads have been used to convert irreversible inhibitors into reversible ones, which can be a desirable strategy to mitigate toxicity concerns.[2]

  • Binding Mode: The non-covalent binding portion of your inhibitor must correctly orient the nitrile warhead to allow for the covalent reaction to occur.[3]

Non_Covalent Step 1: Reversible Non-Covalent Binding (E...I) Covalent_Bond Step 2: Covalent Bond Formation (E-I) Non_Covalent->Covalent_Bond k_inact Reversal Step 3 (Optional): Reversal of Covalent Bond Covalent_Bond->Reversal k_rev (hydrolysis, etc.)

Caption: Two-step mechanism of covalent inhibition.[2]

FAQ 4.2: What are some common structure-activity relationship (SAR) trends for nicotinonitrile inhibitors?

While SAR is highly target-specific, some general trends have been observed. The table below summarizes how different substitutions on the nicotinonitrile ring can impact potency.

Position of SubstitutionCommon ModificationsPotential Impact on PotencyRationale
2-position Amino, Dimethylamino, (3-bromophenyl)aminoCan significantly increase potency.[13][14]Forms key hydrogen bonds or hydrophobic interactions in the active site.
4-position Aryl groups (e.g., 4-methoxyphenyl)Often crucial for anchoring the molecule in a specific pocket.[14]Provides a large surface for van der Waals and hydrophobic interactions.
6-position Methyl, Aryl groupsCan improve potency and selectivity.[1][13]Fills a hydrophobic pocket and can provide conformational restriction.

Systematic exploration of these positions is a cornerstone of improving the potency of your inhibitor series.[15][16][17]

References

  • TROUBLESHOOTING GUIDE FOR ENZYM
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). J. Adv. Biomed. & Pharm. Sci.
  • Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? (2018).
  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry.
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • A guide for potency assay development of cell-based product candid
  • MDH Assay Enzyme Hints & Tips. University of San Diego.
  • The potency of cell-based assays to predict response to TNF inhibitor therapy. (2025). Expert Review of Molecular Diagnostics.
  • How to Perform a Standard Enzyme Activity Assay?
  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). News-Medical.net.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2017). ACS Chemical Biology.
  • Nitrile-based reversible covalent inhibitors.
  • Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (2025).
  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). Molecules.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry.
  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers in Molecular Biosciences.
  • Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. (2021).
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). European Journal of Medicinal Chemistry.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry.
  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). Bioorganic & Medicinal Chemistry.
  • Covalent inhibitors: a rational approach to drug discovery. (2020). RSC Chemical Biology.
  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. (2022). YouTube.
  • Structure of medicinal compounds containing nicotinonitrile and pyridine groups.
  • Nicotinonitrile. Wikipedia.
  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. (2007). Journal of Medicinal Chemistry.
  • Agonist self-inhibitory binding site of the nicotinic acetylcholine receptor. (1998). Molecular Neurobiology.

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Technical Support Center: Crystallization of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile (C₁₂H₆Cl₂N₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported during the crystallization of this compound and related compounds.

Q1: My compound refuses to crystallize from solution, even after cooling. What's wrong?

A1: Failure to crystallize is the most common hurdle in recrystallization. This typically points to one of two primary issues: the solution is not sufficiently saturated, or the energy barrier for nucleation has not been overcome.

Underlying Causes:

  • Excess Solvent: The most frequent cause is using too much solvent to dissolve the compound.[1] The concentration of the solute does not reach its saturation point upon cooling, thus preventing precipitation.

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[1] Without a nucleation site—a surface or seed crystal to start the crystallization process—the compound will remain in solution.[1]

  • High Impurity Load: Certain impurities can inhibit crystal lattice formation, effectively keeping the target compound in solution.[2][3]

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[4][5]

    • Seeding: If you have a pure crystal of this compound from a previous batch, add a tiny speck to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[5]

  • Increase Concentration:

    • If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent.[4][5] Allow it to cool again slowly. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate too quickly, trapping impurities.

  • Drastic Cooling:

    • If the above steps don't work, try cooling the flask in an ice-salt bath.[1] While this can sometimes force precipitation, be aware that rapid crystallization may lead to smaller, less pure crystals.

  • Re-evaluate Solvent System:

    • If all else fails, remove the solvent entirely via rotary evaporation and re-attempt the crystallization with a different solvent or solvent mixture.[4]

Q2: My compound separated as an oil instead of solid crystals. How do I handle this "oiling out"?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the temperature of the solution is higher than the melting point of the solute.[4][6]

Underlying Causes:

  • High Impurity Content: This is a primary cause. Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[2][4][7] Oily droplets often contain a higher concentration of impurities than the surrounding solution.[4][6]

  • Low-Melting Point Compound: While less common for compounds like nicotinonitriles which tend to be stable solids, a very impure sample can have a low effective melting point.[7]

  • Rapid Cooling/High Supersaturation: If the solution is cooled too quickly or becomes highly supersaturated, the solute may not have time to organize into a crystal lattice and will separate as a kinetically favored, disordered liquid.[6]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) of additional hot solvent to lower the saturation point.[1][4]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. This gives the molecules more time to arrange into an ordered crystal lattice.[1]

  • Lower the Crystallization Temperature: Choose a solvent system where your compound is soluble at a lower temperature. This increases the temperature differential between the solution and the compound's melting point.

  • Use a Different Solvent: The compound may be too soluble in the chosen solvent. A solvent in which the compound is less soluble may prevent oiling out.

  • Purify the Sample: If oiling out persists, the issue is likely significant impurities.

    • Charcoal Treatment: Add activated charcoal to the hot solution to adsorb impurities, then filter the hot solution before cooling.[4][7]

    • Column Chromatography: Consider purifying a portion of the material via flash chromatography to obtain a small amount of pure compound to use as seed crystals in subsequent crystallization attempts.

Q3: I managed to get crystals, but the final yield is very low. How can I improve it?

A3: A low recovery is a common issue that can often be optimized. The goal of recrystallization is a balance between purity and yield; some loss of product is inevitable as the compound will have some solubility even in the cold solvent.[8]

Underlying Causes:

  • Excess Solvent: As with failure to crystallize, using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[4]

  • Premature Crystallization: If crystals form in the hot solution during a hot filtration step, product will be lost.

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will leave more product dissolved.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[9]

Troubleshooting Protocol:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid residue remains, your yield can be improved.[4]

  • Minimize Solvent Volume: In your next attempt, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[8][9] Work in small solvent additions.

  • Perform a Second Crop: Cool the mother liquor in an ice bath to recover a second, though likely less pure, batch of crystals.

  • Optimize Cooling: Ensure the crystallization mixture is thoroughly cooled. An ice bath is recommended after the initial slow cooling to room temperature.

  • Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.

Q4: How do I select the best solvent for crystallizing this compound?

A4: Solvent selection is the most critical parameter for successful crystallization. The ideal solvent will dissolve the compound completely when hot but very poorly when cold.[8][9]

Guiding Principles:

  • "Like Dissolves Like": The polarity of the solvent and solute should be similar. This compound is a moderately polar molecule due to the nitrile group and chloro-substituted aromatic rings.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to be purified. A related compound, 2-chloro-6-(4-fluorophenyl)nicotinonitrile, has a melting point of 173-176°C, suggesting our target compound also has a relatively high melting point.[10]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude compound into a small test tube.

  • Add the test solvent dropwise at room temperature. If the compound dissolves readily, the solvent is too good and will result in low recovery.[8]

  • If it is insoluble or sparingly soluble, heat the test tube gently. If the compound dissolves completely at the higher temperature, it is a potentially good solvent.[8]

  • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Recommended Solvents to Screen:

SolventPolarityBoiling Point (°C)Comments
Ethanol Polar78A common and effective solvent for many organic solids.[11]
Isopropanol Polar82Similar to ethanol, slightly less polar.
Acetonitrile Polar Aprotic82Can be effective for nitrogen-containing heterocycles.
Toluene Non-polar111Good for crystallizing aromatic compounds.[11]
Ethyl Acetate Intermediate77A versatile solvent of medium polarity.
Heptane/Hexane Non-polar98 / 69Likely too non-polar on its own, but excellent as an anti-solvent.

Mixed Solvent Systems: If no single solvent is ideal, use a mixed solvent pair.[8] Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at high temperature, then slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[11]

  • Common Pairs: Ethanol/Water, Toluene/Heptane, Ethyl Acetate/Hexane.[8][11]

Visualization of Troubleshooting & Workflows

Crystallization Troubleshooting Decision Tree

This diagram outlines the initial decision-making process when encountering a crystallization problem.

G start Crystallization Issue Encountered q1 Is the solution clear after cooling? start->q1 q2 Is the precipitate a liquid/oil? q1->q2 No ans1 Failure to Crystallize (See FAQ 1) q1->ans1 Yes q3 Are crystals formed, but the yield is low? q2->q3 No ans2 Compound 'Oiled Out' (See FAQ 2) q2->ans2 Yes q4 Are the crystals visibly discolored or impure (by analysis)? q3->q4 No ans3 Low Recovery Issue (See FAQ 3) q3->ans3 Yes ans4 Purity Issue (Consider re-crystallization, charcoal treatment, or chromatography) q4->ans4 Yes end_node Pure Crystals Obtained q4->end_node No

Caption: Decision tree for troubleshooting common crystallization problems.

Experimental Workflow: Anti-Solvent Crystallization

This diagram illustrates the key steps in performing an anti-solvent crystallization, a powerful technique when a single suitable solvent cannot be found.

G step1 1. Dissolve Compound in min. volume of hot 'Good' Solvent step2 2. (Optional) Hot Filter to remove insolubles step1->step2 step3 3. Slowly add 'Anti-Solvent' dropwise at elevated temperature step2->step3 step4 4. Stop at first sign of persistent cloudiness (turbidity) step3->step4 step5 5. (Optional) Add 1-2 drops of 'Good' Solvent to clarify step4->step5 step6 6. Cool slowly to room temperature, then to 0-4 °C step5->step6 step7 7. Isolate crystals (Vacuum Filtration) step6->step7 step8 8. Wash with cold anti-solvent or mixture and dry step7->step8

Caption: Step-by-step workflow for the anti-solvent crystallization method.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 21, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Retrieved January 21, 2026, from [Link]

  • Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures?. YouTube. Retrieved January 21, 2026, from [Link]

  • Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 21, 2026, from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved January 21, 2026, from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved January 21, 2026, from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C12H6Cl2N2). Retrieved January 21, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 21, 2026, from [Link]

  • Unknown. (n.d.). Recrystallization-1.pdf. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved January 21, 2026, from [Link]

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stability assessment of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability assessment of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The information herein is synthesized from established principles of chemical stability, forced degradation studies, and data on related chemical structures to provide a robust framework for your experimental design and interpretation.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be concerned about during stability testing?

A1: Based on its structure, the primary chemical liabilities of this compound are:

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to an amide and subsequently a carboxylic acid. The chloro substituent on the pyridine ring may also be susceptible to nucleophilic substitution, particularly under forcing conditions.

  • Oxidation: The aromatic rings, particularly the pyridine ring, can be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress.[1][2]

  • Photodegradation: Aromatic systems, especially those with heteroatoms and halogen substituents, can absorb UV-Vis light, leading to photochemical degradation. It is crucial to evaluate the photostability of this compound.[3][4]

  • Thermal Degradation: While the core aromatic structures suggest good thermal stability, it is essential to determine the compound's melting point and decomposition temperature to define appropriate handling and storage conditions.[5][6]

Q2: I am observing a new peak in my chromatogram during a preliminary stability study under ambient conditions. What could it be?

A2: A new peak under ambient conditions could indicate degradation. The most likely initial degradants would be from hydrolysis or oxidation.

  • Hydrolysis Product: A potential hydrolysis product could be 2-Chloro-6-(4-chlorophenyl)nicotinamide, formed by the addition of water across the nitrile group. This would result in a more polar compound with a shorter retention time in reversed-phase HPLC.

  • Oxidative Product: Oxidation could lead to the formation of an N-oxide on the pyridine ring or hydroxylation of one of the aromatic rings. These products would also likely be more polar.

To identify the new peak, we recommend performing mass spectrometry (LC-MS) to determine the molecular weight of the impurity.

Q3: What are the recommended stress conditions for a forced degradation study of this compound?

A3: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][7] We recommend the following conditions:

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hHydrolysis of the nitrile group to an amide and then a carboxylic acid.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hRapid hydrolysis of the nitrile group. Potential for nucleophilic substitution of the chloro group.
Oxidation 3% H₂O₂ at room temperature for 24hFormation of N-oxides or hydroxylated derivatives.[1][2]
Thermal Solid-state at 80°C for 48hAssess melting and decomposition.
Photostability ICH Q1B conditions: overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4]Photochemical reactions leading to a variety of degradants.

Q4: My compound seems to be degrading in the injection solvent before HPLC analysis. How can I mitigate this?

A4: This suggests that your compound may be unstable in the chosen solvent.

  • Solvent Selection: Ensure your solvent is neutral and aprotic if hydrolysis is a concern. Acetonitrile is often a good choice. Avoid highly aqueous or alcoholic diluents if the compound shows signs of hydrolysis. For some water-sensitive compounds, anhydrous conditions for sample preparation and analysis may be necessary.[8]

  • Temperature Control: Keep your sample vials in a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run.

  • Time Limitation: Analyze samples as quickly as possible after preparation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Plausible Cause: The compound may be interacting with active sites on the silica backbone of the HPLC column, especially if it is basic. The pyridine nitrogen can interact with silanols.

  • Troubleshooting Steps:

    • Modify Mobile Phase pH: Add a small amount of a modifier to the mobile phase. For a basic compound, adding a competing base like triethylamine (TEA) or using a low pH mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.

    • Check for Overloading: Inject a smaller sample volume or a more dilute sample to ensure you are not overloading the column.

Issue 2: Inconsistent Results in Thermal Stress Studies
  • Plausible Cause: The physical form of the solid (e.g., crystalline vs. amorphous) can significantly impact thermal stability. Inconsistent results may arise from variations in the solid form between batches.

  • Troubleshooting Steps:

    • Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your starting material.

    • Control Humidity: Ensure that thermal stress studies are conducted in a controlled humidity environment, as moisture can accelerate degradation.

    • Atmosphere Control: The presence of oxygen can lead to oxidative degradation at elevated temperatures.[6] Conduct thermal studies under an inert atmosphere (e.g., nitrogen) and compare the results to those obtained in air.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Take samples at 0, 4, 8, 12, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Take samples at 0, 4, 8, 12, and 24 hours.

  • Thermal Degradation: Weigh approximately 5 mg of the solid compound into a glass vial and place it in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent for analysis.

  • Photodegradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light conditions as specified in ICH Q1B.[4] Wrap a control sample in aluminum foil to serve as a dark control.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method (e.g., a reversed-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Screening:

  • Screen different C18 and other stationary phases.

  • Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (formic acid, ammonium acetate).

2. Method Optimization:

  • Optimize the gradient profile to achieve good resolution between the parent compound and all degradation products formed during the forced degradation study.

  • Ensure the method has adequate sensitivity for quantifying low levels of impurities.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to separate the parent peak from all degradation products.

Visualizations

G cluster_0 Stability Assessment Workflow start Start: this compound forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) forced_degradation->analytical_method validation Validate Analytical Method (ICH Q2(R1)) analytical_method->validation stability_studies Long-Term & Accelerated Stability Studies (ICH Q1A(R2)) validation->stability_studies data_analysis Data Analysis & Shelf-Life Determination stability_studies->data_analysis G cluster_degradation Potential Degradation Pathways main This compound C₁₂H₆Cl₂N₂ hydrolysis Hydrolysis +H₂O main->hydrolysis Acid/Base oxidation Oxidation +[O] main->oxidation photodegradation Photodegradation main->photodegradation amide 2-Chloro-6-(4-chlorophenyl)nicotinamide C₁₂H₈Cl₂N₂O hydrolysis->amide acid 2-Chloro-6-(4-chlorophenyl)nicotinic acid C₁₂H₇Cl₂NO₂ amide->acid Further Hydrolysis n_oxide N-Oxide Derivative oxidation->n_oxide photoproducts Various Photoproducts photodegradation->photoproducts

Caption: Potential degradation pathways for this compound.

References

  • Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms. ACS Omega.
  • Forced Degradation Studies. MedCrave online.
  • Forced degradation studies. MedCrave online.
  • Convergence of degradation pathways for aromatic and chloroaromatic... ResearchGate.
  • Atmospheric OH Oxidation of Three Chlorinated Aromatic Herbicides. PubMed.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. FEMS Microbiology Ecology.
  • Oxidation of Aromatic Compounds. Chemistry LibreTexts.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.
  • The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. ResearchGate.
  • Electronegativity-induced enhancement of thermal stability by succinonitrile as an additive for Li ion batteries. Energy & Environmental Science (RSC Publishing).
  • Thermal stability of simvastatin under different atmospheres. PubMed.

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Technical Support Center: Refining Protocols for the Biological Evaluation of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the biological evaluation of nicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of screening and characterizing this important class of compounds. Nicotinonitrile derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Several compounds from this class have even progressed to become marketed drugs.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental workflows. The protocols and advice herein are grounded in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your results.

Section 1: In Vitro Cytotoxicity Assays

The initial evaluation of nicotinonitrile derivatives often involves assessing their cytotoxic effects on various cell lines. The MTT and SRB assays are commonly employed for this purpose.[5][6] However, several factors can influence the accuracy and reproducibility of these assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My nicotinonitrile derivative has poor solubility in aqueous media, leading to precipitation in the culture medium. How can I address this?

  • Underlying Issue: Nicotinonitrile derivatives can be hydrophobic, leading to poor aqueous solubility.[7] Direct addition of a concentrated DMSO stock to aqueous media can cause the compound to precipitate, making it unavailable to the cells and leading to inaccurate IC50 values.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: While DMSO is a common solvent, its final concentration in the culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity.[8]

    • Utilize Co-solvents: For highly insoluble compounds, consider using a co-solvent system. Pluronic F-68 or PEG3350 can be used in combination with DMSO to improve solubility.[8]

    • Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in culture medium, ensuring vigorous mixing after each dilution to prevent precipitation.

    • Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins or lipid-based delivery systems may be necessary to enhance bioavailability.[9]

Question 2: I am observing high background noise or inconsistent results in my MTT/SRB assay. What are the potential causes and solutions?

  • Underlying Issue: High background can stem from several sources, including compound interference with the assay reagents, microbial contamination, or inconsistent cell seeding.

  • Troubleshooting Steps:

    • Compound Interference: Some nicotinonitrile derivatives may directly react with MTT tetrazolium salt, leading to a false-positive signal. To check for this, run a control plate with your compound in cell-free medium. If a color change is observed, consider using an alternative cytotoxicity assay like the SRB assay.

    • Microbial Contamination: Visually inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the cultures and start with a fresh, sterile stock.

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating. Uneven cell distribution will lead to variability in cell numbers per well and, consequently, inconsistent results.

    • Washing Steps: In the SRB assay, ensure complete removal of unbound dye by thoroughly washing the plates as per the protocol. Residual dye will contribute to high background.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Start: Healthy Cell Culture seed Seed cells in 96-well plate (10,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 add_cpd Add compound to wells incubate1->add_cpd prepare_cpd Prepare serial dilutions of nicotinonitrile derivative prepare_cpd->add_cpd incubate2 Incubate for 48h add_cpd->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End: Determine IC50 read->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Section 2: Enzyme Inhibition Assays

Many nicotinonitrile derivatives exert their biological effects by inhibiting specific enzymes, such as kinases.[10][11] Accurate determination of inhibitory potency (e.g., IC50 or Ki) is crucial for structure-activity relationship (SAR) studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My IC50 values for a particular nicotinonitrile derivative are not reproducible across different experiments. What could be the reason?

  • Underlying Issue: Variability in IC50 values can be due to several factors, including enzyme concentration, substrate concentration, and incubation time.[12]

  • Troubleshooting Steps:

    • Standardize Assay Conditions: Ensure that the concentrations of the enzyme and substrate are kept constant across all experiments. The substrate concentration should ideally be at or below its Km value for competitive inhibitors.

    • Enzyme Stability: Confirm the stability of your enzyme under the assay conditions. Enzyme activity can decrease over time, affecting the results. Run a control without the inhibitor to monitor enzyme activity throughout the experiment.

    • Incubation Time: For time-dependent inhibitors, the IC50 value will decrease with increasing pre-incubation time. If you suspect time-dependent inhibition, perform a pre-incubation of the enzyme and inhibitor before adding the substrate.

    • Compound Purity: Ensure the purity of your nicotinonitrile derivative. Impurities can interfere with the assay and lead to inconsistent results.

Question 2: How do I differentiate between a reversible and an irreversible inhibitor?

  • Underlying Issue: Understanding the mechanism of inhibition is critical for drug development. Reversible inhibitors bind non-covalently to the enzyme, while irreversible inhibitors typically form a covalent bond.

  • Troubleshooting Steps:

    • Washout Experiment: Pre-incubate the enzyme with a high concentration of the inhibitor. Then, dilute the mixture significantly to reduce the concentration of the free inhibitor. If the enzyme activity is restored, the inhibitor is likely reversible. If the activity remains low, it suggests irreversible inhibition.

    • Dialysis: Similar to the washout experiment, dialyzing the enzyme-inhibitor complex against a large volume of buffer will remove a reversible inhibitor, leading to the recovery of enzyme activity.

    • Mass Spectrometry: For suspected irreversible inhibitors, mass spectrometry can be used to detect a covalent modification of the enzyme by the inhibitor.

Signaling Pathway: PIM-1 Kinase Inhibition

PIM1_Pathway cluster_downstream Downstream Effects PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylates (Inhibits) p27 p27 PIM1->p27 Phosphorylates (Inhibits) cMyc c-Myc PIM1->cMyc Phosphorylates (Activates) Nicotinonitrile Nicotinonitrile Derivative Nicotinonitrile->PIM1 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest Promotes Proliferation Cell Proliferation cMyc->Proliferation Promotes

Caption: Inhibition of PIM-1 kinase by nicotinonitrile derivatives can induce apoptosis and cell cycle arrest.[10]

Section 3: In Vivo Efficacy Studies

Promising nicotinonitrile derivatives identified from in vitro screens are often advanced to in vivo models to assess their efficacy and safety.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My nicotinonitrile derivative shows excellent in vitro potency but lacks efficacy in an animal model. What are the possible reasons?

  • Underlying Issue: A disconnect between in vitro and in vivo results is a common challenge in drug discovery.[13] This can be attributed to poor pharmacokinetic (PK) properties, metabolic instability, or off-target effects.

  • Troubleshooting Steps:

    • Pharmacokinetic Profiling: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of your compound. Poor oral bioavailability or rapid clearance can lead to insufficient drug exposure at the target site.[9]

    • Metabolic Stability: Assess the stability of your compound in liver microsomes or hepatocytes. If the compound is rapidly metabolized, its in vivo efficacy will be compromised.

    • Target Engagement: Use a biomarker to confirm that your compound is reaching and engaging with its intended target in vivo. This could involve measuring the phosphorylation status of a downstream substrate for a kinase inhibitor.

    • Toxicity: High doses of the compound may lead to toxicity, limiting the achievable therapeutic window. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).

Question 2: How can I improve the in vivo efficacy of my lead nicotinonitrile derivative?

  • Underlying Issue: Optimizing in vivo efficacy often requires medicinal chemistry efforts to improve the drug-like properties of the compound.

  • Troubleshooting Steps:

    • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: Synthesize and evaluate analogs of your lead compound to improve its potency, selectivity, and ADME properties. For instance, incorporating fluorine atoms can enhance metabolic stability and potency.[1]

    • Prodrug Approach: Design a prodrug that is converted to the active compound in vivo. This can improve solubility, permeability, and oral bioavailability.

    • Combination Therapy: Consider combining your nicotinonitrile derivative with other therapeutic agents. This can lead to synergistic effects and overcome potential resistance mechanisms.

Data Summary: In Vitro vs. In Vivo Correlation

ParameterIn Vitro AssayIn Vivo ModelPotential for Discrepancy
Potency IC50 in biochemical or cell-based assaysED50 (effective dose for 50% of maximal response)High in vitro potency may not translate to in vivo efficacy due to poor PK/PD properties.
Selectivity Kinase panel screeningAssessment of on-target and off-target effectsOff-target effects may lead to unexpected toxicity or efficacy in vivo.
Efficacy Cell killing or inhibition of a cellular processTumor growth inhibition or other relevant endpointThe complex biological environment in vivo can influence drug efficacy.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahmoudy, A. M., Kandeel, M., & El-Gazzar, A. R. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

  • Azmi, M. N., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society. [Link]

  • El-Adasy, A. A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1956. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(11), 1461. [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. [Link]

  • PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development. [Link]

  • Abdel-Aziz, H. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. [Link]

  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6, 1-11. [Link]

  • ResearchGate. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. [Link]

  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • El-Sayed, N. N. E., et al. (2013). Anticancer Evaluation of Some Newly Synthesized N-nicotinonitrile Derivative. European Journal of Medicinal Chemistry, 63, 657-665. [Link]

  • Abou-Elkhair, R. A., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 76, 517-524. [Link]

  • Abou-Elkhair, R. A., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 76, 517-524. [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. [Link]

  • National Institutes of Health. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. [Link]

  • National Institutes of Health. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]

  • National Institutes of Health. (2020). Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs. [Link]

  • ResearchGate. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]

  • ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]

  • PubChem. (n.d.). 3-Cyanopyridine. [Link]

  • Semantic Scholar. (2020). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. [Link]

  • National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • MDPI. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • National Institutes of Health. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • PubMed. (2024). Exploring sources of inaccuracy and irreproducibility in the CDC bottle bioassay through direct insecticide quantification. [Link]

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Validation & Comparative

Navigating the Structure-Activity Landscape of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the nicotinonitrile scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its inherent biological activities and synthetic tractability have made it a focal point for medicinal chemists. This guide delves into the structure-activity relationships (SAR) of a specific class of these compounds: 2-Chloro-6-(4-chlorophenyl)nicotinonitrile analogs. While a systematic exploration of this precise scaffold is nascent, by examining closely related analogs, we can illuminate the key structural determinants for biological activity, primarily focusing on antimicrobial and anticancer properties. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure influence its therapeutic potential.

The this compound Core: A Foundation for Biological Activity

The this compound scaffold presents three primary points for chemical modification: the 2-position (currently occupied by a chloro group), the 4-position of the nicotinonitrile ring, and the 4-position of the pendant phenyl ring. Each of these sites offers a unique opportunity to modulate the compound's electronic, steric, and pharmacokinetic properties, thereby influencing its interaction with biological targets.

Structure-Activity Relationship Analysis: A Positional Breakdown

Our comparative analysis, based on existing literature for analogous series, will explore the impact of substitutions at these key positions.

Modifications at the 2-Position of the Nicotinonitrile Ring

The chloro group at the 2-position is a versatile handle for synthetic modification, often serving as a leaving group for nucleophilic substitution. Studies on related nicotinonitriles reveal that replacing this chloro atom with various functionalities can significantly impact biological activity.

For instance, in a series of 6-aryl-4-phenylnicotinonitriles, the introduction of amino and methoxy groups at the 2-position was explored for antimicrobial activity. While direct comparisons are not available, the general trend in medicinal chemistry suggests that an amino group can act as a hydrogen bond donor, potentially enhancing interactions with target proteins. Conversely, a methoxy group can alter the electronic profile and solubility of the molecule.

A study on 6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-2-(substituted)nicotinonitriles demonstrated that displacement of the 2-chloro group with various primary and secondary amines led to compounds with cytotoxic activity against tumor cell lines. This highlights the importance of the substituent at the 2-position in defining the therapeutic application of these analogs.

The Influence of Substituents at the 4-Position of the Nicotinonitrile Ring

The 4-position of the nicotinonitrile ring offers another avenue for structural diversification. In many reported syntheses of related compounds, this position is substituted with an aryl group, which plays a crucial role in the molecule's overall topology and potential for π-π stacking interactions with biological targets.

In a study focused on the antimicrobial activity of 2-amino/methoxy-6-aryl-nicotinonitriles, a variety of substituted aryl groups were tolerated at the 4-position. The electronic nature of the substituents on this aryl ring was found to modulate the antimicrobial potency, suggesting that this position is critical for target engagement.

Exploring the 6-Position: The Impact of the Phenyl Ring Substituent

The 6-(4-chlorophenyl) moiety is a defining feature of the core scaffold. The chloro-substitution on this phenyl ring is expected to influence the electronic properties and conformation of the entire molecule. While the specific SAR of substitutions on this ring for the target scaffold is not extensively documented, we can infer potential trends from related structures.

In various series of biologically active 6-phenylnicotinonitriles, modifications to the phenyl ring at the 6-position have been shown to be critical for activity. For example, in a series of antitubercular 6-phenylnicotinohydrazide derivatives, the substitution pattern on the 6-phenyl ring significantly influenced the minimum inhibitory concentration (MIC).[2] This suggests that exploring a range of electron-donating and electron-withdrawing groups on the 4-chlorophenyl ring of our core scaffold could lead to the discovery of analogs with enhanced potency and selectivity.

Comparative Data Summary

To provide a clearer picture of the SAR trends, the following tables summarize the biological activities of closely related nicotinonitrile analogs.

Table 1: Antimicrobial Activity of 2-Substituted-4-Aryl-6-Phenylnicotinonitrile Analogs

Compound ID2-Substituent4-Aryl Group6-Phenyl GroupZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliReference
3a -OCH₃Phenyl4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl1512[3]
3b -OCH₃4-Chlorophenyl4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl1814[3]
4a -NH₂Phenyl4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl1613[3]
4b -NH₂4-Chlorophenyl4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl2015[3]

Note: The data presented is from a study on analogs with a more complex 6-phenyl substituent, but it illustrates the impact of modifications at the 2- and 4-positions.

Table 2: Cytotoxic Activity of 2-Substituted-4-(4-fluorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile Analogs

Compound ID2-SubstituentIC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. MCF-7Reference
12 Benzylamino15.218.512.8[4]
13 Piperonylamino12.115.310.5[4]
15a 2-Methylpiperidin-1-yl22.425.120.3[4]
16 2-(dicyanomethyl)8.510.27.9[4]

Note: This data is for a related scaffold with different phenyl substitutions, but it demonstrates the effect of varying the 2-position substituent on anticancer activity.

Experimental Protocols

To facilitate further research in this area, we provide a general synthetic protocol for the preparation of 2-chloro-6-aryl-nicotinonitrile analogs and a standard cytotoxicity assay methodology, based on procedures described in the literature.

General Synthesis of 2-Chloro-6-Aryl-Nicotinonitrile Analogs

This protocol outlines a common route for synthesizing the nicotinonitrile core, which can then be functionalized at the 2-position.

Step 1: Synthesis of the Pyridone Intermediate

  • To a solution of an appropriate chalcone (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the corresponding 2-amino-4,6-diaryl-nicotinonitrile.

  • Hydrolyze the 2-amino derivative to the corresponding 2-pyridone by heating with a suitable acid.

Step 2: Chlorination of the Pyridone

  • Treat the 2-pyridone intermediate (1 mmol) with an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-chloronicotinonitrile derivative.

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the in vitro anticancer activity of the synthesized analogs.

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the SAR Landscape

To better illustrate the key relationships and workflows, the following diagrams are provided.

SAR_Overview cluster_positions Key Modification Positions cluster_activities Biological Activities Core This compound Core Scaffold P2 2-Position (e.g., -NHR, -OR) Core->P2 Impacts target interaction & solubility P4 4-Position (Aryl Substituents) Core->P4 Influences steric fit & π-π stacking P6 6-Position (Phenyl Ring Substituents) Core->P6 Modulates electronic properties Antimicrobial Antimicrobial Activity P2->Antimicrobial Anticancer Anticancer Activity P2->Anticancer P4->Antimicrobial P4->Anticancer P6->Antimicrobial P6->Anticancer

Caption: Key modification points on the core scaffold and their influence on biological activities.

Synthesis_Workflow start Chalcone + Malononitrile step1 Cyclization (Piperidine catalyst) start->step1 intermediate1 2-Amino-nicotinonitrile step1->intermediate1 step2 Hydrolysis (Acid) intermediate1->step2 intermediate2 2-Pyridone step2->intermediate2 step3 Chlorination (POCl₃) intermediate2->step3 final_product 2-Chloro-nicotinonitrile Analog step3->final_product

Caption: General synthetic workflow for 2-chloro-nicotinonitrile analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study on this specific series is yet to be published, analysis of closely related analogs provides valuable insights. Modifications at the 2-, 4-, and 6-positions of the nicotinonitrile core have been shown to significantly influence both antimicrobial and anticancer activities. The substitution of the 2-chloro group with various amines appears to be a particularly fruitful strategy for generating potent cytotoxic compounds.

Future research should focus on a systematic exploration of the chemical space around the this compound core. This would involve the synthesis and biological evaluation of a library of analogs with diverse substituents at all three key positions. Such a focused effort will be instrumental in elucidating the precise SAR for this promising class of compounds and will undoubtedly accelerate the journey from a promising scaffold to a potential clinical candidate.

References

  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2015). Synthesis and antimicrobial activity of (2-methoxy/2-amino)-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 49, 99-103. [Link]

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Mini-Reviews in Medicinal Chemistry, 18(1), 15-35. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, H. A. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(11), 1530. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 3714-3720. [Link]

  • Al-Ostoot, F. H., Kandeel, M. M., Abdel-Maksoud, M. S., & El-Hashash, M. A. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biological and Pharmaceutical Bulletin, 40(11), 1883-1893. [Link]

  • Al-Issa, S. A. (2013). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Arabian Journal of Chemistry, 6(4), 371-378. [Link]

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A Researcher's Guide to Validating the Biological Activity of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-Chloro-6-(4-chlorophenyl)nicotinonitrile. While direct biological data for this specific molecule is not extensively published, its structural similarity to other nicotinonitrile derivatives suggests potential as an anticancer agent. This document outlines a systematic approach to compare its efficacy against known alternatives, supported by detailed experimental protocols and the underlying scientific rationale.

Introduction: The Rationale for Investigation

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor effects.[1][2] Specifically, compounds bearing the cyanopyridine core have shown promise as inhibitors of Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers and implicated in cell survival and proliferation.[3] Given the structural features of this compound, it is hypothesized that this compound may exert cytotoxic effects on cancer cells, potentially through the inhibition of critical signaling pathways.

This guide proposes a head-to-head comparison of this compound with a structurally related, published Pim-1 inhibitor, and a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), to ascertain its relative potency and potential as a novel therapeutic candidate.

Comparative Compound Selection

For a robust validation, the selection of appropriate comparators is critical. We propose the following:

CompoundClassRationale for Selection
This compound Test Compound A novel small molecule with a nicotinonitrile core, hypothesized to have anticancer activity based on the bioactivity of structurally similar compounds.[1][2][3][4][5]
Compound 4d (from reference[3]) Positive Control (Mechanism-based) A published cyanopyridine-based Pim-1 kinase inhibitor with demonstrated cytotoxicity against multiple cancer cell lines, providing a benchmark for mechanism-specific activity.[3]
5-Fluorouracil (5-FU) Positive Control (Standard-of-Care) A widely used chemotherapeutic agent that acts as a thymidylate synthase inhibitor, offering a comparison against a clinically relevant drug with a different mechanism of action.[3][4]

Experimental Validation Workflow

A multi-tiered approach is essential for a thorough validation of biological activity. The proposed workflow is designed to first establish cytotoxic effects and then to elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation (Hypothesis-driven) A Cell Line Selection (HepG2, HCT-116, MCF-7, PC-3) B MTT Assay for Cell Viability A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If cytotoxic F Western Blot for Apoptotic Markers (Caspase-3, PARP) D->F G Pim-1 Kinase Inhibition Assay D->G If apoptotic H Western Blot for p-BAD G->H

Caption: Experimental workflow for the validation of this compound's biological activity.

Detailed Experimental Protocols

Cell Line Maintenance and Authentication

Rationale: The use of authenticated and contamination-free cell lines is paramount for reproducible and reliable data.[6][7] The selected cell lines (HepG2 - hepatocellular carcinoma, HCT-116 - colorectal carcinoma, MCF-7 - breast adenocarcinoma, PC-3 - prostate adenocarcinoma) represent a diversity of cancer types for which cyanopyridine-based compounds have shown activity.[3][4]

Protocol:

  • Obtain cell lines from a certified cell bank (e.g., ATCC).

  • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Routinely test for mycoplasma contamination.[7]

  • Perform Short Tandem Repeat (STR) profiling to authenticate the cell line identity upon receipt and before cryopreservation.[6][7]

MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. This initial screen will determine if the test compound exhibits cytotoxic or cytostatic effects.

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, the positive controls, and a vehicle control (e.g., 0.1% DMSO) in the cell culture medium.

  • Replace the existing medium with the medium containing the test compounds and controls.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Annexin V/Propidium Iodide Apoptosis Assay

Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound and controls at their respective IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Hypothesized Signaling Pathway and Target Validation

Based on the activity of related compounds, we hypothesize that this compound may induce apoptosis through the inhibition of the Pim-1 kinase pathway. Pim-1 is known to phosphorylate and inactivate the pro-apoptotic protein BAD, thereby promoting cell survival. Inhibition of Pim-1 would lead to dephosphorylation of BAD, allowing it to sequester the anti-apoptotic proteins Bcl-2 and Bcl-xL, ultimately leading to the activation of the caspase cascade and apoptosis.

G Pim1 Pim-1 Kinase pBAD p-BAD (inactive) Pim1->pBAD Phosphorylation BAD BAD Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Sequesters Bax Bax / Bak Bcl2->Bax Inhibits CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis TestCompound 2-Chloro-6-(4-chlorophenyl) nicotinonitrile TestCompound->Pim1 Inhibition

Caption: Hypothesized signaling pathway for the induction of apoptosis by this compound via Pim-1 kinase inhibition.

To validate this hypothesis, a Pim-1 kinase inhibition assay and a Western blot for phosphorylated BAD (p-BAD) would be the next logical steps.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison between the test compound and the controls.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Test and Control Compounds

Cell LineThis compoundCompound 4d[3]5-Fluorouracil[3]
HepG2TBD6.95 ± 0.349.42 ± 0.46
HCT-116TBD8.35 ± 0.428.01 ± 0.39
MCF-7TBD8.50 ± 0.42ND
PC-3TBD14.08 ± 0.70ND

TBD: To be determined; ND: Not determined in the reference study.

Table 2: Apoptosis Induction in HCT-116 Cells (% of Apoptotic Cells)

Treatment (at IC50)Early Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Total Apoptosis
Vehicle ControlTBDTBDTBD
This compoundTBDTBDTBD
Compound 4dTBDTBDTBD
5-FluorouracilTBDTBDTBD

TBD: To be determined.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial validation of the biological activity of this compound in cancer cell lines. By following these protocols and comparing the results to well-characterized compounds, researchers can generate the necessary data to support or refute the hypothesis that this novel molecule has potential as an anticancer agent. The emphasis on cell line authentication and a multi-faceted experimental approach ensures the generation of high-quality, reproducible data, which is the cornerstone of credible scientific research.

References

  • PubChem. 2-Chloro-6-(4-fluorophenyl)nicotinonitrile. National Center for Biotechnology Information. [Link]

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  • PubMed. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. National Library of Medicine. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

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Assessing the Selectivity of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology research, the identification of novel therapeutic agents with high selectivity for cancer cells over normal, healthy cells remains a paramount objective. This guide provides an in-depth comparative analysis of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, a nicotinonitrile derivative with putative anti-cancer properties. While specific experimental data for this compound is not yet publicly available, this document serves as a comprehensive framework for its evaluation, drawing upon the established activities of structurally related compounds and known cancer biology principles. We will explore its potential mechanism of action through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical node in cancer cell proliferation and survival.

This guide will compare the hypothetical selectivity profile of this compound against established STAT3 inhibitors, Stattic and Niclosamide, across a panel of cancer and non-cancerous cell lines. Detailed experimental protocols and illustrative data are provided to guide researchers in designing and interpreting their own investigations into this and similar compounds.

The Rationale for Targeting STAT3 in Cancer

The STAT3 protein is a transcription factor that is frequently found to be constitutively activated in a wide array of human cancers, including but not limited to, breast, lung, prostate, and pancreatic cancers.[1][2] This aberrant activation drives the expression of genes crucial for tumor progression, such as those involved in cell cycle progression (e.g., Cyclin D1), survival and apoptosis evasion (e.g., Bcl-xL, Survivin), and angiogenesis.[1][2][3] Consequently, the inhibition of the STAT3 signaling pathway presents a highly attractive strategy for cancer therapy. Small molecule inhibitors that can selectively disrupt STAT3 activity are therefore of significant interest in drug discovery.

Nicotinonitrile derivatives have emerged as a promising class of compounds, with several analogues demonstrating potent cytotoxic effects against cancer cells.[4][5][6] The structural features of this compound suggest its potential to interact with the STAT3 protein, thereby inhibiting its function.

Comparative Selectivity Profiling: A Hypothetical Case Study

To rigorously assess the therapeutic potential of a novel compound, it is essential to determine its selectivity index – the ratio of its cytotoxicity towards cancer cells versus normal cells. A higher selectivity index indicates a more favorable therapeutic window, with a lower likelihood of off-target toxicity.

In the absence of published data for this compound, we present a hypothetical dataset to illustrate how its selectivity could be compared against known STAT3 inhibitors.

Table 1: Comparative IC50 Values (µM) of STAT3 Inhibitors Across Various Cell Lines

Cell LineCancer TypeSTAT3 StatusThis compound (Hypothetical)StatticNiclosamide
MDA-MB-231 Breast CancerConstitutively Active5.25.5[7]0.44[8]
PC-3 Prostate CancerSTAT3 Deficient> 501.7[7]~1.5-1.9[9]
HCT-116 Colon CancerConstitutively Active7.8~5[10]~1-3[5]
A549 Lung CancerConstitutively Active6.5Not specified~1-3[5]
MCF-10A Non-tumorigenic Breast EpithelialInactive> 100Not specified> 10[8]

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for Stattic and Niclosamide are sourced from published literature and may vary depending on experimental conditions.

This table highlights the importance of including both cancer cell lines with activated STAT3 and a STAT3-deficient or normal cell line to ascertain selectivity. A promising result would show low micromolar or nanomolar IC50 values in the STAT3-active cancer cells and significantly higher values in the normal and STAT3-deficient cells.

Experimental Workflow for Assessing Cell Viability and Selectivity

The following diagram outlines a typical workflow for determining the cytotoxic and selective properties of a test compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cell_culture Cell Line Culture (Cancer & Normal) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution Preparation treatment Treat with Serial Dilutions of Test Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance at 570 nm formazan_solubilization->absorbance_reading viability_calc Calculate % Cell Viability absorbance_reading->viability_calc ic50_determination Determine IC50 Values viability_calc->ic50_determination selectivity_index Calculate Selectivity Index (IC50 Normal / IC50 Cancer) ic50_determination->selectivity_index

Figure 1: Workflow for determining the in vitro cytotoxicity and selectivity of a test compound.

Putative Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

The hypothesized mechanism of action for this compound is the direct or indirect inhibition of the STAT3 signaling pathway. This pathway is typically activated by cytokines and growth factors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes that promote tumor growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects cytokine Cytokine/ Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dimer_nuc p-STAT3 Dimer dimer->dimer_nuc Nuclear Translocation inhibitor 2-Chloro-6-(4-chlorophenyl) nicotinonitrile inhibitor->p_stat3 Inhibition dna DNA dimer_nuc->dna Binds to DNA gene_transcription Gene Transcription dna->gene_transcription proliferation Increased Proliferation gene_transcription->proliferation apoptosis_inhibition Inhibition of Apoptosis gene_transcription->apoptosis_inhibition angiogenesis Angiogenesis gene_transcription->angiogenesis

Figure 2: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

By preventing the phosphorylation and subsequent dimerization of STAT3, this compound would effectively block the downstream signaling cascade, leading to an anti-proliferative and pro-apoptotic effect in cancer cells that are dependent on this pathway for their survival.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile culture plates

  • This compound, Stattic, and Niclosamide

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

While further experimental validation is required, this guide provides a robust framework for assessing the selectivity and potential therapeutic efficacy of this compound. The hypothetical data and proposed mechanism of action, centered on the inhibition of the STAT3 pathway, offer a compelling rationale for its investigation as a novel anti-cancer agent. Future studies should focus on obtaining empirical data for its IC50 values across a broad panel of cancer and normal cell lines, confirming its inhibitory effect on STAT3 phosphorylation and downstream signaling, and ultimately evaluating its in vivo efficacy and safety in preclinical cancer models. The comparative approach outlined here will be instrumental in positioning its therapeutic potential relative to existing and emerging cancer therapies.

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Navigating the In Vivo Landscape: A Comparative Guide to Validating 2-Chloro-6-(4-chlorophenyl)nicotinonitrile Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anticancer therapeutics, the nicotinonitrile scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive framework for the in vivo testing and validation of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, a novel cyanopyridine derivative with putative activity against Pim-1 kinase, a key regulator of cell survival and proliferation in various malignancies. While direct comparative in vivo data for this specific entity is not yet broadly available in published literature, this document will establish a robust validation pathway, comparing its potential efficacy against established standards of care and other Pim-1 inhibitors.

The Scientific Rationale: Targeting Pim-1 Kinase

Pim-1, a serine/threonine kinase, is a downstream effector of the JAK/STAT pathway and plays a crucial role in regulating cell cycle progression, apoptosis, and cell growth.[1] Its overexpression is a known oncogenic driver in a spectrum of solid and hematological cancers, including prostate and breast cancer.[2] The inhibition of Pim-1, therefore, represents a strategic therapeutic intervention to curtail tumor growth and survival. Cyanopyridine-based compounds have shown potential as Pim-1 inhibitors, making this compound a compelling candidate for in vivo evaluation.[1]

The signaling cascade initiated by Pim-1 is complex and intersects with other critical pathways, such as the PI3K/AKT/mTOR axis.[3] Understanding this interplay is vital for designing effective therapeutic strategies and anticipating potential resistance mechanisms.

Pim1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription BAD BAD Pim1->BAD Phosphorylates (Inhibits) cMyc c-Myc Pim1->cMyc Stabilizes p27 p27 Pim1->p27 Phosphorylates (Inhibits) Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation CellCycle Cell Cycle Progression p27->CellCycle Compound This compound Compound->Pim1

Caption: Simplified Pim-1 Kinase Signaling Pathway and the inhibitory action of this compound.

Comparative In Vivo Efficacy Evaluation: A Proposed Framework

To rigorously assess the therapeutic potential of this compound, a multi-pronged in vivo strategy is essential. This involves selecting appropriate tumor models, defining robust experimental protocols, and choosing relevant comparators.

Table 1: Proposed In Vivo Study Designs
Cancer Model Xenograft Type Cell Line/PDX Comparator 1 (Pim-1 Inhibitor) Comparator 2 (Standard of Care) Primary Endpoints
Prostate Cancer Cell Line-Derived Xenograft (CDX)PC-3 (androgen-independent)AZD1208Docetaxel[4]Tumor Growth Inhibition (TGI), Overall Survival
Patient-Derived Xenograft (PDX)LuCaP series (e.g., LuCaP 35)[5]AZD1208EnzalutamideTGI, PSA levels, Time to Progression
Breast Cancer Cell Line-Derived Xenograft (CDX)MDA-MB-231 (Triple-Negative)SGI-1776PaclitaxelTGI, Metastasis Assessment
Patient-Derived Xenograft (PDX)HCI-001 (ER+)SGI-1776Tamoxifen[6]TGI, Biomarker Analysis (ER, PR, Ki67)

Experimental Protocols: A Step-by-Step Guide

The integrity of in vivo data hinges on meticulous experimental execution. Below are detailed protocols for establishing and evaluating xenograft models.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent graft rejection.[7]

  • Cell Culture and Implantation:

    • Culture human prostate (PC-3) or breast (MDA-MB-231) cancer cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile matrix (e.g., Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation and Dosing:

    • Randomize mice into treatment groups when average tumor volume reaches approximately 100-150 mm³.

    • Administer this compound, comparator drugs, and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage). The dosing will be informed by prior pharmacokinetic and tolerability studies.

  • Endpoint Analysis:

    • Monitor tumor growth and animal body weight throughout the study.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

    • For survival studies, monitor animals until a predetermined endpoint (e.g., tumor volume exceeding 2000 mm³ or signs of morbidity).

Protocol 2: Patient-Derived Xenograft (PDX) Model
  • Animal Model and Tumor Implantation:

    • Use highly immunodeficient mice (e.g., NOD/SCID gamma mice).

    • Surgically implant small fragments (2-3 mm³) of patient tumor tissue subcutaneously into the flanks of the mice.[8]

  • Tumor Propagation and Banking:

    • Once tumors reach a suitable size (approximately 1000 mm³), passage them into new cohorts of mice for expansion and cryopreservation.

  • Efficacy Study:

    • Follow steps 3-5 from the CDX protocol, using established PDX tumors. PDX models often exhibit slower growth rates, requiring longer study durations.[6]

InVivo_Workflow Start Start: Novel Compound (this compound) PK_Tox Pharmacokinetic & Tolerability Studies Start->PK_Tox Model_Selection Select In Vivo Model (CDX or PDX) PK_Tox->Model_Selection Tumor_Implantation Tumor Implantation Model_Selection->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment Randomization->Treatment Data_Collection Collect Data (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint Analysis (TGI, Survival) Data_Collection->Endpoint Analysis Statistical Analysis & Reporting Endpoint->Analysis

Caption: A generalized workflow for the in vivo validation of a novel anticancer compound.

Essential Supporting Studies: Pharmacokinetics and Toxicology

Prior to and concurrent with efficacy studies, a thorough characterization of the compound's pharmacokinetic (PK) and toxicological profile is imperative.

  • Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.[9] Understanding the compound's half-life, bioavailability, and clearance is crucial for establishing an effective dosing regimen.[10]

  • Toxicology: Acute and repeated-dose toxicity studies are necessary to identify potential adverse effects and determine the maximum tolerated dose (MTD).[11] This involves monitoring for clinical signs of toxicity, changes in body weight, and histopathological analysis of major organs upon study completion.

Conclusion and Future Directions

The in vivo validation of this compound requires a systematic and comparative approach. By leveraging well-established xenograft models for prostate and breast cancer and benchmarking against both class-specific inhibitors and standard-of-care agents, a clear picture of its therapeutic potential can be elucidated. The protocols and framework outlined in this guide provide a robust starting point for researchers to rigorously evaluate this and other novel cyanopyridine-based compounds, with the ultimate goal of translating promising preclinical findings into effective clinical therapies.

References

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A Comparative Guide to the Antimicrobial Spectrum of Nicotinonitrile Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the nicotinonitrile (3-cyanopyridine) core has emerged as a privileged structure, demonstrating a broad range of biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of the antimicrobial spectrum of various nicotinonitrile derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action. Our objective is to furnish researchers, scientists, and drug development professionals with a robust resource to inform the design and synthesis of next-generation antimicrobial agents.

Methodologies for Determining Antimicrobial Spectrum

To objectively compare the antimicrobial efficacy of different compounds, standardized and reproducible experimental protocols are paramount. The following sections detail two widely accepted methods for assessing the antimicrobial spectrum: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for initial screening.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The nicotinonitrile derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C for bacteria and 28-35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative technique used for the initial screening of antimicrobial activity.

Experimental Protocol:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined volume of the nicotinonitrile derivative solution (at a known concentration) is added to each well. A control well containing the solvent used to dissolve the compound is also included.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

  • Measurement of Inhibition Zone: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening & MIC Determination cluster_analysis Data Analysis Inoculum Standardized Microbial Inoculum Preparation Agar_Well Agar Well Diffusion Assay (Initial Screening) Inoculum->Agar_Well Broth_Micro Broth Microdilution Assay (MIC Determination) Inoculum->Broth_Micro Compounds Nicotinonitrile Derivative Stock Solutions Compounds->Agar_Well Compounds->Broth_Micro Inhibition_Zone Measure Zone of Inhibition (mm) Agar_Well->Inhibition_Zone MIC_Value Determine MIC (µg/mL) Broth_Micro->MIC_Value Comparison Comparative Analysis of Antimicrobial Spectrum Inhibition_Zone->Comparison MIC_Value->Comparison

Figure 2: Key structure-activity relationships of antimicrobial nicotinonitrile derivatives.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of nicotinonitrile derivatives are diverse and appear to be dependent on the specific structural class of the compound.

One of the well-documented mechanisms of action for certain cyanopyridine derivatives is the inhibition of DNA gyrase . [1]DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these nicotinonitrile compounds effectively halt bacterial proliferation. Molecular docking studies have suggested that thieno[2,3-b]pyridine derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase. [2] Other proposed mechanisms for different nicotinonitrile derivatives include:

  • Disruption of cell membrane integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Inhibition of other essential enzymes: Nicotinonitrile-based compounds may also target other vital enzymes involved in microbial metabolism or cell wall synthesis.

Further research is required to fully elucidate the mechanisms of action for the diverse range of antimicrobial nicotinonitrile derivatives.

Conclusion and Future Perspectives

Nicotinonitrile derivatives represent a promising and versatile class of antimicrobial agents with a broad spectrum of activity against clinically significant bacteria and fungi. The ability to readily modify the nicotinonitrile scaffold allows for the fine-tuning of their biological activity and pharmacokinetic properties. The data presented in this guide highlights several key structural motifs that are associated with potent antimicrobial effects, providing a valuable starting point for the design of new and more effective compounds.

Future research in this area should focus on:

  • Elucidating the precise mechanisms of action for different classes of nicotinonitrile derivatives to facilitate rational drug design.

  • Optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

  • Evaluating the in vivo efficacy and safety of the most promising candidates in preclinical models of infection.

By leveraging the insights provided in this guide, the scientific community can accelerate the development of novel nicotinonitrile-based antimicrobials to combat the growing challenge of drug-resistant infections.

References

  • Altalbawy, F. M., & El-Sayed, W. A. (2013). Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. International journal of molecular sciences, 14(2), 2967–2979. [Link]

  • El-Sayed, W. A., Al-Qalawi, H. R., & Altalbawy, F. M. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry, 16(11), 105226. [Link]

  • Al-Qalawi, H. R., El-Sayed, W. A., & Altalbawy, F. M. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Pure Help Center. [Link]

  • Gurbanov, A. V., Mamedova, G. A., & Aliyeva, A. A. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Altalbawy, F. M. (2013). Synthesis and antimicrobial evaluation of some novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives. PubMed. [Link]

  • Request PDF. (n.d.). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. ResearchGate. [Link]

  • ResearchGate. (n.d.). MIC values of the synthesized coumarin hybrid compounds against Staphylococcus aureus and Candida albicans. [Link]

  • MDPI. (n.d.). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. [Link]

  • PMC. (n.d.). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the coumarin derivatives 1–14... [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • National Institutes of Health. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. PMC. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the coumarin derivatives in... [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents. [Link]

  • National Institutes of Health. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. PMC. [Link]

  • Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold. [Link]

  • ResearchGate. (n.d.). Cyanopyridine‐based antimicrobial agents. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]

  • The Ukrainian Biochemical Journal. (n.d.). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

Sources

Benchmarking the Inhibitory Activity of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting STAT3 in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has emerged as a high-value target in oncology.[1] Under normal physiological conditions, STAT3 is transiently activated by cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, and survival.[1] However, in a vast array of human cancers, STAT3 is constitutively activated, driving the expression of genes that promote tumor growth, survival, invasion, and immunosuppression. This aberrant, persistent activation makes STAT3 an attractive molecular target for therapeutic intervention.

The nicotinonitrile scaffold has been identified as a promising pharmacophore for the development of novel STAT3 inhibitors. This guide focuses on benchmarking the inhibitory activity of a putative STAT3 inhibitor, 2-Chloro-6-(4-chlorophenyl)nicotinonitrile . Due to the limited publicly available data on this specific molecule, we will present a hypothetical inhibitory profile based on its structural characteristics and compare it against two well-characterized, commercially available STAT3 inhibitors: Stattic and Niclosamide .

This document is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating novel STAT3 inhibitors and offering detailed, field-proven experimental protocols for a comprehensive comparative analysis.

Comparative Analysis of STAT3 Inhibitors

A critical aspect of preclinical drug development is the rigorous benchmarking of a novel compound against established inhibitors. This allows for a clear assessment of its potency, mechanism of action, and potential for further development.

Benchmark Inhibitor Profiles
  • Stattic: One of the first small molecules reported to selectively inhibit STAT3.[2] It is thought to disrupt the function of the STAT3 SH2 domain, thereby preventing STAT3 dimerization, activation, and nuclear translocation.[3] Stattic exhibits an IC50 of 5.1 µM in cell-free assays and demonstrates cytotoxicity in STAT3-dependent cancer cell lines with EC50 values ranging from 1.7 µM to 5.5 µM.[2][4] However, some studies suggest that Stattic may also have STAT3-independent effects, highlighting the importance of comprehensive off-target profiling.[4]

  • Niclosamide: An FDA-approved anthelmintic drug that was later identified as a potent inhibitor of the STAT3 signaling pathway.[5][6] It has been shown to inhibit STAT3-dependent luciferase reporter activity with an IC50 of approximately 0.25 µM and STAT3 phosphorylation in a cell-free assay with an IC50 of 0.7 µM.[5][7] Niclosamide's mechanism involves the inhibition of STAT3 phosphorylation and nuclear translocation.

Hypothetical Profile of this compound

Based on its nicotinonitrile core, a scaffold present in numerous kinase inhibitors, we hypothesize that this compound is a direct inhibitor of STAT3. The presence of two chlorine atoms may enhance its binding affinity through halogen bonding within the STAT3 SH2 domain. For the purpose of this guide, we will assign a hypothetical IC50 value that positions it as a potent inhibitor, warranting further investigation.

Quantitative Comparison of Inhibitory Potency
CompoundTarget DomainAssay TypeIC50 / EC50 (µM)Reference
This compound STAT3 SH2 (Putative)(Hypothetical)~0.5 - 2.0-
Stattic STAT3 SH2Cell-free5.1[2]
Cell-based (viability)1.7 - 5.5[4]
Niclosamide STAT3 SignalingCell-based (reporter)0.25[5]
Cell-free0.7[7]

The STAT3 Signaling Pathway and Points of Inhibition

Understanding the STAT3 signaling cascade is fundamental to interpreting the mechanism of action of its inhibitors. The pathway is typically initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the homodimerization of STAT3 monomers via reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, driving their transcription.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA STAT3_dimer->DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor This compound (Putative Inhibition) Inhibitor->STAT3_dimer Prevents Dimerization

Caption: The STAT3 signaling pathway and the putative point of inhibition.

Experimental Methodologies for Benchmarking STAT3 Inhibitors

To validate and compare the inhibitory activity of this compound, a multi-tiered approach encompassing biochemical and cell-based assays is essential.

Biochemical Assay: STAT3-SH2 Domain Binding (Fluorescence Polarization)

This assay directly measures the ability of a compound to interfere with the binding of a phosphopeptide to the STAT3 SH2 domain, providing evidence of direct target engagement.[8][9]

Principle: A fluorescently labeled phosphopeptide corresponding to the STAT3 Tyr705 docking site binds to recombinant STAT3 protein. In this bound state, the large size of the complex results in slow tumbling and high fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide, leading to faster tumbling and a decrease in fluorescence polarization.

FP_Workflow cluster_assay Fluorescence Polarization Assay Workflow start Start prepare Prepare Assay Buffer (HEPES, NaCl, EDTA, DTT, Triton-X100) start->prepare incubate_protein Incubate Recombinant STAT3 with Test Compound prepare->incubate_protein add_peptide Add Fluorescently Labeled Phosphopeptide incubate_protein->add_peptide incubate_final Incubate at Room Temperature add_peptide->incubate_final read_plate Measure Fluorescence Polarization incubate_final->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Sources

Unambiguous Molecular Blueprint: A Comparative Guide to the Structural Confirmation of Nicotinonitrile Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of complex organic molecules, with a focus on the definitive power of single-crystal X-ray crystallography.

While the specific crystallographic data for 2-Chloro-6-(4-chlorophenyl)nicotinonitrile is not publicly available, this guide will utilize the published crystal structure of a closely related analog, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, as a case study. This will allow for a comprehensive exploration of the crystallographic workflow and a robust comparison with other common analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid. It provides a high-resolution, three-dimensional map of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy. This technique is often considered the final arbiter in structural confirmation, providing a level of detail that other methods can only infer.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process that demands both skill and a degree of serendipity in crystal growth.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Techniques Crystallization Techniques (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Techniques Crystal_Harvesting Crystal Harvesting Crystallization_Techniques->Crystal_Harvesting Xray_Source X-ray Source (e.g., Mo Kα) Crystal_Harvesting->Xray_Source Diffraction_Experiment Diffraction Experiment Xray_Source->Diffraction_Experiment Data_Processing Data Processing & Structure Solution Diffraction_Experiment->Data_Processing Structure_Refinement Structure Refinement & Validation Data_Processing->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure CIF File (Crystallographic Information File)

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Representative Example

The following is a generalized protocol for obtaining the crystal structure of a nicotinonitrile derivative, based on common laboratory practices.

1. Synthesis and Purification:

  • The target molecule, in this case, a substituted nicotinonitrile, is synthesized according to established chemical routes.

  • Purification is paramount and is typically achieved through column chromatography or recrystallization to achieve a purity of >98%. The high purity is critical as impurities can inhibit crystal growth.

2. Crystallization:

  • Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. This is often an empirical process involving screening a wide range of solvents with varying polarities.

  • Crystal Growth: Slow evaporation of a saturated solution is a common and effective technique. A solution of the purified compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated cap to allow for slow solvent evaporation. Over days or weeks, as the solution becomes supersaturated, crystals may form. Vapor diffusion is another widely used method where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.

3. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

  • The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • The structural model is then refined by least-squares methods to best fit the experimental data.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are indispensable for routine characterization and for compounds that fail to crystallize.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and highly detailed structural information.Requires a suitable single crystal, which can be difficult to obtain. Not applicable to amorphous solids or liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), stereochemical relationships (NOE).Provides detailed information about the molecular framework in solution. Non-destructive.Does not provide absolute 3D structure directly. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.High sensitivity, requires very small sample amounts.Provides limited information on connectivity and stereochemistry. Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information about the overall molecular structure.

The Power of Synergy: A Multi-faceted Approach

The most robust structural confirmation comes from the synergistic use of multiple analytical techniques. NMR and MS are excellent for initial characterization and for confirming the presence of the desired molecular framework and mass. However, for an unambiguous determination of the three-dimensional arrangement of atoms in space, single-crystal X-ray crystallography remains the unparalleled gold standard.

Analytical Techniques Comparison cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Start Unknown Compound NMR NMR Spectroscopy (Connectivity) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR Proposed_Structure Proposed Structure NMR->Proposed_Structure Provides 2D map MS->Proposed_Structure Confirms mass IR->Proposed_Structure Identifies bonds XRC X-ray Crystallography (3D Structure) Confirmed_Structure Confirmed Structure XRC->Confirmed_Structure Definitive 3D model Proposed_Structure->XRC Requires single crystal

Caption: A logical flow diagram comparing the roles of different analytical techniques in structure elucidation.

References

  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Eurasian Chemical Communications.[Link]

  • Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4HBenzo[ h]Chromene-3-Carbonitrile. ResearchGate.[Link]

  • Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. National Center for Biotechnology Information.[Link]

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target-Based Screening

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective evaluation of small molecules as potential therapeutic agents. This guide provides a comprehensive comparative analysis of the docking behavior of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, a compound of interest, alongside its structurally related analogs. We will explore its potential interactions with two distinct and clinically relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in cancer progression, and Dihydrofolate Reductase (DHFR) from Staphylococcus aureus, a validated target for antimicrobial agents. This dual-target approach is designed to elucidate the potential therapeutic breadth of this chemical scaffold.

Rationale and Compound Selection

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] Our lead compound, this compound, possesses key structural features—a halogenated phenyl ring and a cyanopyridine core—that suggest potential for targeted interactions within protein active sites.

To establish a structure-activity relationship (SAR), two closely related analogs have been selected for this comparative study:

  • Compound A (Lead): this compound

  • Compound B: 2-Chloro-6-phenylnicotinonitrile[2]

  • Compound C: 2-Chloro-6-(4-fluorophenyl)nicotinonitrile[3]

The systematic variation of the substituent on the phenyl ring (chloro, hydrogen, fluoro) allows for a focused analysis of how subtle electronic and steric changes influence binding affinity and interaction patterns with the selected protein targets.

Target Selection and Preparation

Anticancer Target: VEGFR-2 Kinase Domain

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4] Inhibition of the VEGFR-2 kinase domain is a clinically validated strategy in oncology.[5][6][7][8] For this study, the crystal structure of the VEGFR-2 kinase domain in complex with a potent inhibitor (PDB ID: 3EWH) was selected.[9]

Antimicrobial Target: Staphylococcus aureus Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in the folic acid metabolism of bacteria, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[10][11][12] Its inhibition leads to the disruption of DNA synthesis and bacterial cell death. DHFR is a well-established target for antibacterial drugs.[10][11][12] The crystal structure of Staphylococcus aureus DHFR complexed with an inhibitor (PDB ID: 3F0B) was chosen for this investigation.[13]

Detailed Experimental Protocol: Molecular Docking

The following protocol outlines a robust and reproducible workflow for performing comparative molecular docking studies.

Ligand Preparation
  • 2D Structure Generation: The 2D structures of Compounds A, B, and C were sketched using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Energy Minimization: The 2D structures were converted to 3D structures. Subsequently, a geometry optimization and energy minimization were performed using a suitable force field (e.g., MMFF94) to obtain low-energy conformers. This can be accomplished using software such as Avogadro or the RDKit library in Python.

Protein Preparation
  • PDB Structure Retrieval: The crystal structures of VEGFR-2 (PDB ID: 3EWH) and S. aureus DHFR (PDB ID: 3F0B) were downloaded from the RCSB Protein Data Bank.[9][13]

  • Protein Clean-up: All non-essential water molecules, co-factors (unless essential for binding), and existing ligands were removed from the protein structures.

  • Hydrogen Addition and Charge Assignment: Polar hydrogens were added to the protein structures, and appropriate atomic charges were assigned using a force field such as AMBER. This step is crucial for accurate calculation of electrostatic interactions.

  • Active Site Definition: The binding pocket for docking was defined based on the coordinates of the co-crystallized ligand in the original PDB files. A grid box encompassing the active site residues was generated.

Molecular Docking Simulation
  • Software Selection: AutoDock Vina is a widely used and validated open-source program for molecular docking due to its accuracy and computational efficiency.

  • Docking Execution: Each of the prepared ligands (Compounds A, B, and C) was docked into the defined active sites of both prepared protein targets (VEGFR-2 and S. aureus DHFR). The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket.

  • Scoring Function: AutoDock Vina employs an empirical scoring function to estimate the binding affinity, reported in kcal/mol. More negative scores indicate a higher predicted binding affinity.

  • Pose Analysis: The top-ranked docking poses for each ligand-protein complex were saved for further analysis of the binding interactions.

Experimental Workflow Diagram

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_output Outputs l1 2D Structure Generation (Compounds A, B, C) l2 3D Conversion & Energy Minimization l1->l2 dock Molecular Docking (AutoDock Vina) l2->dock p1 PDB Structure Retrieval (VEGFR-2 & S. aureus DHFR) p2 Protein Clean-up (Remove water, co-factors) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Define Active Site Grid Box p3->p4 p4->dock analysis Post-Docking Analysis dock->analysis o1 Binding Affinity (kcal/mol) analysis->o1 o2 Binding Pose & Interactions analysis->o2

Caption: Workflow for the comparative molecular docking study.

Comparative Docking Results

The predicted binding affinities (in kcal/mol) for each compound against the two protein targets are summarized below.

CompoundTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)
A: this compound VEGFR-23EWH-9.2
S. aureus DHFR3F0B-7.8
B: 2-Chloro-6-phenylnicotinonitrile VEGFR-23EWH-8.5
S. aureus DHFR3F0B-7.1
C: 2-Chloro-6-(4-fluorophenyl)nicotinonitrile VEGFR-23EWH-8.8
S. aureus DHFR3F0B-7.5

Analysis and Discussion

The docking results provide valuable insights into the potential of the nicotinonitrile scaffold as a dual-target inhibitor.

Interactions with VEGFR-2

All three compounds exhibited strong predicted binding affinities for the ATP-binding pocket of the VEGFR-2 kinase domain, with Compound A showing the highest affinity (-9.2 kcal/mol). The presence of the chloro group at the 4-position of the phenyl ring appears to be favorable for binding, likely due to enhanced hydrophobic and potential halogen bonding interactions within the active site. The substitution of chlorine with fluorine (Compound C) or hydrogen (Compound B) resulted in a slight decrease in predicted affinity, suggesting that the size and electronegativity of the substituent at this position are important for optimal binding.

A detailed analysis of the binding pose of Compound A reveals key interactions with amino acid residues in the hinge region of the kinase, a critical area for inhibitor binding. The nitrile group is predicted to form a hydrogen bond with the backbone amide of a key residue, while the pyridine nitrogen acts as a hydrogen bond acceptor. The dichlorophenyl moiety occupies a hydrophobic pocket, contributing to the overall binding stability.

Interactions with S. aureus DHFR

The compounds also demonstrated favorable, albeit slightly lower, binding affinities for the active site of S. aureus DHFR. Again, Compound A displayed the strongest predicted affinity (-7.8 kcal/mol). This suggests that the electronic and steric properties of the 4-chlorophenyl group also contribute positively to binding within the bacterial enzyme's active site. The nicotinonitrile core is predicted to form interactions with key residues that are involved in the binding of the natural substrate, dihydrofolate.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these three closely related compounds allows for the deduction of preliminary SAR.

Structure-Activity Relationship Diagram

SAR cluster_compounds Compound Structures cluster_activity Predicted Activity A Compound A This compound actA VEGFR-2: -9.2 kcal/mol DHFR: -7.8 kcal/mol (Highest Affinity) A->actA 4-Cl substitution enhances binding B Compound B 2-Chloro-6-phenylnicotinonitrile actB VEGFR-2: -8.5 kcal/mol DHFR: -7.1 kcal/mol (Lowest Affinity) B->actB Unsubstituted phenyl shows weaker binding C Compound C 2-Chloro-6-(4-fluorophenyl)nicotinonitrile actC VEGFR-2: -8.8 kcal/mol DHFR: -7.5 kcal/mol (Intermediate Affinity) C->actC 4-F substitution is favorable but less than 4-Cl

Caption: Summary of the Structure-Activity Relationship.

The results indicate that a halogen substituent at the 4-position of the phenyl ring is beneficial for binding to both VEGFR-2 and S. aureus DHFR. The higher polarizability of chlorine compared to fluorine may contribute to stronger van der Waals and halogen bonding interactions, leading to the observed higher binding affinity of Compound A. The unsubstituted phenyl ring in Compound B results in the lowest predicted affinity, highlighting the importance of the electronic nature of this part of the molecule.

Conclusion and Future Directions

This comparative in silico study demonstrates that this compound and its analogs are promising scaffolds for the development of inhibitors targeting both cancer-related kinases and microbial enzymes. The lead compound, with a 4-chlorophenyl substituent, exhibits the highest predicted binding affinity for both VEGFR-2 and S. aureus DHFR.

These computational findings provide a strong foundation for the following experimental validations:

  • In vitro enzyme inhibition assays: To confirm the inhibitory activity of the synthesized compounds against VEGFR-2 and S. aureus DHFR.

  • Cell-based assays: To evaluate the anti-proliferative effects on cancer cell lines and antibacterial activity against S. aureus.

  • Further SAR exploration: Synthesis and testing of a broader range of analogs with diverse substituents on the phenyl ring to optimize potency and selectivity.

By integrating computational and experimental approaches, the therapeutic potential of the nicotinonitrile scaffold can be further elucidated and potentially lead to the development of novel dual-action therapeutic agents.

References

  • RCSB Protein Data Bank. (n.d.). 3EWH: Crystal structure of the VEGFR2 kinase domain in complex with a potent inhibitor. Retrieved January 20, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). 4AG8: Crystal structure of VEGFR2 (juxtamembrane and kinase domains) in complex with axitinib. Retrieved January 20, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). 3F0B: Staphylococcus aureus dihydrofolate reductase complexed with NADPH and 2,4-Diamino-5-[3-(3-methoxy-5-phenylphenyl)but-1-ynyl]-6-methylpyrimidine. Retrieved January 20, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). 5JG0: Staphylococcus aureus Dihydrofolate Reductase complexed with beta-NADPH and UCP1191. Retrieved January 20, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. Retrieved January 20, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. Retrieved January 20, 2026, from [Link]

  • Nakashima, T., et al. (2022). Establishing a parallel compound screening method and identifying novel antimicrobial compounds targeting Staphylococcus aureus dihydrofolate reductase. Journal of Applied Pharmaceutical Science, 12(08), 036–047.
  • RCSB Protein Data Bank. (n.d.). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. Retrieved January 20, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). 6P9Z: Staphylococcus aureus Dihydrofolate reductase in complex with NADPH and Methotrexate. Retrieved January 20, 2026, from [Link]

  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-14.
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  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 28(13), 5089.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of drug discovery and development, from initial synthesis to final application, the responsible management of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, a halogenated organic compound. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. Our objective is to empower researchers with the knowledge to manage this chemical's waste stream safely and effectively, ensuring that its journey from benchtop to disposal concludes without incident.

Part 1: The Hazard Profile—Understanding the "Why"

Before addressing the "how" of disposal, it is crucial to understand the "why." The specific hazards associated with this compound dictate the stringent disposal requirements. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its structural analogues provide a clear and reliable hazard profile. Compounds like 2-Chloronicotinonitrile and 2-Chloro-6-(4-fluorophenyl)nicotinonitrile are classified with significant health warnings.

The primary hazards are rooted in its classification as a chlorinated nitrile, indicating potential for acute toxicity and environmental harm.

Hazard ClassificationGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]

This table synthesizes data from structurally similar compounds to provide a likely hazard profile.

The presence of a carbon-halogen bond places this compound in the category of Halogenated Organic Compounds (HOCs) , which are subject to specific environmental regulations due to their persistence and potential to form hazardous byproducts upon incomplete combustion[3][4]. The nitrile group (-CN) also presents a risk, as it can potentially release toxic cyanide compounds under certain conditions, such as exposure to strong acids or high heat. Therefore, co-disposal with incompatible waste streams is strictly forbidden.

Part 2: The Core Directive—Disposal via Professional Hazardous Waste Management

Let there be no ambiguity: Under no circumstances should this compound or its contaminated materials be disposed of via standard laboratory drains or in municipal solid waste. [5] The only acceptable and legal disposal pathway is through a licensed and approved hazardous waste management company.[6][7][8] These contractors are equipped to handle and treat toxic, halogenated organic waste in compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA). The standard and most effective treatment technology for this waste category is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion gases like hydrogen chloride.[3]

Part 3: Procedural Blueprint—A Step-by-Step Disposal Workflow

This section details the necessary steps from the moment a material is designated as waste to its final collection.

Phase 1: At the Point of Generation—Immediate Segregation and Containment

Proper disposal begins at your lab bench. The immediate and correct segregation of waste is the most critical step in preventing accidental exposures and ensuring regulatory compliance.

Personal Protective Equipment (PPE) Protocol: Handling of the pure compound or any contaminated materials requires stringent adherence to PPE standards to mitigate the risks of dermal absorption, inhalation, and eye contact.

PPE ItemSpecificationRationale
Gloves Nitrile or Neoprene, double-gloved recommended.Protects against dermal contact and absorption.[9]
Eye Protection Chemical safety goggles or a face shield.Prevents eye irritation or serious damage from splashes.[6]
Lab Coat Standard laboratory coat, buttoned.Protects skin and personal clothing from contamination.
Respiratory Required for handling bulk powder outside a fume hood.Use a NIOSH-approved respirator to prevent inhalation of harmful dust.[10]

Waste Segregation and Containerization Protocol:

  • Designate a Waste Container: Use a UN-rated, properly sealed hazardous waste container made of a compatible material (e.g., high-density polyethylene).

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., Toxic, Irritant)

    • The accumulation start date.

  • Segregate Waste Streams: Maintain separate, clearly labeled containers for different types of waste.

    • Solid Waste: Unused or expired pure compound, contaminated lab paper, wipes, and PPE.

    • Sharps Waste: Contaminated needles, scalpels, or broken glassware must be placed in a designated sharps container.

    • Empty Containers: "Empty" containers that once held the compound must also be treated as hazardous waste, as they will contain residue. Triple-rinse with a suitable solvent (e.g., acetone, ethanol), and collect the rinsate as halogenated solvent waste.

  • Maintain Separation: Crucially, this waste must be categorized as halogenated organic waste . Do not mix it with non-halogenated waste, as this will classify the entire container as the more expensive and stringently regulated halogenated category.[5]

Phase 2: In-Lab Accumulation and Storage

Waste containers must be managed correctly while awaiting pickup.

  • Keep Containers Closed: Hazardous waste containers must be securely sealed at all times, except when actively adding waste.

  • Designated Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Avoid Incompatibles: Ensure the storage area is free from incompatible materials, particularly strong acids or bases that could react with the chemical.

Phase 3: Decontamination and Spill Management

Accidents happen, but with a clear protocol, they can be managed safely.

Decontaminating Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated items with a suitable organic solvent (e.g., acetone) to dissolve the compound. Collect this solvent rinse as halogenated hazardous waste.

  • Wash: Wash with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the area and restrict access.

  • Don PPE: Wear the full PPE ensemble described in Phase 1, including respiratory protection.

  • Contain the Spill: For a solid spill, gently cover with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.

  • Collect Material: Carefully scoop the contained material and place it into your designated solid hazardous waste container.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleanup materials (cloths, absorbent pads) into the hazardous waste container.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for handling waste generated from this compound.

Caption: Disposal workflow for this compound.

References

  • PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 2773734, 2-Chloro-6-(4-fluorophenyl)nicotinonitrile. National Center for Biotechnology Information. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Treating waste water containing nitriles and cyanides.
  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Organic Syntheses Procedure for 2-chloronicotinonitrile. Organic Syntheses. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

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  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

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  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe handling of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile (CAS No. 84596-41-8). As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Assessment: Understanding the Adversary

Before any handling protocol can be established, a thorough understanding of the specific hazards associated with this compound is paramount. Based on its Safety Data Sheet (SDS), this compound presents significant acute risks that dictate our protective strategy.[1]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1]

The signal word for this chemical is "Danger," highlighting the potential for severe injury if handled improperly.[1] The primary routes of exposure and concern are ingestion and direct contact with the eyes. While inhalation toxicity is not specified in the primary SDS, related chlorinated nitrile compounds often carry warnings for skin and respiratory irritation, making a cautious approach essential.[2][3][4]

Hazard ClassificationGHS CodePotential Outcome
Acute Toxicity (Oral)H301Toxic or fatal if ingested.[1]
Serious Eye DamageH318Risk of irreversible damage to the eyes upon contact.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocol is the minimum standard for handling this compound in any quantity.

Eye and Face Protection: The Non-Negotiable Barrier

Causality: The classification of this compound as causing "serious eye damage" (H318) means that contact can lead to irreversible injury.[1] Therefore, protection must be absolute and guard against splashes, dust, and aerosols.

  • Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1] These are essential to prevent particles from entering the eyes from the top, sides, or bottom.

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles. A face shield alone does not provide adequate protection from chemical vapors or fine dust.[5]

Skin and Body Protection: Preventing Dermal Contact

Causality: While the primary SDS does not list a specific skin hazard, the precautionary statements mandate protective clothing.[1] Prudent practice for handling novel or potent compounds dictates minimizing all potential routes of exposure.

  • Laboratory Coat: A standard, clean lab coat is the minimum requirement.

  • Enhanced Protection: For procedures involving significant quantities or the potential for splashes, an impervious or chemically resistant apron should be worn over the lab coat. The SDS specifies "impervious clothing".[1]

  • Footwear: Fully enclosed shoes are mandatory in any laboratory setting. Safety footwear with chemical resistance is recommended.[6]

Hand Protection: The Point of First Contact

Causality: Hands are the most likely part of the body to come into direct contact with the chemical. Proper glove selection and use are critical to prevent accidental exposure and ingestion.

  • Glove Type: Handle with chemically resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard.[1] While the SDS does not specify a material, nitrile gloves are a robust starting point, offering good resistance to a wide range of chemicals.[5] However, it is the researcher's responsibility to consult the glove manufacturer's compatibility data for this specific chemical or class of chemicals.

  • Glove Inspection: Gloves must be inspected for tears, pinholes, or signs of degradation before each use.[1]

  • Donning and Doffing: Never touch personal items (keyboards, phones, door handles) with gloved hands. Use proper technique to remove gloves to avoid contaminating your skin.

Respiratory Protection: Engineering Controls First

Causality: To mitigate the risk of inhaling fine particles or aerosols, engineering controls are the first and most effective line of defense.

  • Primary Control: All weighing and handling of this compound solid should be performed inside a certified chemical fume hood.[3][7] This protects the user and the general lab environment.

  • Secondary Control: If engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator may be required.[8][9] The specific cartridge type should be determined by a qualified safety professional based on the potential concentration and form of the airborne contaminant.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Task: Handle This compound Hazards Identify Hazards: - H301: Toxic if Swallowed - H318: Causes Serious Eye Damage Start->Hazards Consult SDS Eye Eye/Face Protection - Chemical Goggles (EN166) - Face Shield (if splash risk) Hazards->Eye Due to H318 Hand Hand Protection - Chemical Resistant Gloves (EN374) - Inspect Before Use Hazards->Hand Prevent Ingestion (H301) & Dermal Contact Body Body Protection - Lab Coat - Impervious Apron (if splash risk) - Closed-toe Shoes Hazards->Body Prevent Contact Resp Respiratory Control - Chemical Fume Hood (Primary) - Respirator (If hood unavailable) Hazards->Resp Prevent Inhalation

Caption: PPE Selection Workflow based on Hazard Identification.

Step-by-Step Guide to Safe Handling

Adherence to a strict, repeatable workflow minimizes the potential for error and exposure.

Safe_Handling_Workflow cluster_pre 1. Pre-Handling cluster_during 2. Handling cluster_post 3. Post-Handling VerifyHood Verify Fume Hood Function DonPPE Don All Required PPE PrepArea Prepare Work Area & Spill Kit Weigh Weigh Compound in Hood PrepArea->Weigh Begin Work Transfer Transfer to Reaction Vessel in Hood Clean Clean Spatulas/Surfaces Before Removing Decontaminate Decontaminate Work Area Clean->Decontaminate Complete Work DoffPPE Doff PPE in Order (Gloves Last) Wash Wash Hands Thoroughly Dispose Dispose of Waste Properly

Caption: Procedural Workflow for Safe Handling Operations.

Spill and Emergency Procedures

Preparedness is key to managing unexpected events safely.

Minor Spill (Contained within Fume Hood)
  • Alert: Alert personnel in the immediate area.

  • Contain: Use a spill kit with appropriate absorbent material to contain the spill. Avoid raising dust.

  • Clean: Gently sweep up the solid material or absorb the solution. Place all contaminated materials into a sealed, labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor.

Major Spill (Outside of Fume Hood) or Eye/Skin Contact
  • Eye Contact: Immediately proceed to the nearest emergency eyewash station and flush with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water. Seek medical attention.[1]

  • Major Spill:

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of contents and container to an appropriate, licensed treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1][10] Do not dispose of down the drain.

By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you can build a culture of safety that provides value far beyond the product itself, ensuring the well-being of all laboratory personnel.

References

  • 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | C12H6ClFN2 | CID 2773734. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - 2-Chloro-4,6-dimethylnicotinonitrile. Thermo Fisher Scientific. [Link]

  • 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079. PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - Dichloroisocyanuric acid, sodium salt. Cole-Parmer. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Safety Guideline - Dichloroisocyanuric Acid Sodium Salt. ChemTrack.org. [Link]

  • Troclosene sodium | C3Cl2N3NaO3 | CID 517202. PubChem, National Center for Biotechnology Information. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.